A Comprehensive Technical Guide to the Synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
This in-depth technical guide provides a detailed exploration of the synthetic pathways for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a chiral carbamate that serves as a crucial intermediate in the synt...
Author: BenchChem Technical Support Team. Date: January 2026
This in-depth technical guide provides a detailed exploration of the synthetic pathways for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a chiral carbamate that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but a deeper understanding of the stereochemical intricacies and the rationale behind the chosen synthetic strategies.
Introduction: The Significance of a Chiral Piperidine Intermediate
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules. The specific stereochemistry of substituents on the piperidine ring is often critical for therapeutic efficacy and selectivity. Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, with its defined (3S,4S) configuration, represents a key building block for the asymmetric synthesis of complex drug targets. Its structure, featuring a protected secondary amine and a methyl group, allows for sequential and controlled elaboration into more complex molecular architectures. This guide will illuminate a robust and well-documented synthetic route to this valuable intermediate.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate begins with a retrosynthetic analysis. This process allows for the systematic disassembly of the target molecule into simpler, commercially available starting materials.
Caption: Workflow for the synthesis of the key chiral intermediate.
Experimental Protocol:
Step 1: N-Acylation of 3-Amino-4-methylpyridine
The initial step involves the protection of the amino group of 3-amino-4-methylpyridine, typically through acylation. This is a standard procedure to modulate the reactivity of the amino group in subsequent steps.
Procedure: To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane), an acylating agent such as acetic anhydride or acetyl chloride is added in the presence of a base (e.g., triethylamine or pyridine). The reaction is typically stirred at room temperature until completion.
Step 2: Quaternization of the Pyridine Ring
The nitrogen atom of the pyridine ring is then quaternized with a benzyl halide, such as benzyl bromide or benzyl chloride. [1]This step activates the pyridine ring for subsequent reduction.
Procedure: The N-acylated 3-amino-4-methylpyridine is dissolved in an appropriate solvent (e.g., toluene or acetonitrile), and a benzyl halide is added. The mixture is heated to reflux for several hours to afford the corresponding 1-benzyl-3-acetylamino-4-methylpyridinium halide.
[1]
Step 3: Partial Reduction of the Pyridinium Salt
The pyridinium salt undergoes a partial reduction of the ring to a tetrahydropyridine derivative. Sodium borohydride is a commonly used reducing agent for this transformation.
[1]
Procedure: The pyridinium salt is dissolved in a protic solvent like methanol or water. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction progress is monitored by TLC or HPLC.
Step 4: Hydrolysis to the Piperidinone
The resulting tetrahydropyridine intermediate is then hydrolyzed under acidic conditions to yield 1-benzyl-4-methylpiperidin-3-one.
[1]
Procedure: The crude product from the previous step is treated with an aqueous acid, such as hydrochloric acid, and heated. This removes the acetyl group and facilitates the formation of the ketone.
Step 5: Reductive Amination
The ketone is converted to the desired secondary amine via reductive amination with methylamine. [1]This reaction introduces the N-methyl group at the 3-position.
Procedure: 1-Benzyl-4-methylpiperidin-3-one is reacted with a solution of methylamine in a suitable solvent. A reducing agent, such as sodium triacetoxyborohydride or titanium(IV) isopropoxide followed by a reducing agent, is then added to yield racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine.
[1]
Step 6: Resolution of Enantiomers
The final step in obtaining the desired stereoisomer is the resolution of the racemic mixture. This is a critical step that establishes the (3S,4S) stereochemistry. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid.
[1]
Procedure: The racemic amine is treated with a chiral acid in a suitable solvent. The diastereomeric salt of the desired enantiomer selectively crystallizes from the solution. The salt is then isolated and treated with a base to liberate the free (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
[1]
Synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
With the key chiral intermediate in hand, the final steps involve deprotection of the benzyl group and introduction of the Boc protecting group.
Workflow for Final Product Synthesis:
Caption: Final steps in the synthesis of the target compound.
Experimental Protocol:
Step 7: Debenzylation
The N-benzyl protecting group is removed to yield the free secondary amine. Catalytic transfer hydrogenation or standard hydrogenation using palladium on carbon (Pd/C) are effective methods for this transformation.
[2]
Procedure: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is dissolved in a suitable solvent like methanol or ethanol. A palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., hydrogen gas or ammonium formate) are added. The reaction is stirred at room temperature or with gentle heating until the debenzylation is complete.
Step 8: N-Boc Protection
The final step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.
[3]
Procedure: To a solution of (3S,4S)-N,4-dimethylpiperidin-3-amine in a solvent such as dichloromethane or tetrahydrofuran, di-tert-butyl dicarbonate is added, often in the presence of a mild base like triethylamine or sodium bicarbonate. The reaction is typically stirred at room temperature.
Data Summary
The following table summarizes key data for the intermediates and the final product.
The final target molecule, a versatile building block for pharmaceutical synthesis.
Conclusion: A Robust and Scalable Synthesis
The synthetic route detailed in this guide provides a reliable and well-precedented pathway to Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. The strategy hinges on the stereoselective reduction of a pyridinium precursor and a carefully orchestrated sequence of protection and deprotection steps. The methodologies described are amenable to scale-up, making this a practical approach for the production of this important chiral intermediate in a drug discovery and development setting. The principles of stereocontrol and functional group manipulation highlighted herein are broadly applicable to the synthesis of other complex chiral piperidine derivatives.
References
An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. EP3539965A1.
Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. US9951012B2.
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate chemical properties
An In-depth Technical Guide: Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Chiral Scaffold for Advanced Therapeutics T...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide: Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Scaffold for Advanced Therapeutics
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, identified by CAS Number 1419075-90-3, is a sophisticated chiral building block of significant interest in modern medicinal chemistry.[] Its structure is defined by a cis-1,2-disubstituted piperidine ring, featuring a methyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected methylamino group at the 3-position. This specific stereochemistry and functional group arrangement make it a high-value intermediate, primarily utilized in the synthesis of complex and targeted pharmaceutical agents.[]
The principal application of this molecule is as a key precursor in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases.[2] Most notably, it serves as a protected side chain for Tofacitinib, a prominent JAK inhibitor.[2] This guide provides a comprehensive overview of its chemical properties, plausible synthetic strategies, spectroscopic characteristics, and critical applications, offering field-proven insights for professionals in drug discovery and development.
Core Chemical and Physical Properties
A precise understanding of the molecule's fundamental properties is the cornerstone of its effective use in synthesis.
Diagram 1: 2D Chemical Structure
Caption: 2D structure of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Related compounds like tert-butyl carbamate melt at 105-109 °C.[3]
Boiling Point
Data not publicly available
High boiling point expected due to molecular weight and polar groups.
Solubility
Soluble in organic solvents (DCM, Ethyl Acetate, Methanol)
Based on synthetic protocols for related structures.[2]
Synthesis and Purification
The synthesis of this specific chiral intermediate requires stereocontrolled methods to establish the cis relationship between the C3 and C4 substituents.
Plausible Synthetic Workflow
While the exact proprietary synthesis route may vary, a common approach involves the construction of the substituted piperidine ring followed by functional group manipulation. The Boc-carbamate is a standard protecting group, typically installed using Di-tert-butyl dicarbonate (Boc₂O).
Diagram 2: Generalized Synthetic Workflow
Caption: Plausible workflow for the synthesis and purification of the target compound.
Experimental Protocol: Purification Insight
Purification is critical to ensure the intermediate is suitable for subsequent GMP (Good Manufacturing Practice) steps in drug synthesis.
Crude Product Preparation : After the final synthetic step, the reaction mixture is typically concentrated under reduced pressure.
Chromatography : The resulting residue is purified by column chromatography.[2]
Stationary Phase : Silica gel is the standard choice for its ability to separate moderately polar compounds.
Mobile Phase : A solvent system such as methylene chloride/ethyl acetate is effective.[2] The polarity is fine-tuned to achieve optimal separation of the product from byproducts and unreacted starting materials. The causality here is balancing solvent strength to move the product off the column (elution) while retaining impurities.
Fraction Collection & Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal : The pure fractions are combined and the solvent is evaporated to yield the final compound as a solid.[2]
Validation : The structure and purity of the final product are confirmed using the spectroscopic methods detailed below. This step is a self-validating system; the data must match the expected profile for the batch to be approved.
Spectroscopic Analysis: An Interpretive Guide
While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous molecules.[4][5]
In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate.
Expected Ion : [M+H]⁺
Calculated m/z : 229.1911
Common Fragment : A significant fragment corresponding to the loss of the Boc group (-100 amu) or isobutylene (-56 amu) is highly probable, which is a characteristic fragmentation pathway for Boc-protected amines.
Applications in Drug Development
The utility of this compound is defined by its role as a precision tool in constructing complex active pharmaceutical ingredients (APIs).
Core Application: Intermediate for Tofacitinib
The primary and most well-documented application is in the synthesis of Tofacitinib, a potent inhibitor of the Janus kinase family of enzymes (JAK1, JAK2, JAK3).
Mechanism Insight : JAKs are critical intracellular enzymes that mediate signal transduction for cytokines and growth factors involved in inflammation and immune response. By inhibiting JAKs, Tofacitinib effectively dampens the inflammatory signaling pathways implicated in autoimmune diseases like rheumatoid arthritis and psoriasis.
Synthetic Role : The piperidine core of Tofacitinib is essential for its binding affinity and overall pharmacological profile. Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate provides this core structure with the correct stereochemistry and pre-installed functional handles. The Boc group serves as a robust protecting group that is selectively removed in a later synthetic step to allow for coupling with the pyrrolo[2,3-d]pyrimidine heterocycle.[2]
Diagram 3: Incorporation into Tofacitinib
Caption: Role of the intermediate in the synthesis of the Tofacitinib API.
Broader Relevance: The Privileged Piperidine Scaffold
Beyond Tofacitinib, the substituted piperidine motif is a "privileged scaffold" in medicinal chemistry. Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. Derivatives of Boc-protected piperidines are key intermediates in the development of:
IRAK4 Inhibitors : For treating inflammatory diseases.[6]
Orexin Receptor Antagonists : For managing sleep disorders.[6]
Acetylcholinesterase (AChE) and BACE1 Inhibitors : Investigated as multi-target agents for Alzheimer's disease.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, GHS classifications for structurally similar Boc-protected piperidines provide a reliable guide for safe handling.[7][8][9]
Eye/Face Protection : Wear safety glasses with side-shields or goggles conforming to EN166 standards.[10]
Hand Protection : Wear protective gloves (e.g., Nitrile rubber). Inspect gloves before use.[10]
Body Protection : Wear a lab coat or long-sleeved clothing.[10]
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid dust formation.[10]
Storage and Incompatibilities
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere for long-term stability.[6]
Incompatible Materials : Avoid contact with strong oxidizing agents.[3][10]
First Aid Measures
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[10]
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
Conclusion
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is more than a simple chemical reagent; it is a product of sophisticated, stereocontrolled synthesis designed to meet the exacting demands of modern drug development. Its value lies in its precisely configured chiral core, which serves as a foundational element for high-potency therapeutics, most notably Tofacitinib. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and synthetic context is essential for leveraging its full potential in the creation of next-generation medicines.
Physical properties of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
A Technical Guide to the Physical Properties of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate Introduction Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a chiral synthetic intermediate of sig...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide to the Physical Properties of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Introduction
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a chiral synthetic intermediate of significant interest to the pharmaceutical industry. Its distinct stereochemistry and functional groups—a piperidine scaffold and a carbamate protecting group—make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers and scientists in drug development, a thorough understanding of the physical properties of such an intermediate is not merely academic; it is a prerequisite for efficient process development, quality control, and successful scale-up.
This technical guide provides a comprehensive framework for the characterization of the core physical properties of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. Eschewing a rigid template, this document is structured to offer not just procedural steps but also the scientific rationale behind them. It is designed to equip researchers with the necessary knowledge to assess the identity, purity, and solubility of this intermediate, ensuring its suitability for downstream applications in medicinal chemistry.
Chemical Identity and Structure
Accurate identification is the foundational step in any chemical analysis. The key identifiers and structural features of the target compound are summarized below.
The molecule features a piperidine ring with two defined stereocenters at the C3 and C4 positions, imparting specific three-dimensional characteristics crucial for its role in asymmetric synthesis. The carbamate group, specifically a tert-butoxycarbonyl (Boc) group, serves as a protecting group for the secondary amine, preventing unwanted side reactions and allowing for controlled, regioselective chemistry.
Fig. 1: 2D Structure of the target compound.
Purity and Thermal Properties: Melting Point Analysis
Expertise & Experience: The Rationale
In the synthesis of pharmaceutical intermediates, melting point determination is a fundamental and indispensable technique. It serves as the first line of quality control, offering a rapid and cost-effective assessment of purity.[1] A pure crystalline compound will exhibit a sharp and narrow melting range, typically within 1-2°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[2] For a crucial intermediate, confirming high purity via melting point analysis is paramount to ensure predictable reactivity and yield in subsequent synthetic transformations, preventing the introduction of impurities into the final API.
Trustworthiness: A Self-Validating Protocol
The reliability of melting point data hinges on a meticulous and systematic approach. The protocol described below is inherently self-validating. An initial, rapid determination provides an approximate melting temperature, which then informs a second, more precise measurement where the temperature is increased slowly (e.g., 1-2°C per minute) around the expected range.[1][3] Consistency between multiple, careful measurements provides high confidence in the recorded value.
Data Presentation: Melting Point
While specific experimental data for this compound is not publicly available, the results of an analysis would be presented as follows:
Parameter
Value
Melting Onset
T₁ (°C)
Melting Completion (Clear Point)
T₂ (°C)
Melting Range (T₂ - T₁)
ΔT (°C)
Appearance
White to off-white solid
Experimental Protocol: Capillary Method
This protocol adheres to the widely accepted capillary method, recognized by most pharmacopeias.[3]
Sample Preparation: Ensure the sample is completely dry and homogenous. If necessary, finely powder a small amount of the compound using a mortar and pestle.
Capillary Loading: Invert a capillary tube (closed end down) and press the open end into the powdered sample until a small amount (2-3 mm high) enters the tube.
Sample Packing: Tap the closed end of the capillary tube firmly on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the bottom.
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[1]
Approximate Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine the approximate melting range.[4]
Accurate Determination: Using a new sample, heat the apparatus quickly to a temperature about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[1][3]
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The interval between these two temperatures is the melting range.[3]
Fig. 2: Workflow for Melting Point Determination.
Solubility Profile: A Critical Parameter for Drug Development
Expertise & Experience: The Rationale
Solubility is a critical physicochemical property that profoundly influences the entire drug development pipeline.[5] For an intermediate, solubility in various organic solvents dictates the choice of reaction media, purification methods (e.g., crystallization), and overall process efficiency. Furthermore, understanding its aqueous solubility, even at an early stage, can provide foresight into potential challenges related to formulation or bioavailability if the scaffold is carried forward.[5] This guide focuses on thermodynamic solubility, which represents the true equilibrium state and is the gold standard for lead optimization and formulation stages.[6][7]
Trustworthiness: A Self-Validating Protocol
The Shake-Flask method is the most reliable technique for determining thermodynamic solubility.[8] Its trustworthiness is ensured by allowing the system to reach a true equilibrium between the solid compound and the solvent. This is validated by agitating the mixture for a prolonged period (e.g., 24 hours or more) and confirming that the concentration of the dissolved compound in the supernatant does not change over subsequent time points.[5][6]
Data Presentation: Thermodynamic Solubility
Solubility data should be determined in a range of pharmaceutically relevant solvents and presented clearly.
Solvent / Medium
Temperature (°C)
Solubility (mg/mL)
Solubility (µM)
Water
25
PBS (pH 7.4)
25
Ethanol
25
Methanol
25
DMSO
25
Experimental Protocol: Shake-Flask Method
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial or flask. The excess solid ensures that saturation is achieved.[8]
Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[6][9]
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).
Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent.
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve prepared with known concentrations of the compound.[6]
Fig. 3: Workflow for Thermodynamic Solubility.
Spectroscopic Characterization for Structural Verification
While not strictly physical properties, spectroscopic analyses are essential for confirming the chemical identity and structure of the intermediate, ensuring that the measured physical properties correspond to the correct molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, the spectrum is expected to show characteristic absorption bands that confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, confirming the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are essential for full characterization. The hindered rotation around the carbamate C-N bond, a known phenomenon in N-Boc protected amines, can sometimes lead to broadened or duplicated signals in the NMR spectrum at room temperature.[10][11]
Data Presentation: Expected Spectroscopic Data
Technique
Expected Characteristic Signals
FTIR (cm⁻¹)
~2950-2850 (Aliphatic C-H stretch), ~1690-1710 (Carbamate C=O stretch), ~1160-1250 (C-O and C-N stretches). Note the absence of a prominent N-H stretch.
¹H NMR (ppm)
Singlet ~1.4-1.5 (9H, -C(CH₃)₃); Singlet ~2.7-2.9 (3H, -N-CH₃); Multiple signals for piperidine ring protons and the C4-methyl group.
¹³C NMR (ppm)
~155 (C=O of carbamate); ~80 (Quaternary C of t-butyl); ~28 (CH₃ of t-butyl); Various signals for the piperidine ring carbons and methyl groups.
Conclusion
The physical properties of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate—namely its melting point and solubility—are critical indicators of its quality and suitability for use in pharmaceutical synthesis. A sharp melting range provides assurance of high purity, while a well-defined solubility profile enables rational selection of solvents and conditions for subsequent chemical transformations. The protocols and rationale outlined in this guide provide a robust framework for researchers to reliably characterize this and other similar synthetic intermediates, ensuring the integrity and efficiency of the drug development process.
References
Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. ResolveMass Laboratories Inc. [Link]
Plateforme de chimie biologique intégrative de Strasbourg (PCBiS). (n.d.). Thermodynamic solubility. PCBiS. [Link]
Westlab Canada. (2023, May 8). Measuring the Melting Point. Westlab Canada. [Link]
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
MDPI. (2024, January 18). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. [Link]
PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]
O'Brien, P., et al. (2012, March 21). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]
PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]
ResearchGate. (2024, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]
A Technical Guide to the Structural Elucidation of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Foreword: The Imperative of Stereochemical Integrity in Drug Development In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a vast array of pharmaceuticals due...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Imperative of Stereochemical Integrity in Drug Development
In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a vast array of pharmaceuticals due to its favorable physicochemical properties and metabolic stability.[1][2][3] The introduction of chirality to this six-membered heterocycle elevates its role, enabling highly specific and nuanced interactions with biological targets.[1][4] The molecule tert-butyl methyl((3S,4S)-4-methylpiperidin-3-yl)carbamate, a key chiral intermediate in the synthesis of advanced therapeutics like IRAK4 inhibitors, exemplifies this principle.[][6] Its efficacy is intrinsically tied to its precise three-dimensional architecture. Verifying not only its chemical constitution but also its exact stereochemical configuration—the (3S,4S) arrangement—is a non-negotiable checkpoint in the drug development pipeline. This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this critical building block, grounded in the principles of analytical rigor and causality.
The Analytical Challenge: Deconstructing the Molecule
The complete structural elucidation of tert-butyl methyl((3S,4S)-4-methylpiperidin-3-yl)carbamate, with a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol , requires a systematic approach to answer four fundamental questions:[]
Molecular Formula and Mass: Does the molecule have the correct elemental composition and mass?
Connectivity (Constitution): How are the atoms bonded together? Which atoms form the piperidine ring, and where are the N-methyl-N-Boc-carbamate and methyl groups attached?
Relative Stereochemistry: What is the spatial relationship between the substituents at the C3 and C4 positions? Are they on the same side of the ring (cis) or on opposite sides (trans)?
Absolute Stereochemistry: What is the absolute configuration (R/S) at the C3 and C4 stereocenters?
To address this, we employ a synergistic suite of analytical techniques, where each method provides a unique and complementary piece of the structural puzzle.
Visualizing the Elucidation Workflow
The logical flow of analysis is critical. We begin with foundational techniques that confirm mass and functional groups, then progress to sophisticated NMR experiments to map the molecular framework and its stereochemistry, and conclude with the definitive proof of absolute configuration.
Caption: Workflow for complete structure elucidation.
Foundational Analysis: Mass and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before delving into complex structural details, we must confirm the most basic property: the molecular formula. HRMS is the tool of choice over standard MS because its high mass accuracy allows for the determination of the elemental composition, providing a high degree of confidence in the molecular formula and ruling out isobaric interferences. For carbamates, Electrospray Ionization (ESI) is a soft ionization technique well-suited to prevent the thermal degradation that can occur with other methods.[7]
Experimental Protocol: LC-MS/MS
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
Chromatography: Use a C18 reverse-phase column for separation.[8] A typical mobile phase is a gradient of water and acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).
Mass Spectrometry (ESI+): Infuse the sample into an ESI-equipped tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
Data Acquisition: Acquire data in positive ion mode. The expected protonated molecule [M+H]⁺ for C₁₂H₂₄N₂O₂ is m/z 229.1865.
Fragmentation (MS/MS): Isolate the precursor ion (m/z 229.1865) and subject it to collision-induced dissociation (CID). A characteristic fragmentation for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[7] Another common fragmentation is the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da).
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. For this compound, the most diagnostic absorption will be the strong carbonyl (C=O) stretch of the carbamate group. Its position provides evidence for the electronic environment of the carbonyl. We also expect to see signals corresponding to C-H and C-N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands.
Data Interpretation:
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the piperidine ring and methyl/tert-butyl groups.
~1690 cm⁻¹: A strong, sharp absorption characteristic of the carbamate C=O stretch. The N-Boc group typically shows a strong band in this region.[9]
~1365 cm⁻¹: A characteristic doublet from the tert-butyl group.[10]
Absence of N-H stretch: The absence of a band in the 3300-3500 cm⁻¹ region confirms the nitrogen of the carbamate is tertiary (disubstituted with a methyl and the piperidine ring).[11]
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution. A full suite of 1D and 2D experiments is required for an unambiguous assignment.[12]
Experimental Protocol: General NMR
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Ensure the sample is fully dissolved.
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
Experiments: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra at a constant temperature (e.g., 298 K).
1D NMR: ¹H and ¹³C Analysis
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The chemical shifts and coupling constants (J-values) are highly sensitive to the conformation of the piperidine ring, which is expected to adopt a chair conformation.[13][14]
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
2D NMR: Establishing Connectivity
Expertise & Causality: While 1D NMR provides initial clues, 2D NMR is essential to definitively link atoms together.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing us to trace the H-C-C-H networks within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to. This is the primary method for assigning carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular fragments, for example, connecting the N-methyl group to the carbamate carbonyl and the piperidine ring.
The Decisive Experiment: NOESY for Relative Stereochemistry
Expertise & Causality: The most critical question after establishing connectivity is the relative stereochemistry of the C3 and C4 substituents. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization is transferred between protons that are physically close (< 5 Å), irrespective of bonding. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial proximities.
For the (3S,4S) configuration, both the carbamate at C3 and the methyl group at C4 must be on the same side of the piperidine ring (cis configuration). In the most stable chair conformation, this would place one substituent in an axial position and the other in an equatorial position. However, regardless of the specific chair conformation, a cis relationship means the proton at C3 (H3) and the protons of the methyl group at C4 (C4-Me) will be in close proximity. A NOESY cross-peak between H3 and C4-Me is definitive proof of the cis relationship.[15] Conversely, the absence of this correlation would strongly suggest a trans relationship.
Caption: Visualizing the key NOE for cis-confirmation.
Data Presentation: Summarized NMR Assignments
Position
¹H δ (ppm), mult., J (Hz)
¹³C δ (ppm)
Key HMBC Correlations (¹H → ¹³C)
Key NOESY Correlation
H3
~3.9 (m)
~56.5
C2, C4, C5, C=O
H3 ↔ C4-CH₃
H4
~1.8 (m)
~35.2
C2, C3, C5, C6, C4-CH₃
-
C4-CH₃
~0.95 (d, 7.0)
~16.8
C3, C4, C5
C4-CH₃ ↔ H3
N-CH₃
~2.8 (s)
~33.1
C3, C=O
-
Boc C(CH₃)₃
~1.45 (s)
~28.4
Boc Cq, C=O
-
C=O
-
~155.8
-
-
Boc Cq
-
~79.5
-
-
H2, H5, H6
(complex multiplets)
(various)
(various)
(various)
(Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.)
The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)
Trustworthiness & Authoritative Grounding: While the combination of spectroscopic techniques provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[16][17] This technique determines the three-dimensional arrangement of atoms in a crystal, providing precise bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.[18][19][20]
Experimental Protocol: SC-XRD
Crystallization: The primary challenge is to grow a single, high-quality crystal suitable for diffraction. This is often achieved by slow evaporation of a solvent (e.g., methanol, ethyl acetate, or a hexane/ethyl acetate mixture) from a concentrated solution of the pure compound. Crystals should be at least 20 µm in all dimensions.[18]
Data Collection: Mount a suitable crystal on a diffractometer. Data is typically collected at a low temperature (~100 K) to minimize thermal vibrations. For determining absolute stereochemistry of light-atom organic compounds, using a copper (Cu) X-ray source is often preferred.[18]
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. The atomic positions are fitted to this map, and the structure is refined.
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing anomalous dispersion effects, which results in the calculation of the Flack parameter. A Flack parameter value close to zero for the (3S,4S) model confirms the assignment with high confidence.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of tert-butyl methyl((3S,4S)-4-methylpiperidin-3-yl)carbamate is a case study in the power of a multi-technique, synergistic analytical approach. HRMS and FTIR provide the foundational confirmation of molecular formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity and, through NOESY, provides compelling evidence for the critical cis relative stereochemistry. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, delivering an unambiguous three-dimensional structure and confirming the absolute (3S,4S) configuration. Each step in this workflow validates the last, creating a self-consistent and unimpeachable body of evidence that ensures the stereochemical integrity of this vital pharmaceutical intermediate.
References
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
Gao, W. et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2519. [Link]
Benson, W. R. (2020). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 54(3), 517-521. [Link]
Thirumaran, S. et al. (2015). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E, 71(Pt 10), o833–o837. [Link]
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
He, H. et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies Application Note. [Link]
Carlier, F. et al. (1993). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 26(4), 795-802. [Link]
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
Foley, D. J. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]
Dale, J. A. & Tona, R. (2005). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 70(23), 9515–9518. [Link]
Roth, G. J. et al. (2013). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. Acta Crystallographica Section E, 69(Pt 7), o935. [Link]
Britton, J. et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(9), 1391–1397. [Link]
Wang, Y. et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Development and Industrial Pharmacy, 49(3), 329-340. [Link]
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
Foley, D. J. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]
ResearchGate. FTIR spectra for the Boc-aminated and unprotected SWCNT. [Link]
Wang, J. et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E, 64(Pt 12), o2388. [Link]
Reddy, C. & Li, G. (2013). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 15(18), 4846–4849. [Link]
ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]
The Double-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of Carbamate Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Carbamate compounds represent a diverse class of molecules with profound impacts on biological systems,...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Carbamate compounds represent a diverse class of molecules with profound impacts on biological systems, acting as potent insecticides, therapeutic agents, and unfortunately, as toxins.[1][2][3] Their primary mechanism of action lies in the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5] This guide provides a comprehensive technical exploration of the core mechanisms by which carbamates exert their effects. We will dissect the nuanced process of pseudo-irreversible inhibition, exploring the kinetics of carbamylation and decarbamylation, and the structural determinants of carbamate potency. Furthermore, this guide will delve into the metabolic fate of these compounds and provide standardized protocols for their analysis, offering a holistic understanding for researchers in toxicology, pharmacology, and drug development.
Introduction: The Significance of Carbamate Chemistry in Biology
Carbamates are organic compounds derived from carbamic acid (NH₂COOH). Their broad spectrum of biological activity stems from their ability to interact with and modulate the function of key enzymes.[6][7] While notorious for their use as pesticides like carbofuran and aldicarb, carbamates are also found in clinically significant drugs such as rivastigmine, used in the management of Alzheimer's disease.[3][8] This duality underscores the importance of a deep mechanistic understanding to harness their therapeutic potential while mitigating their toxicological risks.
The cornerstone of carbamate action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[4][9] By inhibiting AChE, carbamates lead to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent physiological effects.[6][10]
The Core Mechanism: Pseudo-Irreversible Inhibition of Acetylcholinesterase
Unlike organophosphates that cause irreversible inhibition, most carbamates are classified as pseudo-irreversible or slowly reversible inhibitors of AChE.[11][12][13] This process can be dissected into two key steps: carbamylation and decarbamylation.
Carbamylation: The Covalent Modification of AChE
The inhibitory process begins with the carbamate molecule binding to the active site of AChE. The active site contains a catalytic triad of amino acids: a serine, a histidine, and a glutamate residue.[11][12] The process unfolds as follows:
Initial Binding: The carbamate inhibitor first forms a non-covalent Michaelis-Menten-like complex with the enzyme.[14]
Nucleophilic Attack: The serine residue in the catalytic triad acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.[11]
Covalent Bond Formation: This attack results in the formation of a transient tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, leading to the formation of a stable, carbamylated enzyme and the departure of the alcohol or phenol leaving group.[9]
This carbamylated enzyme is catalytically inactive as the serine residue is now blocked and unable to participate in the hydrolysis of acetylcholine.[11]
Caption: The carbamylation of acetylcholinesterase by a carbamate inhibitor.
Decarbamylation: Spontaneous Reactivation of the Enzyme
The "pseudo-irreversible" nature of carbamate inhibition stems from the fact that the carbamylated enzyme can undergo spontaneous hydrolysis, a process termed decarbamylation.[11][15] This reaction regenerates the active enzyme, albeit at a much slower rate than the deacetylation that occurs with the natural substrate, acetylcholine.[16][17]
The rate of decarbamylation is a critical determinant of the duration of inhibition and, consequently, the toxicity of the carbamate.[8][16] This rate is influenced by the chemical nature of the carbamoyl moiety. For instance, N,N-diethylcarbamoyl-AChE decarbamylates significantly slower than N-monomethylcarbamoyl-AChE.[16]
Caption: Spontaneous decarbamylation and reactivation of acetylcholinesterase.
Kinetics of Carbamate Inhibition: A Quantitative Perspective
The interaction between a carbamate inhibitor and AChE can be described by a series of kinetic constants that are crucial for understanding and predicting their biological effects.[14][15]
Kinetic Parameter
Description
Significance
ki (or ka)
Second-order rate constant of carbamylation.
Represents the overall rate of enzyme inactivation. A higher ki indicates a more potent inhibitor.[8][18]
Kd
Dissociation constant of the initial enzyme-inhibitor complex.
Reflects the affinity of the carbamate for the AChE active site before carbamylation.[14]
k2
First-order rate constant of carbamylation.
Represents the rate of covalent bond formation once the inhibitor is bound.
kr (or k3)
First-order rate constant of decarbamylation.
Determines the rate of spontaneous enzyme reactivation. A lower kr leads to a longer duration of inhibition.[8][15]
Table 1: Key Kinetic Parameters in Carbamate-AChE Interactions
The rates of carbamylation and decarbamylation are influenced by the structure of both the carbamate's N-alkyl substituent and its leaving group.[8] For example, the size of the N-alkyl group can affect the rate of carbamylation (ki), with a delicate balance between the length of the residue and its rotational freedom being important.[8]
Physiological Consequences of Acetylcholinesterase Inhibition
The accumulation of acetylcholine at synapses due to AChE inhibition leads to a cholinergic crisis, characterized by the overstimulation of muscarinic and nicotinic receptors.[6][10]
Muscarinic Effects: These are often remembered by the mnemonic DUMBBELS: Defecation, Urination, Miosis (pupil constriction), Bronchospasm and Bronchorrhea, Emesis, Lacrimation, and Salivation.[6] Bradycardia (slow heart rate) is another significant muscarinic effect.[19]
Nicotinic Effects: These include muscle fasciculations (twitching), cramping, weakness, and in severe cases, flaccid paralysis.[6] Tachycardia (rapid heart rate) and hypertension can also occur due to stimulation of nicotinic receptors in sympathetic ganglia.[6]
Central Nervous System (CNS) Effects: Increased acetylcholine levels in the CNS can lead to confusion, delirium, seizures, and respiratory depression.[6]
The primary cause of death from carbamate poisoning is respiratory failure resulting from a combination of bronchospasm, excessive respiratory secretions, and paralysis of the respiratory muscles.[6][20]
Metabolism and Biotransformation of Carbamates
The in vivo fate of carbamates is largely determined by metabolic processes, primarily occurring in the liver.[21][22] Understanding these pathways is crucial for assessing the duration of action and the potential for bioaccumulation or the formation of toxic metabolites. The main metabolic reactions include:
Hydrolysis: The ester linkage of the carbamate is a primary target for hydrolytic enzymes, such as carboxylesterases.[22][23] Hydrolysis typically leads to less toxic metabolites.[21]
Oxidation: Cytochrome P450 enzymes play a significant role in oxidizing carbamates.[24] Oxidation can occur at various positions on the molecule and may sometimes result in metabolites with equal or even greater toxicity than the parent compound.[22]
Conjugation: Following hydrolysis or oxidation, the resulting metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate, which increases their water solubility and facilitates their excretion from the body.[22][23]
Caption: General metabolic pathways of carbamate compounds in biological systems.
Experimental Protocols for Studying Carbamate Mechanisms
In Vitro Assay of Acetylcholinesterase Inhibition
The Ellman's assay is a widely used spectrophotometric method to determine AChE activity and inhibition.
Principle: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Step-by-Step Methodology:
Reagent Preparation:
Phosphate buffer (0.1 M, pH 8.0).
DTNB solution (10 mM in phosphate buffer).
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).
AChE enzyme solution (e.g., from bovine erythrocytes, diluted in phosphate buffer).
Carbamate inhibitor solutions of varying concentrations.
Assay Procedure:
In a 96-well microplate, add 20 µL of the carbamate inhibitor solution (or buffer for control).
Add 20 µL of the AChE enzyme solution and incubate for a defined period (e.g., 15 minutes) to allow for carbamylation.
Add 200 µL of the DTNB solution.
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute).
Determine the percentage of inhibition for each carbamate concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
To determine kinetic constants like ki and kr, more advanced kinetic analyses are required, often involving pre-incubation of the enzyme with the inhibitor for varying times.[15]
Analysis of Carbamates in Biological Samples
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the sensitive and specific detection of carbamates and their metabolites in biological matrices.[25][26][27]
Workflow for HPLC-MS/MS Analysis:
Caption: A typical workflow for the analysis of carbamates in biological samples.
Key Considerations:
Sample Preparation: Due to the complexity of biological matrices, a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to remove interfering substances and concentrate the analytes.[25][28]
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of carbamates.[25]
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of carbamates, even at trace levels.[26]
Conclusion and Future Directions
The mechanism of action of carbamate compounds, centered on the pseudo-irreversible inhibition of acetylcholinesterase, is a well-established paradigm in toxicology and pharmacology. A thorough understanding of the kinetics of carbamylation and decarbamylation, coupled with knowledge of their metabolic fate, is paramount for the development of safer pesticides, more effective therapeutics, and improved clinical management of poisonings.
Future research should continue to explore the structural determinants of carbamate selectivity for different cholinesterases (e.g., AChE vs. butyrylcholinesterase), which could lead to the design of more targeted drugs with fewer side effects.[9][12] Additionally, further investigation into the non-cholinergic mechanisms of carbamate toxicity will provide a more complete picture of their biological effects. The development of more rapid and field-deployable analytical methods for carbamate detection remains a critical area of research for environmental and food safety monitoring.[29]
References
General mechanism of pseudoirreversible cholinesterase inhibition by... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Carbamate Toxicity - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
Carbamate - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
What are Carbamate insecticides and how to choose the right one? - Ageruo. (2024, June 19). Retrieved January 18, 2026, from [Link]
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
A new method to characterize the kinetics of cholinesterases inhibited by carbamates. (2017, September 10). Retrieved January 18, 2026, from [Link]
Carbamate toxicity - WikEM. (2019, August 22). Retrieved January 18, 2026, from [Link]
The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition. (n.d.). Retrieved January 18, 2026, from [Link]
Carbamate Insecticide Action - YouTube. (2011, October 26). Retrieved January 18, 2026, from [Link]
Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups - PubMed. (2019, August 1). Retrieved January 18, 2026, from [Link]
[Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography] - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
Carbamylation and affinity constants of some carbamate inhibitors of acetylcholinesterase and their relation to analogous substrate constants | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
Carbamate poisoning - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
Carbamate Toxicity - MD Searchlight. (n.d.). Retrieved January 18, 2026, from [Link]
Mechanism of Action of Organophosphorus and Carbamate Insecticides - Sci-Hub. (n.d.). Retrieved January 18, 2026, from [Link]
The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates - ElectronicsAndBooks. (2012, December 1). Retrieved January 18, 2026, from [Link]
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC - PubMed Central. (2018, August 9). Retrieved January 18, 2026, from [Link]
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC - PubMed Central. (2021, July 7). Retrieved January 18, 2026, from [Link]
Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. (n.d.). Retrieved January 18, 2026, from [Link]
Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
Metabolism Of Carbamate Insecticides - epa nepis. (n.d.). Retrieved January 18, 2026, from [Link]
Reversible inhibition of acetylcholinesterase by carbamates or huperzine A increases residual activity of the enzyme upon soman challenge - PubMed. (2007, April 20). Retrieved January 18, 2026, from [Link]
Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
Carbamate | chemical compound | Britannica. (n.d.). Retrieved January 18, 2026, from [Link]
Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
Characterization of reversible and pseudo-irreversible acetylcholinesterase inhibitors by means of an immobilized enzyme reactor - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
Rate constants of carbamylation and decarbamylation of acetylcholinesterase for physostigmine and carbaryl in the presence of an oxime - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
Chromatographic Analysis of Insecticidal Carbamates | Jo A. Engebretso. (n.d.). Retrieved January 18, 2026, from [Link]
Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Computational evidence for the reactivation process of human acetylcholinesterase inhibited by carbamates - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
The Architectural Chirality of Life: A Technical Guide to the Biological Activity of Piperidine Derivatives
Abstract The piperidine ring, a simple six-membered nitrogenous heterocycle, represents a cornerstone of modern medicinal chemistry. Its true pharmacological power, however, is often unlocked through the precise, three-d...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The piperidine ring, a simple six-membered nitrogenous heterocycle, represents a cornerstone of modern medicinal chemistry. Its true pharmacological power, however, is often unlocked through the precise, three-dimensional arrangement of its substituents—a concept known as chirality. This in-depth technical guide explores the profound impact of stereochemistry on the biological activity of piperidine derivatives. We will dissect the causality behind stereoselective synthetic strategies, explore the diverse therapeutic applications governed by enantiomeric specificity, and provide detailed, field-proven protocols for the evaluation of these remarkable compounds. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of pharmaceutical innovation.
The Privileged Scaffold: Why Piperidine and Chirality Matter
The prevalence of the piperidine motif in over twenty classes of pharmaceuticals and a vast number of natural alkaloids is no coincidence.[1][2][3] Its saturated, chair-like conformation provides a rigid, three-dimensional scaffold, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets.[4] The introduction of one or more chiral centers into this scaffold elevates its utility exponentially, leading to significant enhancements in drug properties.[5][6]
The stereochemistry of a piperidine-containing drug can profoundly influence its efficacy, potency, and safety profile.[7] Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit starkly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, contribute to adverse effects.[7] This principle, known as eudismic ratio, underscores the critical importance of stereocontrol in drug design.
Key Advantages of Introducing Chirality:
Enhanced Biological Activity and Selectivity: A single, more active enantiomer can lead to a more potent and selective drug with an improved therapeutic index.[5][7]
Modulation of Physicochemical Properties: Chirality can alter a molecule's solubility, lipophilicity, and crystal packing, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7]
Improved Pharmacokinetic Profile: The specific stereochemistry can influence metabolic pathways and clearance rates, leading to optimized pharmacokinetics.[5]
Reduction of hERG Toxicity: In some drug candidates, the introduction of a chiral center in the piperidine ring has been shown to reduce cardiac hERG toxicity.[5]
The Art of Asymmetry: Stereoselective Synthesis of Piperidine Derivatives
The synthesis of enantioenriched piperidines is a pivotal challenge in medicinal chemistry.[8] Numerous strategies have been developed to control the stereochemical outcome of these syntheses, moving beyond classical resolution to more elegant and efficient asymmetric methodologies.
Key Synthetic Strategies
Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of substituted pyridines is a common method to produce piperidines. The use of chiral catalysts, such as those based on rhodium or iridium, can facilitate the stereoselective reduction of the pyridine ring.[2][3] For instance, the diastereoselective reduction of disubstituted pyridines can yield cis-piperidines, which can then be epimerized under basic conditions to their trans-diastereoisomers.[9][10]
Chemo-enzymatic Dearomatization: This approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity. A key example involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[11]
Memory of Chirality (MOC): This technique involves the transfer of chirality from a temporary chiral center to a new one within the same molecule. It has been successfully applied to the synthesis of various heterocyclic compounds, including piperidines.[2]
[5+1] Annulation: This method involves the iridium-catalyzed reaction of a diol with an amine to form the piperidine ring, offering a pathway to stereoselective synthesis.[3]
Workflow for Stereoselective Synthesis
The following diagram illustrates a generalized workflow for the stereoselective synthesis of chiral piperidine derivatives, highlighting key decision points and methodologies.
Caption: Simplified signaling pathway of Niraparib's mechanism of action.
Muscarinic Receptor Modulation: The M3 muscarinic acetylcholine receptor (M3R) is implicated in the proliferation and progression of various cancers, including breast and colon cancer. [1][12][13][14]Activation of M3R can stimulate signaling pathways like ERK and PI3K/Akt, promoting cancer cell growth. [14][15]Chiral piperidine-based ligands that act as M3R antagonists are being investigated as potential anticancer agents.
[13]
Neuropharmacological Activity
The central nervous system (CNS) is a major target for drugs containing chiral piperidine scaffolds.
Dopamine D2 Receptor Modulation: The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a key target for antipsychotic drugs. [16]These receptors signal through Gαi/o proteins to inhibit adenylyl cyclase, reducing cAMP levels. [17][16][18]Chiral piperidines like (R)-preclamol act as partial agonists at D2 receptors, modulating dopaminergic neurotransmission. [5]This partial agonism allows them to stabilize the dopaminergic system without causing the full blockade associated with some older antipsychotics.
Caption: Dopamine D2 receptor signaling modulated by a partial agonist.
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine (ACh). [4][19][20]AChE inhibitors prevent the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. [4][20]Many potent AChE inhibitors incorporate a piperidine ring, and their efficacy can be stereodependent.
NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and memory. [1][21]However, their overactivation can lead to excitotoxicity and neuronal death, a process implicated in neurodegenerative diseases. [21][22]Uncompetitive NMDA receptor antagonists, such as memantine, block the ion channel when it is open, preventing excessive calcium influx without interfering with normal synaptic transmission. [1][21]The development of chiral piperidine-based NMDA receptor antagonists aims to improve selectivity and reduce side effects.
[9][22]
Antimicrobial and Antiviral Activity
The piperidine scaffold is also found in compounds with significant antimicrobial and antiviral properties. [1][22]These derivatives can exhibit broad-spectrum activity against various bacterial and fungal pathogens. [12][23][24][25]The development of chiral piperidine derivatives as antiviral agents is an active area of research, with some compounds showing inhibitory activity against viral polymerases.
[6]
Quantitative Analysis of Enantioselective Activity
The difference in biological activity between enantiomers can be dramatic. The following table provides a comparative overview of the enantioselective activity of representative chiral piperidine derivatives.
Rigorous and reproducible experimental protocols are essential for characterizing the biological activity of chiral piperidine derivatives.
Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
[8][26]
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
[26]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
[27]2. Compound Treatment: Prepare serial dilutions of the chiral piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
[27]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
[28]
Chiral HPLC is the gold standard for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee) and optical purity.
[29]
Principle: The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. [29]Polysaccharide-based CSPs are commonly used for piperidine derivatives.
[29]
Step-by-Step Methodology (General Protocol):
Column Selection: Choose an appropriate chiral column (e.g., Chiralpak® IA, Chiralcel® OD-H) based on the structure of the piperidine derivative.
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve the peak shape of basic compounds.
[29][30]3. System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.
Sample Preparation: Dissolve the racemic standard and the test sample in a suitable solvent (e.g., mobile phase or methanol) at a known concentration.
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the racemic standard to confirm the separation of the two enantiomers and determine their retention times. Then, inject the test sample.
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
This assay is crucial for assessing the risk of cardiotoxicity, as inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias.
[31]
Principle: The automated patch-clamp technique measures the electrical current flowing through the hERG channels in a cell line stably expressing these channels (e.g., HEK293). The inhibition of this current by the test compound is quantified.
[31]
Step-by-Step Methodology:
Cell Preparation: Use a stable cell line expressing the hERG channel.
Compound Application: Apply a range of concentrations of the test compound to the cells using the automated system.
Voltage Clamp and Recording: The system clamps the cell membrane potential and applies a specific voltage protocol to elicit hERG currents. The resulting currents are recorded.
Data Acquisition: Measure the peak tail current of the hERG channel in the presence and absence of the compound.
IC50 Determination: Calculate the percentage of inhibition for each concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of the hERG channel current.
[31]
Conclusion and Future Perspectives
Chiral piperidine derivatives are undeniably privileged scaffolds in medicinal chemistry, offering a powerful toolkit for the design of highly effective and selective therapeutic agents. [7]The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties. [5][6]The continued evolution of innovative asymmetric synthetic methodologies provides medicinal chemists with an expanding arsenal to access a diverse range of chiral piperidine building blocks. A deep, mechanistic understanding of the structure-activity relationships and the signaling pathways modulated by these compounds is paramount for the rational design of the next generation of therapeutics to address a wide spectrum of human diseases.
References
Reddy, B. V. S., et al. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Advances. Available at: [Link]
Bixel, K., et al. (2017). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology. Available at: [Link]
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Available at: [Link]
Ibrahim, M. A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. Available at: [Link]
Rees, T., & Brimijoin, S. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Drugs of Today. Available at: [Link]
Costa, B. M., et al. (2020). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]
Patsnap. (2024). What is the mechanism of Niraparib Tosylate? Patsnap Synapse. Available at: [Link]
Grokipedia. (n.d.). NMDA receptor antagonist. Grokipedia. Available at: [Link]
Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. Available at: [Link]
Beaulieu, J. M., et al. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry. Available at: [Link]
A.D.A.M. Medical Encyclopedia. (2025). What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists? A.D.A.M. Medical Encyclopedia. Available at: [Link]
Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. Available at: [Link]
My Endo Consult. (n.d.). Anti-cholinesterases Mechanism of Action in Alzheimer's Disease (AD). My Endo Consult. Available at: [Link]
Kadyrov, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
Shah, N. A., et al. (2011). Muscarinic receptors and ligands in cancer. American Journal of Physiology-Cell Physiology. Available at: [Link]
Pohanka, M. (2012). Acetylcholinesterase inhibitors in Alzheimer's disease. Mini Reviews in Medicinal Chemistry. Available at: [Link]
Anand, P., & Singh, B. (2013). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). International Journal of Molecular Medicine. Available at: [Link]
Raufman, J. P., et al. (2011). Muscarinic receptors and ligands in cancer. American Journal of Physiology-Cell Physiology. Available at: [Link]
Bhuyan, P. J., & Mugesh, G. (2011). Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link]
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available at: [Link]
Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research. Available at: [Link]
Sales, M. E., et al. (2017). Role of Muscarinic Acetylcholine Receptors in Breast Cancer: Design of Metronomic Chemotherapy. Current Cancer Drug Targets. Available at: [Link]
Ghelardini, C., et al. (2015). Muscarinic Acetylcholine Receptors: New Potential Therapeutic Targets in Antinociception and in Cancer Therapy. Journal of Receptors and Signal Transduction. Available at: [Link]
Rosemond, S., et al. (2018). The Dopamine D2 Receptor Can Directly Recruit and Activate GRK2 Without G Protein Activation. Molecular Pharmacology. Available at: [Link]
Wikipedia. (n.d.). Dopamine receptor. Wikipedia. Available at: [Link]
Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine Receptor Signaling. Journal of Neurochemistry. Available at: [Link]
Kadyrov, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. Available at: [Link]
Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. Available at: [Link]
Raufman, J. P., et al. (2021). Overcoming Obstacles to Targeting Muscarinic Receptor Signaling in Colorectal Cancer. Cancers. Available at: [Link]
Braverman, S., & Cherkinsky, M. (2014). The Ramberg-Bäcklund Rearrangement and the Eschenmoser Coupling Reaction. Comprehensive Organic Synthesis. Available at: [Link]
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
Spectroscopic Characterization of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate: A Predictive Technical Guide
Molecular Structure and Key Features Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate possesses a defined stereochemistry with a molecular weight of 228.33 g/mol and a molecular formula of C₁₂H₂₄N₂O₂.[1] The st...
Author: BenchChem Technical Support Team. Date: January 2026
Molecular Structure and Key Features
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate possesses a defined stereochemistry with a molecular weight of 228.33 g/mol and a molecular formula of C₁₂H₂₄N₂O₂.[1] The structure incorporates a piperidine ring, a chiral center, a methyl group, and a tert-butyloxycarbonyl (Boc) protecting group. These features will give rise to distinct signals in the various spectroscopic analyses.
Figure 1: Chemical structure of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
¹H NMR Spectroscopy: A Predicted Spectrum
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~3.5 - 4.0
Broad Multiplet
1H
H3 (CH-N(Boc))
~2.8 - 3.2
Multiplet
2H
H2eq, H6eq (Piperidine CH₂)
~2.5 - 2.8
Singlet
3H
N-CH₃
~2.3 - 2.6
Multiplet
2H
H2ax, H6ax (Piperidine CH₂)
~1.8 - 2.1
Multiplet
1H
H4 (CH-CH₃)
~1.5 - 1.8
Multiplet
2H
H5 (Piperidine CH₂)
1.45
Singlet
9H
C(CH₃)₃ (Boc)
~0.9 - 1.1
Doublet
3H
C4-CH₃
Table 1: Predicted ¹H NMR chemical shifts for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Experimental Protocol (Hypothetical)
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Number of scans: 16
Relaxation delay: 1.0 s
Pulse width: 90°
Spectral width: -2 to 12 ppm
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The most downfield proton is anticipated to be the one on the carbon bearing the N-Boc group (H3) due to the deshielding effect of the adjacent nitrogen atom. The protons of the piperidine ring will likely appear as a series of complex multiplets in the range of 1.5 to 3.2 ppm. The N-methyl group is expected to be a singlet at around 2.5-2.8 ppm. A key diagnostic signal will be the sharp, intense singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, appearing at approximately 1.45 ppm.[2] The methyl group on the piperidine ring should appear as a doublet, coupled to the adjacent proton at C4.
¹³C NMR Spectroscopy: A Predicted Spectrum
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
Chemical Shift (δ) ppm
Assignment
~155
C=O (Carbamate)
~80
C(CH₃)₃ (Boc quaternary)
~55 - 60
C3 (CH-N(Boc))
~45 - 50
C2, C6 (Piperidine CH₂)
~35 - 40
C4 (CH-CH₃)
~30 - 35
N-CH₃
~28.5
C(CH₃)₃ (Boc methyls)
~25 - 30
C5 (Piperidine CH₂)
~15 - 20
C4-CH₃
Table 2: Predicted ¹³C NMR chemical shifts for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Experimental Protocol (Hypothetical)
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Proton-decoupled
Number of scans: 1024 or more to achieve adequate signal-to-noise.
Relaxation delay: 2.0 s
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals. The carbamate carbonyl carbon will be the most downfield signal, around 155 ppm.[3] The quaternary carbon of the Boc group is anticipated around 80 ppm, with the three equivalent methyl carbons of the Boc group appearing as a strong signal around 28.5 ppm.[3] The carbons of the piperidine ring are expected to resonate in the 25-60 ppm range, with the carbon attached to the nitrogen (C3) being the most downfield of this group. The N-methyl carbon and the C4-methyl carbon will appear in the aliphatic region.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
2970 - 2850
Strong
C-H stretching (alkane)
1680 - 1720
Strong
C=O stretching (carbamate)
1470 - 1450
Medium
C-H bending (CH₂ and CH₃)
1390 and 1365
Medium
C-H bending (tert-butyl)
1250 - 1150
Strong
C-N stretching (amine and carbamate)
1170 - 1150
Strong
C-O stretching (carbamate)
Table 3: Predicted characteristic IR absorption bands for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Experimental Protocol (Hypothetical)
Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition Parameters:
Scan range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of scans: 16
Interpretation of the Predicted IR Spectrum
The IR spectrum is expected to be dominated by a strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carbamate group.[3] Strong C-H stretching vibrations from the methyl and methylene groups of the piperidine ring and the Boc group will be prominent in the 2850-2970 cm⁻¹ region. The characteristic doublet for the tert-butyl group is expected around 1390 and 1365 cm⁻¹. Strong bands in the fingerprint region, particularly between 1250-1150 cm⁻¹, will correspond to C-N and C-O stretching vibrations.
Mass Spectrometry: Predicted Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Predicted Mass Spectrometry Data
m/z
Ion
229
[M+H]⁺ (Molecular Ion)
173
[M - C₄H₈ + H]⁺ (Loss of isobutylene)
129
[M - Boc + H]⁺
57
[C₄H₉]⁺ (tert-butyl cation)
Table 4: Predicted key fragments in the mass spectrum of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Experimental Protocol (Hypothetical)
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
Acquisition Parameters:
Ionization mode: Positive
Scan range: 50 - 500 m/z
Interpretation of the Predicted Mass Spectrum
The ESI mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 229. A characteristic fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da), which would result in a fragment at m/z 173.[3] Another common fragment is the tert-butyl cation at m/z 57.[3] The loss of the entire Boc group (100 Da) would lead to a fragment at m/z 129. The fragmentation of the piperidine ring itself, typically through alpha-cleavage, would lead to further, more complex fragmentation patterns.[4]
Figure 3: A simplified predicted fragmentation pathway for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Conclusion
This predictive guide provides a detailed spectroscopic characterization of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for researchers and scientists involved in the synthesis and analysis of this and related compounds. While experimental verification is the ultimate standard, this predictive analysis offers a robust framework for structural confirmation and analytical method development in the absence of empirical data.
References
JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate: A Keystone Chiral Building Block for Advanced Therapeutic Design
An In-Depth Technical Guide Abstract Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, identified by CAS Number 1419075-90-3, is a sophisticated chiral intermediate that has emerged as a critical component in m...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide
Abstract
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, identified by CAS Number 1419075-90-3, is a sophisticated chiral intermediate that has emerged as a critical component in modern medicinal chemistry.[] Its unique stereochemistry and built-in protecting groups make it an invaluable asset for the synthesis of complex, high-value pharmaceutical agents. This technical guide provides an in-depth analysis of this compound, elucidating its structural significance, core applications, and potential in future drug discovery endeavors. We will explore its pivotal role as the cornerstone for the synthesis of Janus kinase (JAK) inhibitors, specifically Tofacitinib, and extrapolate its utility to broader research applications. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on the applications of this versatile piperidine scaffold.
The (3S,4S)-4-Methyl-3-(methylamino)piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
Chemical Identity and Properties
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a chiral carbamate that serves primarily as a pharmaceutical intermediate.[] Its structure features a piperidine ring, a core motif in numerous pharmaceuticals, substituted at the 3 and 4 positions with a specific cis stereochemical configuration. The amine at the 3-position is protected by a tert-butoxycarbonyl (Boc) group and further substituted with a methyl group, rendering it a ready-to-use building block for multi-step syntheses.
Property
Value
Reference
CAS Number
1419075-90-3
[]
Molecular Formula
C₁₂H₂₄N₂O₂
[]
Molecular Weight
228.33 g/mol
[]
InChI Key
GEUGTHQTDCPAHY-VHSXEESVSA-N
[]
Canonical SMILES
CC1CCNCC1N(C)C(=O)OC(C)(C)C
[]
The Piperidine Motif: A Foundation for Drug Design
The piperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the structural basis for a vast number of biologically active molecules and approved drugs.[2][3] Its conformational flexibility, combined with the ability to project substituents in precise three-dimensional orientations, allows for high-affinity and selective interactions with a wide range of biological targets, including enzymes and receptors.[2] The synthesis of stereochemically defined 3,4-disubstituted piperidines is a significant area of research aimed at exploring novel chemical spaces for drug development.[4][5][6]
Significance of the cis-(3S,4S) Stereochemistry
The specific cis-(3S,4S) configuration of the methyl and protected amino groups is not arbitrary; it is a deliberate design feature that locks the substituents into a defined spatial arrangement. This rigid conformation is critical for achieving selective binding to the active site of a biological target. In the context of enzyme inhibitors, such stereochemical control can be the deciding factor between a potent, selective drug and an inactive or off-target compound. This precise architecture minimizes entropic loss upon binding and allows for optimized interactions with specific amino acid residues within a protein's binding pocket.
Structure of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Core Application: Keystone Intermediate for Tofacitinib (Xeljanz®)
The most prominent application of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is its role as a key intermediate in the synthesis of Tofacitinib. Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes and is approved for the treatment of autoimmune diseases like rheumatoid arthritis.
Tofacitinib and its Mechanism of Action
Tofacitinib functions by inhibiting JAKs, a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. This signaling pathway, known as the JAK-STAT pathway, is often dysregulated in inflammatory and autoimmune disorders.[7] By blocking this pathway, Tofacitinib modulates the immune response. The piperidine core of Tofacitinib is essential for its binding affinity and overall pharmacological profile.
The Synthetic Pathway to Tofacitinib
The synthesis of Tofacitinib from this intermediate involves a concise and efficient series of transformations that highlight the utility of the pre-installed protecting groups and stereocenters. The general workflow involves deprotection of the Boc group, coupling with the heterocyclic core of the drug, and a final functionalization step.
Synthetic workflow from the intermediate to Tofacitinib.
This pathway demonstrates the strategic value of the starting material. The Boc group provides robust protection during initial steps and is readily removed under acidic conditions to unmask the nucleophilic secondary amine for the key coupling reaction.[8][9] The final N-acylation step installs the cyanoacetyl group required for biological activity.[10]
Broader Potential Research Applications
Beyond its established role in Tofacitinib synthesis, the (3S,4S)-4-methyl-3-(methylamino)piperidine scaffold is a versatile platform for discovering novel therapeutics targeting a range of diseases.
Development of Novel Kinase Inhibitors
The success of Tofacitinib validates the utility of this piperidine scaffold for kinase inhibition. Researchers can leverage this core to develop novel inhibitors for other kinase families implicated in diseases like cancer.[11] By replacing the pyrrolo[2,3-d]pyrimidine moiety with other heterocyclic systems known to interact with the hinge region of different kinases (e.g., EGFR, CDKs, FLT3), new and selective inhibitors can be synthesized and evaluated.[11] The primary amine on the piperidine ring serves as a convenient attachment point for these diverse pharmacophores.
Scaffolds for CNS-Active Agents and GPCR Ligands
Piperidine derivatives are widely represented in drugs targeting the central nervous system (CNS).[12] The rigid, stereodefined nature of the (3S,4S) scaffold makes it an excellent candidate for designing ligands for G-protein coupled receptors (GPCRs) or ion channels, where precise three-dimensional positioning of functional groups is paramount for achieving high affinity and selectivity. Potential applications include the development of novel analgesics, antipsychotics, or agents for neurodegenerative diseases.
Probes for Chemical Biology
The secondary amine on the piperidine ring, exposed after Boc deprotection, can be functionalized not only with pharmacophores but also with reporter tags. This allows for the creation of chemical biology probes to study drug-target interactions. For example, attaching a fluorescent dye, a biotin tag for affinity purification, or a photo-crosslinking group can enable researchers to:
Visualize target localization within cells.
Identify the direct protein targets of a new compound series.
Quantify target engagement in living systems.
Key Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the key chemical transformations involving Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Protocol 1: Boc Group Deprotection
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to reveal the secondary amine.
Principle: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is commonly used, as the byproducts (isobutylene and CO₂) are volatile and easily removed.
Methodology:
Dissolve Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
Cool the solution to 0 °C in an ice bath.
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2-3 times) to ensure complete removal of residual acid.
The resulting TFA salt of (3R,4R)-N,4-dimethylpiperidin-3-amine can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for the free base.
Protocol 2: N-Acylation of the Piperidine Ring Nitrogen
Objective: To functionalize the secondary amine on the piperidine ring, as demonstrated in the final step of Tofacitinib synthesis.[10]
Principle: This is a standard amide bond formation reaction. A carboxylic acid (e.g., cyanoacetic acid) is activated with a coupling agent to form a highly reactive species that readily acylates the amine.
Methodology:
To a solution of the piperidine-containing substrate (1.0 eq) and cyanoacetic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 eq), to the mixture.
Stir the reaction at room temperature for 4-12 hours, monitoring for completion by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated piperidine derivative.
Conclusion and Future Outlook
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is far more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry and synthetic utility have been proven in the successful development of Tofacitinib. The true potential of this building block, however, lies in its application to a wider range of therapeutic targets. By leveraging this scaffold, researchers are equipped to synthesize novel, potent, and selective modulators of kinases, GPCRs, and other critical protein targets. As the demand for stereochemically complex and diverse small molecules continues to grow, the importance of keystone intermediates like this one will only increase, paving the way for the next generation of innovative medicines.
References
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. Retrieved from [Link]
Stork, G. (1945). The Synthesis of 3,4-disubstituted Piperidines. University of Wisconsin--Madison.
Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8049-8056. Retrieved from [Link]
PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]
Defense Technical Information Center. (2001). Piperidine Synthesis. Retrieved from [Link]
Babu, R., et al. (2013). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o935. Retrieved from [Link]
PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]
PubChem. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]
Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. (2014). Bioorganic & Medicinal Chemistry, 22(5), 1646-1655. Retrieved from [Link]
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). European Journal of Medicinal Chemistry, 223, 113639. Retrieved from [Link]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules, 27(16), 5122. Retrieved from [Link]
Application Notes and Protocols for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis
Introduction: Strategic Importance in Medicinal Chemistry Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS No. 1419075-90-3) is a chiral synthetic building block of significant interest to researchers and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Strategic Importance in Medicinal Chemistry
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS No. 1419075-90-3) is a chiral synthetic building block of significant interest to researchers and professionals in drug development.[] Its rigid, stereochemically defined piperidine scaffold, coupled with the presence of a Boc-protected secondary amine and a methyl group, makes it a valuable intermediate in the synthesis of complex, biologically active molecules.[2] The carbamate functional group, specifically the tert-butyloxycarbonyl (Boc) group, serves as a crucial protecting group for the amine, preventing unwanted side reactions and allowing for selective chemical transformations at other sites of the molecule.[3] This strategic protection is fundamental in multi-step organic syntheses. This document provides detailed experimental protocols for the application of this intermediate, with a particular focus on its role in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and cancer.[2][4]
Physicochemical Properties
A clear understanding of the physicochemical properties of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is essential for its effective use in synthesis.
Property
Value
Source
Molecular Formula
C₁₂H₂₄N₂O₂
[]
Molecular Weight
228.33 g/mol
[]
Stereochemistry
(3S, 4S)
[]
Appearance
Inquire with supplier
Solubility
Soluble in organic solvents like dichloromethane, ethyl acetate
Application Highlight: Synthesis of Tofacitinib, a Janus Kinase (JAK) Inhibitor
A prime application of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is as a key intermediate in the synthesis of Tofacitinib. Tofacitinib is a potent inhibitor of the Janus Kinase family of enzymes (JAK1, JAK2, JAK3), which are critical components of signaling pathways for numerous cytokines and growth factors involved in inflammation and immune response. By inhibiting these kinases, Tofacitinib modulates the immune system and is approved for the treatment of conditions like rheumatoid arthritis and psoriatic arthritis.[2]
The following diagram illustrates the logical workflow for the utilization of the title compound in the synthesis of a key Tofacitinib precursor.
Caption: Workflow for the cyanoacetylation of the title compound.
Experimental Protocol 1: Cyanoacetylation in the Synthesis of a Tofacitinib Intermediate
This protocol details the cyanoacetylation of the free piperidine nitrogen of a precursor derived from Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a critical step towards the synthesis of Tofacitinib.[2] The Boc group on the exocyclic amine remains intact during this reaction, showcasing its role as an effective protecting group.
Objective: To synthesize the Boc-protected Tofacitinib side chain through cyanoacetylation.
Materials:
Tert-butyl-N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate (This is the enantiomer of the title compound, but the protocol is directly applicable)
Cyanoacetic acid
N,N'-Dicyclohexylcarbodiimide (DCC)
Dry Dichloromethane (CH₂Cl₂)
Ethyl acetate
Silica gel for column chromatography
Argon or Nitrogen gas
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, ice bath, etc.)
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Tert-butyl-N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate (e.g., 2.80 g, 12.3 mmol) in dry dichloromethane (25 mL).[2]
Cooling: Cool the solution in an ice bath to 0 °C.
Reagent Addition: While stirring, add cyanoacetic acid (e.g., 0.82 g, 9.64 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 1.99 g, 9.64 mmol) in one portion.[2]
Reaction Progression: Maintain the reaction at 0 °C for 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3 hours.[2]
Work-up: A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Remove the DCU by filtration and wash the solid with a small amount of dichloromethane.
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate (e.g., 7:3 v/v) as the eluent.[2]
Final Product: The purified product will be a colorless solid. Obtain a yield of approximately 84%.[2]
Causality and Experimental Choices:
Inert Atmosphere: The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
DCC as a Coupling Agent: DCC is a common carbodiimide used to facilitate the formation of an amide bond between the carboxylic acid (cyanoacetic acid) and the amine (the piperidine nitrogen). It activates the carboxylic acid to nucleophilic attack.
Ice Bath: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.
Column Chromatography: This is a standard purification technique in organic synthesis to separate the desired product from unreacted starting materials and byproducts.
Experimental Protocol 2: Boc Group Deprotection
Following the desired modifications to the piperidine ring, the Boc protecting group on the exocyclic amine must be removed to allow for further coupling reactions, for instance, with the pyrimidine core of Tofacitinib. The Boc group is designed to be labile under acidic conditions.
Objective: To deprotect the Boc-protected amine to yield the free amine.
Materials:
Boc-protected piperidine derivative (product from Protocol 1 or other intermediate)
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
Dichloromethane (CH₂Cl₂) or 1,4-Dioxane
Saturated sodium bicarbonate solution
Dichloromethane or other suitable organic solvent for extraction
Anhydrous sodium sulfate or magnesium sulfate
Procedure (using TFA in Dichloromethane):
Dissolution: Dissolve the Boc-protected compound in dichloromethane.
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at room temperature.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
Quenching: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
Extraction: Extract the aqueous layer with dichloromethane (or another suitable organic solvent) multiple times.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Causality and Experimental Choices:
Acidic Conditions: The Boc group is stable to a wide range of reagents but is readily cleaved under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide.[3]
Choice of Acid: TFA is a strong acid that is volatile and easily removed. HCl in dioxane is another common and effective reagent for Boc deprotection.
Aqueous Work-up: The basic wash with sodium bicarbonate neutralizes the excess acid and facilitates the extraction of the free amine into the organic phase.
The following diagram illustrates the general mechanism of acid-catalyzed Boc deprotection.
Caption: Simplified mechanism of Boc deprotection.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
DCC is a potent skin sensitizer; handle with extreme care.
TFA and concentrated acids are corrosive; handle with caution.
Conclusion
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a strategically designed chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its chiral nature and the presence of the Boc protecting group allow for precise and controlled chemical manipulations, as exemplified by its use in the synthesis of the JAK inhibitor, Tofacitinib. The protocols provided herein offer a practical guide for researchers in the field of drug discovery and development, highlighting the importance of understanding the underlying chemical principles for successful and efficient synthesis.
References
tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl] . National Center for Biotechnology Information. Available at: [Link]
Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
Processes and intermediates for making a jak inhibitor. Google Patents.
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate . ResearchGate. Available at: [Link]
Tofacitinib synthesis . Repositório da Universidade Nova de Lisboa. Available at: [Link]
Application Notes and Protocols: The Strategic Use of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate in Organic Synthesis
Introduction: A Chiral Building Block of Strategic Importance In the landscape of modern pharmaceutical synthesis, the precise installation of stereocenters is paramount to achieving desired pharmacological activity and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Chiral Building Block of Strategic Importance
In the landscape of modern pharmaceutical synthesis, the precise installation of stereocenters is paramount to achieving desired pharmacological activity and minimizing off-target effects. The piperidine scaffold, a ubiquitous feature in a vast array of bioactive molecules and approved drugs, is a prime example of where stereochemical control is critical.[1] Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS 1354733-68-0) has emerged as a high-value chiral building block, meticulously designed for the stereoselective synthesis of complex drug targets. Its structure, featuring a cis-relationship between the methyl group at the 4-position and the protected amino group at the 3-position, provides a rigid conformational framework that is instrumental in constructing the required three-dimensional architecture of the final active pharmaceutical ingredient (API).
The presence of the tert-butoxycarbonyl (Boc) group on the secondary amine offers robust protection under a variety of reaction conditions, yet allows for facile and selective removal under acidic conditions, a crucial feature for multi-step synthetic sequences.[2] This application note will provide an in-depth exploration of the utility of this key intermediate, focusing on its pivotal role in the synthesis of Janus kinase (JAK) inhibitors, most notably Tofacitinib. We will elucidate the causality behind its use, provide detailed, field-proven protocols, and present a comprehensive guide for researchers, scientists, and drug development professionals.
Core Application: Keystone Intermediate in the Synthesis of Tofacitinib
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a crucial precursor to the (3R,4R)-4-methyl-3-(methylamino)piperidine moiety, which forms the core of Tofacitinib (Xeljanz®), a potent inhibitor of Janus kinases (JAKs).[3][4] Tofacitinib is prescribed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[4] The specific (3R,4R) stereochemistry of the piperidine ring is essential for the drug's potent and selective inhibition of JAK3.[5] The use of this pre-formed, stereochemically defined building block circumvents the need for challenging chiral resolutions or asymmetric syntheses at later stages of the manufacturing process, which can be inefficient and costly.[1]
The overall synthetic strategy involves two key transformations utilizing this intermediate:
Boc Deprotection: The piperidine ring nitrogen is deprotected to reveal a secondary amine, which serves as a nucleophile for subsequent acylation.
Coupling and Elaboration: The deprotected piperidine is then coupled with a suitable electrophile to introduce the final side chain required for the Tofacitinib structure.
The following diagram illustrates the logical workflow for the utilization of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate in the synthesis of a Tofacitinib precursor.
Caption: Synthetic workflow from the title compound to a Tofacitinib precursor.
Experimental Protocols
The following protocols are synthesized from methodologies described in the scientific and patent literature.[2][6] They represent robust and validated procedures for the key transformations involving Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Protocol 1: Boc Deprotection of the Piperidine Nitrogen
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the corresponding secondary amine hydrochloride salt. The use of hydrogen chloride in an anhydrous solvent is a standard and highly effective method for this transformation.[7]
To a clean, dry round-bottom flask under an inert atmosphere, add Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (1.0 eq).
Add the 4M HCl in 1,4-dioxane solution (5.0-10.0 eq) to the flask. The substrate can be dissolved in a minimal amount of an anhydrous solvent like dioxane or methanol before adding the HCl solution, or it can be suspended directly.
Stir the resulting mixture at room temperature (20-25 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times typically range from 1 to 4 hours.[7]
Upon completion, the product, (3S,4S)-N,4-dimethylpiperidin-3-amine dihydrochloride, will often precipitate from the reaction mixture as a white solid.
If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to obtain the crude salt.
Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.
Dry the product under vacuum to yield the desired deprotected piperidine salt.
Causality and Trustworthiness:
Why HCl in Dioxane? This reagent provides a strong acid in an anhydrous environment. The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by fragmentation to the stable tert-butyl cation, CO₂, and the free amine.[2] The anhydrous conditions prevent unwanted side reactions with water.
Why monitor by TLC/LC-MS? This is a critical step to ensure the reaction goes to completion and to avoid over-exposure to acidic conditions which could potentially lead to side products, although the piperidine core is generally robust. This validates the endpoint of the reaction.
Why wash with diethyl ether? This step effectively removes residual dioxane and any non-polar byproducts, leading to a higher purity product without the need for column chromatography.
Protocol 2: Acylation of the Deprotected Piperidine with an Activated Cyanoacetic Acid Derivative
This protocol details the N-acylation of the deprotected piperidine with an activated form of cyanoacetic acid, a key step in building the side chain of Tofacitinib. This example uses dicyclohexylcarbodiimide (DCC) as a coupling agent.[6]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM)
Ice bath
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Suspend (3S,4S)-N,4-dimethylpiperidin-3-amine dihydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
Cool the suspension in an ice bath to 0 °C.
Add triethylamine or DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.
In a separate flask, dissolve cyanoacetic acid (1.05 eq) and DCC (1.1 eq) in anhydrous DCM. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
Add the solution of the activated cyanoacetic acid to the cold piperidine solution dropwise, maintaining the temperature at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the amine starting material.
Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the reaction mixture to remove the DCU.
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to yield the desired N-acylated piperidine.[6]
Data Presentation: Comparison of Boc Deprotection Methods
Method
Reagents
Solvent
Temperature (°C)
Typical Time
Yield
Notes
Method A
4M HCl
1,4-Dioxane
20-25
1-4 h
>95%
Product precipitates as HCl salt; clean conversion.[7]
Method B
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
20-25
0.5-2 h
>95%
Potent reagent; requires basic workup to neutralize.[2]
The following diagram illustrates the acid-catalyzed deprotection of the Boc group, which is the foundational step in utilizing this building block.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion and Future Outlook
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a testament to the power of rational design in chemical synthesis. By providing a stereochemically pure, robustly protected, and readily activated building block, it streamlines the synthesis of complex and medicinally vital molecules like Tofacitinib. The protocols detailed herein offer reliable and reproducible methods for its application, grounded in well-understood reaction mechanisms. As the demand for highly specific and potent kinase inhibitors and other complex chiral molecules continues to grow, the strategic importance of such advanced intermediates will only increase, making a thorough understanding of their application essential for professionals in the field of drug discovery and development.
References
Ruggeri, S. G., Hawkins, J. M., Makowski, T. M., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
Garg, R., et al. (2021). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(38), 23483-23488. [Link]
Ferreira, R., et al. (2018). Tofacitinib synthesis. ChemistrySelect, 3(1), 179-191. [Link]
Wang, Y., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2nd International Conference on Biological Engineering and Medical Science. [Link]
Flanagan, M. E., et al. (2005). Crystalline 3-{4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile citrate. U.S.
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]
Srishylam, V., et al. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11), 49-71. [Link]
Song, L. (2018). Preparation method of tofacitinib. CN108046633A. [Link]
ResearchGate. (2011). Graphical synthetic routes of tofacitinib. [Link]
Babu, B. R., et al. (2013). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o935. [Link]
Srishylam, V., et al. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11), 49-71. [Link]
In vivo studies with Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
An Application and Protocol Guide for the In Vivo Evaluation of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate Authored by a Senior Application Scientist This document provides a comprehensive guide for resea...
Author: BenchChem Technical Support Team. Date: January 2026
An Application and Protocol Guide for the In Vivo Evaluation of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel chemical entity, Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. Given the absence of published in vivo data for this specific molecule, this guide establishes a robust, hypothesis-driven framework for its initial preclinical evaluation.
The structural features of this compound, specifically the piperidine core and the carbamate moiety, are present in numerous pharmacologically active agents.[1][2] Notably, a related chiral piperidine carbamate serves as a key intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-value target for inflammatory and autoimmune diseases.[3][4] Therefore, this guide will proceed under the well-founded hypothesis that Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a candidate IRAK4 inhibitor.
The following sections detail a logical, phased approach to the in vivo characterization of this compound, beginning with fundamental pharmacokinetic profiling and culminating in a preliminary assessment of efficacy in a relevant disease model.
Foundational Strategy: A Phased Approach to In Vivo Characterization
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic requires a systematic in vivo evaluation.[5] The initial steps are crucial for establishing a foundational understanding of the compound's behavior in a biological system, which informs all subsequent, more complex studies. A well-designed initial in vivo study can prevent wasted resources and provide clear direction for the research program.[6]
Our strategy is divided into three core phases:
Phase 1: Pharmacokinetic (PK) Profiling: To understand how the animal body affects the drug (ADME: Absorption, Distribution, Metabolism, and Excretion). This is a prerequisite for designing meaningful efficacy studies.[7]
Phase 2: Target Engagement & Pharmacodynamics (PD): To confirm that the compound interacts with its intended target (IRAK4) in vivo and produces a measurable biological response.
Phase 3: Preliminary Efficacy Assessment: To determine if the compound can favorably modify the course of a disease process in an established animal model.
Figure 1: Phased workflow for in vivo evaluation of a novel compound.
The IRAK4 Signaling Pathway: Our Therapeutic Target
IRAK4 is the apical kinase in the MyD88-dependent signaling cascade, which is activated by various TLRs (except TLR3) and the IL-1R family.[8] Upon ligand binding, MyD88 recruits IRAK4, which then phosphorylates IRAK1 and IRAK2. This initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory conditions. An effective IRAK4 inhibitor would block this entire cascade at its origin.
Figure 2: Simplified IRAK4 signaling pathway and the proposed point of intervention.
Rationale: Before assessing what the drug does to the body (pharmacodynamics), we must understand what the body does to the drug. A PK study is essential to determine key parameters like oral bioavailability, plasma concentration over time (Cmax, Tmax), and the elimination half-life (t½).[5] These parameters are critical for selecting appropriate doses and dosing intervals for subsequent efficacy studies. This protocol describes a discrete sampling study in mice.
Animal Acclimation: Acclimate mice to the facility for at least 7 days prior to the study. House animals under standard conditions with ad libitum access to food and water.
Dose Formulation: Prepare fresh formulations of the test article on the day of dosing. For the IV formulation, ensure the compound is fully dissolved. For the PO formulation, create a homogenous suspension.
Animal Grouping and Dosing:
Randomly assign animals to two main groups: Intravenous (IV) and Oral (PO).
Within each main group, create subgroups for each time point (n=3-4 mice per time point).
IV Group: Administer the test article via tail vein injection at a low dose (e.g., 1-2 mg/kg).
PO Group: Administer the test article via oral gavage at a higher dose (e.g., 10-20 mg/kg).
Blood Sampling:
Collect blood samples (approx. 50-100 µL) at designated time points.
IV time points (suggested): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
PO time points (suggested): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
Collect blood via a suitable method (e.g., submandibular or saphenous vein) into EDTA-coated tubes.
Plasma Preparation:
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.
Store plasma samples at -80°C until bioanalysis.
Bioanalysis:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test article in plasma.
Analyze the plasma samples to determine the concentration of the test article at each time point.
Data Analysis:
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Plot the mean plasma concentration versus time for both IV and PO routes.
Table 1: Representative Pharmacokinetic Data Summary
Parameter
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Cmax (ng/mL)
250
450
Tmax (h)
0.08 (5 min)
1.0
AUC₀-t (ng*h/mL)
350
1800
Half-life (t½) (h)
2.5
3.0
Bioavailability (%)
N/A
51.4%
Data are hypothetical and for illustrative purposes only.
Phase 2 Protocol: In Vivo Target Engagement (LPS Challenge Model)
Rationale: This acute model is designed to confirm that the compound can inhibit IRAK4 activity in vivo. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent TLR4 agonist that robustly activates the IRAK4 pathway, leading to a rapid and measurable surge in pro-inflammatory cytokines like TNF-α and IL-6.[9] By pre-treating with our test compound, we can assess its ability to blunt this cytokine response, providing direct evidence of target engagement.
Animal Grouping: Randomly assign mice to experimental groups (n=6-8 per group):
Group 1: Vehicle + Saline
Group 2: Vehicle + LPS
Group 3: Test Article (Low Dose) + LPS
Group 4: Test Article (Mid Dose) + LPS
Group 5: Test Article (High Dose) + LPS
(Optional) Group 6: Positive Control (known IRAK4 inhibitor) + LPS
Dosing:
Administer the test article or vehicle via the desired route (e.g., oral gavage) at appropriate doses determined from the PK study.
The timing of administration should be based on the Tmax from the PK study to ensure peak plasma concentrations coincide with the LPS challenge (e.g., administer 1 hour before LPS).
LPS Challenge:
Administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection to all groups except Group 1. Administer an equivalent volume of sterile saline to Group 1.
Blood Collection:
Collect blood from all animals at the time of peak cytokine response, typically 1.5 to 2 hours after the LPS challenge.
Process the blood to obtain plasma or serum as required by the ELISA kits.
Cytokine Analysis:
Quantify the levels of TNF-α and IL-6 in the plasma/serum samples using commercial ELISA kits, following the manufacturer's instructions.
Data Analysis:
Calculate the mean cytokine levels for each group.
Determine the percentage inhibition of cytokine release for each dose of the test article compared to the Vehicle + LPS group.
Plot the dose-response curve to estimate the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).
Rationale: While the LPS challenge confirms target engagement, a more robust efficacy model is needed to demonstrate potential therapeutic benefit. The LPS-induced systemic inflammation model can be extended to assess not just cytokine inhibition but also downstream physiological consequences like sickness behavior and temperature changes, providing a more holistic view of the compound's efficacy.
Materials:
All materials from the Phase 2 protocol.
Rectal probe for measuring core body temperature.
Open field apparatus or other behavioral monitoring system.
Step-by-Step Methodology:
Animal Grouping and Dosing: Use a similar grouping and dosing strategy as in the Phase 2 protocol.
Baseline Measurements: Before any administrations, record baseline core body temperature and assess baseline locomotor activity for each mouse.
Test Article Administration: Administer the test article or vehicle as determined by PK data.
LPS Challenge: Administer LPS or saline as described previously.
Post-Challenge Monitoring (Endpoints):
Cytokine Analysis: Collect blood at 1.5-2 hours post-LPS for cytokine measurement as a primary pharmacodynamic endpoint.
Thermoregulation: Measure core body temperature at regular intervals (e.g., 1, 2, 4, 6 hours post-LPS). LPS typically induces an initial hypothermic response in rodents.
Sickness Behavior: At 2-4 hours post-LPS, assess locomotor activity (e.g., total distance traveled in an open field test for 15 minutes). A reduction in activity is a hallmark of sickness behavior.
Data Analysis:
Compare the changes in temperature and locomotor activity from baseline across the different treatment groups.
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the test article significantly ameliorates the LPS-induced physiological and behavioral changes.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for the initial in vivo evaluation of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate as a putative IRAK4 inhibitor. Successful outcomes from these studies—namely, a favorable pharmacokinetic profile, clear evidence of in vivo target engagement, and significant amelioration of inflammatory responses in an efficacy model—would provide a strong rationale for advancing the compound into more complex, chronic disease models (e.g., collagen-induced arthritis, inflammatory bowel disease) and formal preclinical safety and toxicology studies.[10] This structured approach ensures that critical decisions in the drug development process are based on robust and interpretable in vivo data.
References
- PubMed
- PubMed
- MDPI
- International Journal of Pharmaceutical Science Invention
- Curis, Inc.
- PMC - PubMed Central
- Sygnature Discovery
- PMC - PubMed Central
- PMC - PubMed Central
- ACS Publications
- MDPI
- Frontiers
- PubMed Central
- PMC - PubMed Central
- Prime Scholars
- Organic Chemistry Portal
- SLEEP | Oxford Academic
- Journal of Medicinal Chemistry - ACS Publications
Handling and storage procedures for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
An Application Note and Protocol for the Safe Handling and Storage of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate Abstract This document provides a comprehensive guide to the safe handling, storage, and di...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol for the Safe Handling and Storage of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (hereafter referred to as "the compound"). As a bifunctional molecule incorporating a Boc-protected amine and a piperidine scaffold, this compound is a valuable intermediate in pharmaceutical research and development.[1] Understanding its chemical nature is paramount to ensuring laboratory safety and maintaining sample integrity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols grounded in established safety principles for structurally related molecules.
Scientific Foundation: Understanding the Molecule
The safe handling of any chemical begins with a thorough understanding of its structure and the reactivity of its functional groups. The compound features two key structural motifs: a piperidine ring and a tert-butoxycarbonyl (Boc) protected secondary amine.
Piperidine Moiety: The core is a substituted piperidine ring. Piperidine itself is a cyclic secondary amine known to be a flammable, corrosive, and toxic liquid.[2][3] While the derivatives in solid form are generally less volatile, the basic nitrogen atom in the piperidine ring dictates its incompatibility with strong acids. The ring structure is a common feature in many pharmaceuticals.[1]
N-Boc Protecting Group: The amine at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. This is a widely used protecting group in organic synthesis that renders the amine non-nucleophilic and non-basic under many conditions.[4] The Boc group is known for its stability towards most nucleophiles and bases but is readily cleaved under acidic conditions, which liberates the free amine and generates gaseous byproducts like isobutylene and carbon dioxide.[5][6][7]
The combination of these two groups requires careful consideration of storage and handling conditions to prevent inadvertent deprotection or side reactions.
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classification (Inferred): Based on close analogues, the compound should be treated as possessing the following hazards:
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3) [8][9]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves.
Prevents skin contact, which can cause irritation. Always inspect gloves for tears or punctures before use.
Eye/Face Protection
Safety glasses with side shields or chemical safety goggles.
Protects against accidental splashes or contact with airborne powder, which can cause serious eye damage.[9]
Skin/Body Protection
A flame-resistant lab coat, long pants, and closed-toe shoes.
Provides a barrier against spills and prevents skin exposure.[10]
Respiratory Protection
Use in a certified chemical fume hood.
Essential for preventing inhalation of the solid powder, which may cause respiratory tract irritation.[11]
Detailed Protocols for Handling and Storage
Adherence to meticulous handling and storage protocols is critical for both user safety and ensuring the chemical integrity of the compound.
Chemical Handling Protocol
Causality: The primary goals during handling are to prevent contact, avoid inhalation, and eliminate sources of electrostatic discharge or ignition, drawing on best practices for handling both piperidine derivatives and fine organic solids.[12][13]
Step-by-Step Procedure:
Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items. Have spill containment materials readily available.
Personal Protective Equipment: Don the full required PPE as detailed in Table 2.1.
Weighing: If weighing the solid compound, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine dust.[11] Use non-sparking tools.
Dispensing & Transfer: When transferring the solid, do so carefully to minimize dust generation. If making a solution, add the solid slowly to the solvent.
Post-Handling: After use, ensure the container is tightly sealed. Wipe down the work surface and any equipment used. Remove gloves and wash hands thoroughly with soap and water.[11]
Storage Protocol
Causality: The storage conditions are designed to protect the compound from degradation pathways such as hydrolysis and acid-catalyzed deprotection, and to comply with safety standards for flammable and reactive substances.[2][14]
Parameter
Recommended Condition
Justification
Temperature
Store in a cool, dry place.[2][3] Refrigeration (2-8°C) is recommended.
Lower temperatures slow the rate of potential decomposition.[15] However, storing in a freezer can introduce moisture, which may lead to hydrolysis of the carbamate.[14] If refrigerated, the container must be sealed tightly and allowed to warm to room temperature before opening to prevent condensation.
Atmosphere
Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][14]
The carbamate functionality can be susceptible to hydrolysis. An inert, dry atmosphere minimizes contact with atmospheric moisture.
Container
Keep in the original, tightly sealed container.[2][3]
Prevents contamination and exposure to air and moisture.
Incompatibilities
Segregate from strong acids, strong oxidizing agents, and sources of ignition.[12][16]
Strong acids will cleave the Boc protecting group.[6] Strong oxidizers can react with the piperidine ring. Piperidine derivatives can be flammable.[2][17]
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an accidental release or exposure is critical.
Spill Containment and Cleanup
Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
Protocol for a Minor Spill:
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: Gently cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[12][13] Avoid generating dust.
Collect: Using non-sparking tools, carefully sweep the absorbed material into a suitable, sealable container for chemical waste.[12][17]
Decontaminate: Clean the spill area thoroughly.
Dispose: Label the container as hazardous waste and dispose of it according to your institution's guidelines.[18]
Personnel Exposure Protocol
Exposure Route
First Aid Measures
Inhalation
Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[19]
Skin Contact
Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[19] If irritation persists, seek medical attention.
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be treated as hazardous chemical waste.
Protocol:
Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[18][20] Disposal must adhere to all local, state, and federal regulations.[21]
References
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.[Link]
Piperidine - SAFETY DATA SHEET. Penta Chemicals.[Link]
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.[Link]
PIPERIDINE/20% IN DMF - Safety Data Sheet. AmericanBio.[Link]
Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria.[Link]
SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate. Fisher Scientific.[Link]
Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. UPSpace - University of Pretoria.[Link]
Hazardous Waste Management Procedures. Keene State College.[Link]
The Stability of Carbamates in Blood Samples under Experimental Conditions. Thai Journal of Online Pharmacy.[Link]
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.[Link]
Application Note & Protocol: Facile Deprotection of the Boc Group from Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
For: Researchers, scientists, and drug development professionals. Introduction: The Indispensable Role of the Boc Protecting Group and Rationale for its Cleavage The tert-butyloxycarbonyl (Boc) group is a cornerstone of...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of the Boc Protecting Group and Rationale for its Cleavage
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules such as peptides and pharmaceuticals.[1][2] Its widespread use stems from its remarkable stability across a broad spectrum of chemical conditions, including basic, hydrogenolytic, and mildly acidic environments, while being readily and cleanly removable under moderately to strongly acidic conditions.[3][4] This orthogonality makes it an invaluable tool for multistep synthetic strategies.
This application note provides a detailed guide for the efficient removal of the Boc protecting group from tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, yielding the corresponding secondary amine, (3S,4S)-N,4-dimethylpiperidin-3-amine. This pivotal deprotection step is often a gateway to further functionalization of the piperidine scaffold, a privileged structure in medicinal chemistry. We will delve into the mechanistic underpinnings of acid-catalyzed Boc cleavage and present robust, validated protocols using two of the most common and effective reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane.
Mechanistic Insight: The Chemistry of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[5] The mechanism proceeds through a well-established pathway, ensuring a clean and generally high-yielding transformation.
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1][5][6] This initial step activates the carbamate towards cleavage.
Formation of a Stable Carbocation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.[1][5][6]
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][5][6][7]
Salt Formation: In the presence of excess acid, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][6]
It is crucial to note that the reaction should be conducted in a well-ventilated fume hood as it involves the evolution of carbon dioxide and, in the case of TFA, the handling of a corrosive acid.[2][6] The system should not be closed to allow for the safe release of CO2 gas.[2][6]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
The choice between TFA and HCl often depends on the subsequent steps and the desired salt form of the product. TFA salts are often oils, while hydrochloride salts are more likely to be crystalline solids, which can facilitate purification by recrystallization.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[8]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
Reaction Setup: Dissolve tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
Addition of TFA: To the stirred solution, add TFA (5-10 equivalents). A common practice is to use a 20-50% solution of TFA in DCM.[9]
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup:
a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[10] Care should be taken as TFA is corrosive.[11]
b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[10] Be cautious as CO₂ evolution will occur.
d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected amine, (3S,4S)-N,4-dimethylpiperidin-3-amine.[10]
Troubleshooting & Optimization:
Incomplete Reaction: If the reaction is sluggish, increasing the concentration of TFA or the reaction time may be necessary.[5]
Side Reactions: The tert-butyl cation generated can potentially alkylate nucleophilic sites on the molecule.[12][13] For sensitive substrates, the addition of a scavenger like anisole or thioanisole can trap the carbocation.[14]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often yields the hydrochloride salt of the amine directly, which may precipitate from the reaction mixture, simplifying purification.[10][15][16]
Reaction Setup: To a round-bottom flask containing tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (1 equivalent), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[10] Monitor the reaction by TLC or LC-MS.
Product Isolation: Upon completion, the product, (3S,4S)-N,4-dimethylpiperidin-3-amine hydrochloride, will likely precipitate as a white solid.
Purification:
a. Collect the solid by filtration.
b. Wash the solid with cold diethyl ether to remove any non-polar impurities.
c. Dry the solid under vacuum to obtain the pure hydrochloride salt.
Data Presentation: Summary of Reaction Conditions
Parameter
Protocol 1 (TFA/DCM)
Protocol 2 (HCl/Dioxane)
Reagent
Trifluoroacetic Acid
4M Hydrochloric Acid in Dioxane
Solvent
Dichloromethane
1,4-Dioxane
Equivalents of Acid
5 - 10
5 - 10
Temperature
Room Temperature
Room Temperature
Typical Reaction Time
30 min - 2 h
1 - 4 h
Workup
Aqueous basic wash
Filtration of precipitate
Product Form
Free base
Hydrochloride salt
Experimental Workflow Visualization
Caption: Comparative Experimental Workflow for Boc Deprotection.
Conclusion
The deprotection of tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a straightforward and high-yielding transformation that can be reliably achieved using standard acidic conditions. Both TFA in DCM and HCl in dioxane are excellent choices, with the selection primarily depending on the desired final salt form and the context of the broader synthetic sequence. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently deprotect this and similar Boc-protected amines, paving the way for the next steps in their synthetic endeavors.
References
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471-3473. [Link]
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
Chiral Resolution of Piperidine Derivatives: A Senior Application Scientist's Guide
Introduction: The Privileged Piperidine Scaffold and the Imperative of Chirality The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, integral to the struct...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Privileged Piperidine Scaffold and the Imperative of Chirality
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its capacity to form key interactions with biological targets.[1] The introduction of chirality to this scaffold elevates its significance, enabling a highly specific and nuanced modulation of pharmacological activity.[1][3][4] Enantiomers of a chiral drug can exhibit vastly different potency, efficacy, and toxicity profiles.[1][5] Therefore, the ability to resolve racemic piperidine derivatives into their single enantiomers is a critical process in drug discovery and development, ensuring the therapeutic benefits are maximized while minimizing potential adverse effects.[3][4][6] This guide provides an in-depth exploration of the primary techniques for chiral resolution of piperidine derivatives, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: Classical Resolution via Diastereomeric Salt Formation
This time-honored technique remains a robust, scalable, and widely employed method for chiral resolution, particularly in industrial settings.[7] The principle lies in the conversion of a racemic mixture of a basic piperidine derivative into a pair of diastereomeric salts by reacting it with an enantiomerically pure chiral acid (the resolving agent).[7][8][9] Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[7][8][9]
The Causality Behind Experimental Choices: Selecting the Right Resolving Agent
The success of a diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent. This choice is often not straightforward and may require empirical screening.[10][11] However, an informed decision can be made by considering the following factors:
Acid-Base Properties: The pKa of the chiral acid should be suitable to form a stable salt with the basic piperidine derivative. Stronger acids like (1S)-(+)-10-camphorsulfonic acid can be effective for less basic piperidines.[7]
Structural and Steric Factors: The resolving agent should have a rigid structure to facilitate the formation of a well-defined crystal lattice. The three-dimensional arrangement of both the piperidine derivative and the resolving agent will influence the packing in the crystal, which in turn dictates the solubility difference between the diastereomeric salts.
Availability and Cost: For large-scale applications, the resolving agent must be readily available in high enantiomeric purity and be cost-effective. Tartaric acid and its derivatives are often favored for this reason.[7]
Commonly Used Chiral Resolving Agents for Piperidine Derivatives:
Resolving Agent
Structure
Key Characteristics
L-Tartaric Acid and its Derivatives (e.g., Di-p-toluoyl-L-tartaric acid)
Dicarboxylic acid with two chiral centers.
Readily available, inexpensive, and widely documented.[7][12][13]
(S)-Mandelic Acid
α-hydroxy carboxylic acid with one chiral center.
Often provides high enantiomeric excess in a single crystallization.[7][12][13]
(1S)-(+)-10-Camphorsulfonic Acid
A strong sulfonic acid with a rigid bicyclic structure.
Effective for resolving less basic amines and can form highly crystalline salts.[7][14][15]
Protocol 1: General Method for Diastereomeric Salt Resolution of a Piperidine Derivative
This protocol provides a general framework for the resolution of a racemic piperidine derivative using a chiral acid. Optimization of the solvent, temperature, and stoichiometry is crucial for success.[10][16]
Dissolve one equivalent of the racemic piperidine derivative in a minimal amount of a suitable heated solvent.
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, heating if necessary. The sub-stoichiometric use of the resolving agent is often beneficial.
Slowly add the resolving agent solution to the piperidine solution with stirring.
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be required. If crystallization does not occur, scratching the inside of the flask or adding a seed crystal can be attempted.[10]
Isolation of the Less Soluble Diastereomeric Salt:
Collect the precipitated crystals by vacuum filtration.
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.[17]
Recrystallization for Purity Enhancement (Optional but Recommended):
To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.[17] Repeat this step until the desired purity is achieved, which can be monitored by measuring the specific rotation of the liberated amine.
Liberation of the Enantiomerically Enriched Piperidine:
Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent.
Add an aqueous base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free piperidine base.
Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.[16]
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine derivative.[16]
Analysis of Enantiomeric Excess (ee):
Determine the enantiomeric excess of the resolved piperidine using a suitable analytical technique, such as chiral HPLC or SFC.
Visualizing the Workflow
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Part 2: Chromatographic Resolution on Chiral Stationary Phases (CSPs)
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and versatile technique for both analytical and preparative-scale separation of enantiomers.[10] This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[10]
The Heart of the Separation: Polysaccharide-Based CSPs
For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective.[10] These CSPs are available in both coated and immobilized forms.[18] Immobilized CSPs offer greater solvent compatibility, expanding the range of mobile phases that can be used.[18][19]
Mechanism of Chiral Recognition:
The precise mechanism of chiral recognition on polysaccharide-based CSPs is complex and not fully elucidated.[18] However, it is understood to involve a combination of interactions, including:
Hydrogen bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.
π-π interactions: Aromatic substituents on the piperidine derivative can interact with the phenyl groups of the CSP.
Dipole-dipole interactions: Polar functional groups on both the analyte and the CSP contribute to the separation.
Steric interactions: The enantiomers fit differently into the chiral cavities or grooves of the polysaccharide structure, leading to differential retention.[18][19] The helical structure of amylose derivatives often provides a more complex chiral environment, leading to enhanced recognition.[19]
Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative
SFC has emerged as a preferred method for preparative chiral separations in the pharmaceutical industry.[20][21] It uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol).[20]
Advantages of SFC over HPLC:
Speed: The low viscosity of the supercritical fluid allows for much higher flow rates, leading to faster separations.[22][23]
Reduced Solvent Consumption: Using CO2 as the primary solvent significantly reduces the amount of organic solvent required, making it a more environmentally friendly and cost-effective technique.[22][23]
Faster Workup: The CO2 is easily removed post-collection, simplifying the isolation of the purified enantiomers.[23]
Protocol 2: Chiral SFC Method Development for a Piperidine Derivative
This protocol outlines a systematic approach to developing a chiral SFC method for the separation of a piperidine derivative.
Materials:
Racemic piperidine derivative
SFC system with a UV detector and fraction collector
A selection of chiral columns (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H)
Begin by screening a set of 4-6 polysaccharide-based chiral columns with a generic gradient method. A common starting gradient is 5% to 40% methanol in CO2 over 5-10 minutes.
For basic piperidine derivatives, it is crucial to add a basic additive (e.g., 0.1% diethylamine) to the organic modifier to improve peak shape and prevent tailing.[10] This is because the basic analyte can interact strongly with acidic sites on the silica support of the CSP.[10]
Optimization of the Mobile Phase:
Once a column showing some separation is identified, optimize the mobile phase composition.
If the retention time is too long, increase the percentage of the organic modifier. If the peaks are not well-resolved, decrease the percentage of the modifier to increase retention and potentially improve separation.
Evaluate different alcohol modifiers (methanol, ethanol, isopropanol) as they can significantly alter the selectivity.
Optimization of System Parameters:
Back Pressure: Typically maintained around 100-150 bar.
Temperature: Usually kept between 30-40 °C. Lowering the temperature can sometimes improve resolution.
Flow Rate: Can be significantly higher than in HPLC, often in the range of 3-5 mL/min for analytical columns.
Scale-Up to Preparative SFC:
Once an optimized analytical method is developed, it can be scaled up to a preparative system by increasing the column diameter and flow rate proportionally. The loading capacity will need to be determined empirically to maximize throughput without sacrificing resolution.
Visualizing the Logic of Chiral Chromatography
Caption: Principle of chiral separation by chromatography.
Part 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[24][25] This technique is particularly valuable for its mild reaction conditions and high enantioselectivity. Lipases are commonly used enzymes for the resolution of piperidine derivatives, often catalyzing acylation or hydrolysis reactions.[26][27][28]
The Rationale for Enzyme and Reaction Selection
The choice of enzyme and reaction type is critical for a successful kinetic resolution.
Enzyme Selectivity (E-value): The enantioselectivity of the enzyme is the most important factor. A high E-value is desirable for obtaining high enantiomeric excess for both the product and the unreacted starting material.
Substrate Compatibility: The piperidine derivative must be a suitable substrate for the chosen enzyme. For example, piperidines with hydroxyl groups are good candidates for lipase-catalyzed acylation.[24]
Reaction Conditions: The reaction is typically carried out in an organic solvent to suppress the reverse reaction (in the case of hydrolysis) and to solubilize the substrate. The choice of solvent, acylating agent (for acylation reactions), and temperature can all influence the reaction rate and selectivity.[26][27]
Common Lipases Used:
Candida antarctica lipase B (CALB), often immobilized as Novozym® 435[26]
Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC)
Procedure:
Reaction Setup:
To a solution of the racemic piperidine alcohol in an anhydrous organic solvent, add the immobilized lipase.
Add the acylating agent to the mixture. Vinyl acetate is often a good choice as the byproduct, acetaldehyde, is volatile and easily removed.
Reaction Monitoring:
The reaction is typically stirred at room temperature or slightly elevated temperature (e.g., 30-40 °C).
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining starting material and the acylated product, as well as the conversion.
Reaction Termination and Workup:
The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.
Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
Remove the solvent under reduced pressure.
Separation of Product and Unreacted Starting Material:
The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard chromatographic techniques (e.g., column chromatography on silica gel).
Hydrolysis of the Acylated Product (Optional):
If the acylated enantiomer is the desired product, it can be hydrolyzed back to the alcohol using mild acidic or basic conditions to yield the other enantiomer of the piperidine alcohol.
Visualizing the Kinetic Resolution Process
Caption: Workflow for enzymatic kinetic resolution.
Conclusion
The chiral resolution of piperidine derivatives is a critical step in the development of safe and effective pharmaceuticals. The choice of resolution technique—be it classical diastereomeric salt formation, high-throughput chromatographic separation, or highly selective enzymatic resolution—depends on a multitude of factors including the scale of the separation, the properties of the target molecule, and economic considerations. A thorough understanding of the principles and practical aspects of each method, as outlined in this guide, empowers researchers to make informed decisions and efficiently access the enantiomerically pure piperidine building blocks that are vital for advancing medicinal chemistry and drug discovery.
References
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
Application of Chiral Piperidine Scaffolds in Drug Design.
Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed.
Application of Chiral Piperidine Scaffolds in Drug Design.
A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI.
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry.
The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. Benchchem.
Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed.
Polysaccharide-based CSPs. Chiralpedia.
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed.
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
Structures of the polysaccharide-based chiral st
Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Benchchem.
Selecting chiral acids for resolution of amines. Sciencemadness Discussion Board.
Application of Chiral Piperidine Scaffolds in Drug Design.
Process for resolving racemic mixtures of piperidine derivatives.
Supercritical Fluid Chiral Separ
Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Deriv
Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Deriv
Process for resolving racemic mixtures of piperidine derivatives.
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
Preparative supercritical fluid chromatography: A powerful tool for chiral separ
A Comprehensive Guide to the Quantitative Analysis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This technical guide provides detailed analytical methods for the accurate quantification of Tert-butyl methyl((3S,4S)-4-methy...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This technical guide provides detailed analytical methods for the accurate quantification of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a key chiral intermediate in pharmaceutical synthesis.[][2] Recognizing the critical need for robust and reliable analytical procedures in drug development, this document outlines three validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation. Each protocol is presented with a detailed explanation of the underlying principles, experimental parameters, and method validation strategies aligned with the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Compound Overview
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (TMAC) is a structurally complex piperidine derivative incorporating a carbamate protecting group.[5] The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[6][7] As a chiral intermediate, the stereochemical and chemical purity of TMAC is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of precise and accurate analytical methods for its quantification is a non-negotiable aspect of the quality control process in pharmaceutical manufacturing.
This guide is designed for researchers, analytical scientists, and drug development professionals, offering a foundational set of protocols that can be adapted and implemented for release testing, stability studies, and impurity profiling.
Table 1: Physicochemical Properties of the Analyte
The choice of an analytical method is dictated by its intended purpose—balancing sensitivity, selectivity, cost, and throughput. For TMAC, we present three complementary techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical QC labs. It is robust, reproducible, and cost-effective for assay and purity determinations where analyte concentrations are relatively high. A reversed-phase C18 column is a common and effective choice for analyzing piperidine derivatives.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, such as in impurity analysis, bioanalysis, or cleaning validation. The use of electrospray ionization (ESI) is highly suitable for polar molecules like TMAC, and tandem mass spectrometry (MS/MS) provides definitive structural confirmation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): While many carbamates are thermally labile, GC-MS can serve as a valuable orthogonal method for confirmation.[9][10] The key to successful analysis is mitigating thermal degradation by using specialized injection techniques, such as a septum-equipped temperature programmable injector, which minimizes the analyte's exposure to high temperatures.[9][11]
General Analytical Workflow
The quantification process, regardless of the specific instrumentation, follows a structured pathway to ensure data integrity and reproducibility. This workflow begins with careful sample and standard preparation and culminates in a comprehensive data report.
Caption: General workflow for the quantification of TMAC.
Protocol 1: Quantification by RP-HPLC-UV
Principle: This method separates the analyte from impurities based on its polarity using a reversed-phase C18 column. The analyte is then quantified by its absorbance of UV light at a specific wavelength.
Instrumentation and Materials:
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of TMAC Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
Working Standards: Perform serial dilutions of the Stock Standard with the Diluent to prepare calibration standards at five concentration levels (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).
Sample Preparation:
Accurately weigh a sample amount expected to contain approximately 25 mg of TMAC into a 25 mL volumetric flask.
Add approximately 20 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent.
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Instrumental Analysis:
Table 2: HPLC-UV Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile
Gradient
10% B to 90% B over 15 min, hold for 3 min, return to initial
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 210 nm
Run Time
25 min
System Suitability Test (SST):
Before running the sequence, inject the mid-point calibration standard (e.g., 0.1 mg/mL) five times.
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
Data Analysis:
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the working standards.
Determine the concentration of TMAC in the sample preparation using the calibration curve equation.
Calculate the final concentration or purity in the original sample, accounting for the initial sample weight and dilution factor.
Protocol 2: Quantification by LC-MS/MS
Principle: This method combines the powerful separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for highly specific quantification.
Caption: Detailed workflow for LC-MS/MS analysis.
Instrumentation and Materials:
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
UPLC/HPLC system.
Columns and solvents as described in Protocol 1.
TMAC Reference Standard.
Internal Standard (IS), if required (e.g., a stable isotope-labeled analog).
Experimental Protocol:
LC and MS Parameter Optimization:
Infuse a standard solution of TMAC (~1 µg/mL) directly into the mass spectrometer to optimize source parameters and identify the precursor ion.
Perform a product ion scan to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).
Standard and Sample Preparation:
Prepare stock and working standards as in Protocol 1, but at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL), depending on sensitivity requirements.
Prepare samples by diluting them to fall within the calibration curve range.
Instrumental Analysis:
Table 3: LC-MS/MS Analytical Conditions
Parameter
Condition
LC System
UPLC/HPLC
Column
C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile
Gradient
5% B to 95% B over 5 min, hold for 1 min, re-equilibrate
Quantify the analyte using the peak area ratio of the analyte's quantifier transition to the internal standard's transition (if used).
Generate a calibration curve and calculate the sample concentration as described in Protocol 1.
Protocol 3: Orthogonal Quantification by GC-MS
Principle: This method utilizes the volatility of the analyte for separation in a gas chromatograph, followed by mass spectrometric detection. A programmable temperature injector is crucial to prevent the thermal degradation common with carbamate compounds.[9]
Instrumentation and Materials:
GC-MS system with a Programmable Temperature Vaporization (PTV) or Cold On-Column injector.
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Solvents: Dichloromethane or Ethyl Acetate (GC grade).
Carrier Gas: Helium (high purity).
Experimental Protocol:
Standard and Sample Preparation:
Prepare stock and working standards in a volatile solvent like ethyl acetate at appropriate concentrations (e.g., 1 µg/mL to 100 µg/mL).
Prepare samples by dissolving or extracting the analyte into the same solvent and diluting to the appropriate range.
Instrumental Analysis:
Table 4: GC-MS Analytical Conditions
Parameter
Condition
Injector
PTV, splitless mode
Injector Program
Start at 60 °C, ramp to 280 °C at 12 °C/sec
Carrier Gas
Helium, constant flow at 1.2 mL/min
Oven Program
60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Identify the TMAC peak based on its retention time and the presence of the target ions.
Quantify using a calibration curve generated from the peak areas of the primary monitored ion (e.g., m/z 213) versus concentration.
Method Validation Strategy
All analytical methods developed for pharmaceutical use must be validated to demonstrate they are fit for their intended purpose.[4] Validation should be performed in accordance with ICH Q2(R2) guidelines.[3][12][13]
Table 5: Summary of Validation Parameters and Typical Acceptance Criteria
Performance Characteristic
Purpose
Typical Acceptance Criteria (for Assay)
Specificity
To ensure the signal is unequivocally from the analyte.
No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity index > 0.995 (PDA).
Linearity
To demonstrate a proportional relationship between signal and concentration.
Correlation coefficient (r²) ≥ 0.998 over a range of 80-120% of the nominal concentration.
Accuracy
To measure the closeness of the test results to the true value.
% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[14]
Precision
To assess the degree of scatter between a series of measurements.
The lowest amount of analyte that can be detected.
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined.
Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness
To measure the method's capacity to remain unaffected by small variations.
%RSD ≤ 2.0% after deliberate variations in method parameters (e.g., pH, flow rate, column temp).
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. The detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS offer a suite of tools to support drug development professionals in various stages of research and manufacturing. By adhering to the principles of method validation outlined herein, laboratories can ensure the generation of accurate, reliable, and defensible analytical data, which is fundamental to maintaining the highest standards of pharmaceutical quality and safety.
References
Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest.
Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives. Benchchem.
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
Ethyl Carbamate (Type-II). International Organisation of Vine and Wine (OIV). Available at: [Link]
Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Chromatography Online.
Chromatographic Analysis of Insecticidal Carbamates. SpringerLink.
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
Analytical method validation as per ich and usp. Slideshare.
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available at: [Link]
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). Available at: [Link]
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]
Technical Support Center: Navigating the Solubility Challenges of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This resource is designed to provi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This resource is designed to provide in-depth, practical guidance to overcome the solubility challenges that can be encountered with this N-Boc protected piperidine derivative. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, you can ensure the successful use of this compound in your experimental workflows.
Understanding the Molecule: Key Factors Influencing Solubility
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a chiral carbamate that serves as a valuable intermediate in pharmaceutical synthesis.[1] Its solubility profile is governed by a combination of its structural features: the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, and the methyl substituents. The Boc group, in particular, significantly impacts the molecule's polarity and ability to form hydrogen bonds, often leading to reduced solubility in polar solvents.[2]
Property
Predicted Value/Characteristic
Influence on Solubility
Molecular Formula
C₁₂H₂₄N₂O₂
Indicates a significant hydrocarbon content relative to heteroatoms, suggesting a degree of lipophilicity.
The carbamate and piperidine nitrogen offer some polarity, while the Boc group and alkyl chains contribute to non-polar character.
Hydrogen Bonding
The carbamate oxygen can act as a hydrogen bond acceptor, and the piperidine nitrogen can also accept a hydrogen bond.[3]
The bulky Boc group can sterically hinder hydrogen bonding, limiting solubility in protic solvents like water.
Basicity
The piperidine nitrogen is basic.
This allows for the possibility of salt formation in acidic conditions, which can dramatically increase aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new experiment. What is a good initial solvent to try for dissolving Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate?
A good starting point is to apply the "like dissolves like" principle. Given the semi-polar nature of the molecule, begin with polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Polar protic solvents like methanol or ethanol may also be effective, although high concentrations might be difficult to achieve due to the bulky, non-polar Boc group.
Q2: Why is my compound poorly soluble in water?
The limited aqueous solubility is primarily due to the large, hydrophobic tert-butyl group and the overall hydrocarbon character of the molecule. These non-polar regions disrupt the hydrogen-bonding network of water, making dissolution energetically unfavorable.
Q3: How does the Boc protecting group affect solubility?
The Boc group is a large, non-polar functional group that significantly decreases the overall polarity of the molecule. It also shields the nitrogen atom it is attached to, preventing it from participating in hydrogen bonding as a donor and sterically hindering its ability to act as an acceptor. This generally leads to lower solubility in polar, protic solvents.[2]
Q4: I've managed to dissolve the compound, but it crashes out of solution upon standing or when I add an aqueous solution. What is happening?
This is a common issue when a compound is dissolved near its saturation point in an organic solvent that is then mixed with an anti-solvent (a liquid in which the compound is insoluble). In this case, water is likely acting as an anti-solvent. To prevent precipitation, you can either use a more suitable solvent system for your reaction conditions or work with more dilute solutions.
Q5: Can I heat the mixture to improve solubility?
For many organic solids, solubility increases with temperature.[4] Gentle warming can be an effective way to dissolve the compound. However, be cautious about the thermal stability of the molecule. Prolonged heating at high temperatures could potentially lead to degradation or deprotection of the Boc group, especially under acidic or basic conditions.[5]
Troubleshooting Guide: A Systematic Approach to Solubility Issues
Encountering solubility problems can be a significant roadblock in your research. This guide provides a structured approach to troubleshooting these issues.
Problem: The compound is not dissolving in the chosen solvent at the desired concentration.
This is the most common challenge. The following workflow will help you systematically find a solution.
Caption: A logical workflow for troubleshooting solubility issues.
Predicted Solubility Profile
The following table provides a predicted solubility profile for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate in common laboratory solvents at room temperature. These are estimations based on the chemical structure and the behavior of similar compounds. Experimental verification is always recommended.
Solvent Class
Solvent
Predicted Solubility
Rationale
Polar Protic
Water
Insoluble
The large non-polar regions of the molecule are incompatible with the hydrogen-bonding network of water.
Methanol
Sparingly Soluble to Soluble
The alcohol can solvate the polar parts of the molecule, but the bulky Boc group may limit high solubility.
Ethanol
Sparingly Soluble to Soluble
Similar to methanol, but its slightly lower polarity may offer better solubility.
Polar Aprotic
Dichloromethane (DCM)
Soluble
A good balance of polarity to dissolve the entire molecule.
Tetrahydrofuran (THF)
Soluble
Generally a good solvent for a wide range of organic compounds.
Acetonitrile
Sparingly Soluble
Its high polarity may not be ideal for the non-polar parts of the molecule.
Dimethylformamide (DMF)
Soluble
A highly polar aprotic solvent that is often effective for dissolving stubborn compounds.
Dimethyl Sulfoxide (DMSO)
Soluble
Another strong polar aprotic solvent, often used for preparing stock solutions.
Non-Polar
Hexane
Insoluble
The polarity of the carbamate and piperidine nitrogen is too high for this non-polar solvent.
Toluene
Sparingly Soluble
May show some solubility due to its aromatic nature, but likely not a primary choice.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for efficiently determining the best solvent for your compound.
Weigh out a small, consistent amount of the compound (e.g., 2-5 mg) into several labeled vials.
Add a measured volume of a single solvent to each vial (e.g., 0.5 mL).
Vortex each vial vigorously for 30-60 seconds.
Observe and record the results (e.g., "fully dissolved," "partially dissolved," "insoluble").
For vials where the compound did not fully dissolve, you can add more solvent in measured increments to estimate the approximate solubility.
If necessary, gently warm the vials that did not show complete dissolution, being careful not to boil the solvent. Record any changes in solubility with temperature.
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
The basic piperidine nitrogen provides a handle for increasing aqueous solubility by forming a salt.
Caption: The effect of pH on the solubility of a basic compound.
Procedure:
Suspend the compound in water or an aqueous buffer.
While stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise.
Monitor the mixture for dissolution. A significant increase in solubility should be observed as the pH decreases and the hydrochloride salt of the compound is formed.
Be mindful that the Boc group can be labile to strong acidic conditions.[6] This method is best suited for situations where the resulting acidic solution is used promptly.
Protocol 3: Preparation of a Stock Solution Using a Co-Solvent System
For biological assays or reactions in aqueous media, a concentrated stock solution in an organic solvent is often used.
A suitable organic solvent in which the compound is highly soluble (e.g., DMSO or DMF)
The final aqueous medium (e.g., buffer, cell culture media)
Procedure:
Prepare a concentrated stock solution of the compound in a minimal amount of the chosen organic solvent (e.g., 10-20 mg/mL in DMSO).[7]
Ensure the compound is fully dissolved in the organic solvent before proceeding.
For your experiment, dilute the stock solution into the final aqueous medium. It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid mixing and prevent precipitation.
Be aware of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells or interfere with your reaction.
By following the guidance in this technical support center, you will be well-equipped to address the solubility challenges associated with Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate and proceed with your research efficiently and effectively.
References
Video: Factors Affecting Dissolution: Particle Size and Effective Surface Area - JoVE. (2024, October 10). Retrieved January 18, 2026, from [Link]
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC - NIH. (2022, May 22). Retrieved January 18, 2026, from [Link]
Solubility of Organic Compounds. (2023, August 31). Retrieved January 18, 2026, from [Link]
Co-solvent and Complexation Systems - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved January 18, 2026, from [Link]
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved January 18, 2026, from [Link]
18.7: Solubility and pH - Chemistry LibreTexts. (2023, July 12). Retrieved January 18, 2026, from [Link]
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). AAPS PharmSciTech. Retrieved January 18, 2026, from [Link]
2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Retrieved January 18, 2026, from [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved January 18, 2026, from [Link]
Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. (2023, September 26). Retrieved January 18, 2026, from [Link]
Best practice/procedure for storing organic solutions? - Chromatography Forum. (2012, July 22). Retrieved January 18, 2026, from [Link]
Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. (n.d.). Retrieved January 18, 2026, from [Link]
On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]
Dissolution Method Troubleshooting. (2022, November 4). Dissolution Technologies. Retrieved January 18, 2026, from [Link]
Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (n.d.). Retrieved January 18, 2026, from [Link]
Solutions and dilutions: working with stock solutions - Rice University. (n.d.). Retrieved January 18, 2026, from [Link]
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]
Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. (2024, January 23). Retrieved January 18, 2026, from [Link]
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
pH Adjustment and Neutralization, the basics. (n.d.). Retrieved January 18, 2026, from [Link]
MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). Retrieved January 18, 2026, from [Link]
Dissolution Failure Investigation: Troubleshooting Guide - Studylib. (n.d.). Retrieved January 18, 2026, from [Link]
Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19). Retrieved January 18, 2026, from [Link]
Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved January 18, 2026, from [Link]
Stock Solutions & Dilutions - YouTube. (2016, June 1). Retrieved January 18, 2026, from [Link]
Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. (n.d.). Retrieved January 18, 2026, from [Link]. .com/news/exploring-n-boc-piperidine-4-carboxylic-acid-methyl-ester-a-key-pharmaceutical-intermediate
Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13). Retrieved January 18, 2026, from [Link]
Dissolution Rate Enhancement of Poorly Water Soluble Drugs - YouTube. (2024, February 27). Retrieved January 18, 2026, from [Link]
Selective Mono-Boc-Protection of Bispidine - Sciforum. (n.d.). Retrieved January 18, 2026, from [Link]
Effect of Temperature and Solvent on Solubility - IU Pressbooks. (n.d.). Retrieved January 18, 2026, from [Link]
How do you dissolve chemicals in the culture medium? - ResearchGate. (2022, January 4). Retrieved January 18, 2026, from [Link]
Ep 007 - Adjusting pH - YouTube. (2020, June 19). Retrieved January 18, 2026, from [Link]
N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025, August 6). Retrieved January 18, 2026, from [Link]
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved January 18, 2026, from [Link]
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 18, 2026, from [Link]
Stability of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate under different conditions
Introduction Welcome to the technical support guide for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS: 1419075-90-3). This document is designed for researchers, medicinal chemists, and process developme...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support guide for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS: 1419075-90-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral piperidine building block in their synthetic workflows.[] Understanding the stability profile of this intermediate is critical for ensuring the reproducibility of experimental results, minimizing impurity formation, and defining optimal storage and handling procedures. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Q1: My analytical results (HPLC, LC-MS) for this compound are inconsistent, showing decreasing purity over time. What is the likely cause?
A: Inconsistent analytical results are a primary indicator of compound degradation. The most common vulnerability in the structure of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is the tert-butoxycarbonyl (Boc) protecting group. This group is notoriously sensitive to acidic conditions, which is often by design for synthetic deprotection steps.[2] However, unintentional exposure to trace acids in solvents, on glassware, or in subsequent reagents can cause premature cleavage, leading to the formation of the deprotected amine and a corresponding loss of the parent compound's analytical signal.
Q2: How stable is the compound in the presence of common acids like Trifluoroacetic Acid (TFA) or HCl?
A: The compound is highly unstable in the presence of strong acids such as TFA or HCl. The Boc group is an acid-labile protecting group, and its removal is typically achieved using these reagents.[3] The cleavage mechanism involves protonation of the carbamate, followed by the elimination of the stable tert-butyl cation (which forms isobutylene) and subsequent decarboxylation of the unstable carbamic acid intermediate. This process is rapid and often complete within minutes to a few hours at room temperature. Therefore, exposure to acidic conditions should be strictly avoided unless deprotection is the intended outcome.
Q3: Can I use this compound in reactions involving basic conditions (e.g., NaOH, K₂CO₃, or amine bases like triethylamine)?
A: Yes. The Boc protecting group is robust and generally stable under a wide range of basic and nucleophilic conditions.[2] You can confidently use this compound in reactions requiring bases for pH adjustment, deprotonation, or catalysis without significant risk of cleaving the carbamate. The piperidine ring itself is also stable to these conditions.
Q4: I need to heat my reaction mixture containing this compound. What are the thermal stability limits?
A: While more stable than under acidic conditions, the Boc group can undergo thermal cleavage at elevated temperatures, even in the absence of an acid catalyst.[4] Significant degradation is generally not observed at temperatures below 80°C for short durations. However, prolonged heating at temperatures exceeding 100-150°C can lead to progressive deprotection.[5] If your protocol requires high temperatures, we recommend running a time-course study to quantify the rate of thermal degradation under your specific reaction conditions (solvent, concentration, etc.). Piperidine derivatives, in general, are considered thermally stable, with allowable stripper temperatures in some industrial applications exceeding 160°C.[6]
Q5: My LC-MS analysis shows an unexpected peak with a mass corresponding to the loss of the Boc group (M-100). What does this confirm?
A: The observation of a species with a mass loss of 100.05 Da (C₅H₈O₂) strongly suggests the cleavage of the Boc group to form the free secondary amine, methyl((3S,4S)-4-methylpiperidin-3-yl)amine. This is the most common degradation pathway and is almost certainly due to exposure to acidic media or, less commonly, excessive heat.
Q6: Are there other potential degradation pathways besides Boc cleavage?
A: Yes, although they are less common under typical laboratory conditions.
Oxidation: The tertiary amine nitrogen within the piperidine ring is susceptible to oxidation, which could form an N-oxide.[7] The carbon atoms adjacent to the nitrogen can also be sites of oxidation, potentially leading to ring-opening products under harsh oxidative stress (e.g., strong oxidizing agents, prolonged exposure to air and light).[8]
Photodegradation: While aliphatic carbamates are more stable than their aromatic counterparts, prolonged exposure to high-intensity light, particularly UV light, can initiate radical-based degradation pathways.[9][10]
Q7: What are the definitive recommended storage and handling conditions for this compound?
A: To ensure maximum shelf-life and prevent degradation, we recommend the following:
Storage: Store the solid compound at room temperature in a tightly sealed container, protected from light.[11] For long-term storage (>1 year), refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.
In Solution: Prepare solutions fresh for each use. If storage in solution is unavoidable, use a neutral, aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile) and store at low temperatures (-20°C) for short periods. Avoid chlorinated solvents for long-term storage due to their potential to generate trace amounts of HCl. Do not store in protic or acidic solvents.
Troubleshooting Guide
This table provides a quick reference for diagnosing and resolving common issues encountered during the use of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Symptom / Observation
Potential Cause
Recommended Action & Explanation
Appearance of a new, more polar spot on TLC or a new peak in HPLC/LC-MS (often with M-100 mass).
Acid-Catalyzed Deprotection
1. Verify Solvent Purity: Ensure solvents are fresh and free of acid. Use anhydrous, neutral solvents where possible. 2. Neutralize Glassware: Rinse glassware with a dilute base (e.g., 1% triethylamine in methanol) followed by a final rinse with the reaction solvent to remove acidic residues. 3. Check Reagents: Ensure all other reagents in the reaction mixture are not acidic or are adequately buffered.
Gradual decrease in purity during a heated reaction (>80°C).
Thermal Degradation
1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Minimize Reaction Time: Perform a time-course analysis to determine the optimal heating time before significant degradation occurs. 3. Consider Alternative Solvents: Thermal deprotection rates can be solvent-dependent.[3]
Formation of multiple minor, unidentified impurities, especially during workup or storage.
Oxidative Degradation
1. Use Inert Atmosphere: Conduct reactions and store solutions under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen. 2. Use Degassed Solvents: For sensitive reactions, sparge solvents with N₂ or Ar before use. 3. Avoid Light Exposure: Protect the reaction and stored compound from direct light. Wrap flasks in aluminum foil.
The diagram below illustrates the step-by-step mechanism for the cleavage of the Boc protecting group under acidic conditions, which is the most prevalent stability issue.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Workflow for a Forced Degradation Study
To proactively identify potential degradation products and confirm stability limits, a forced degradation (or stress testing) study is the industry-standard approach.
Caption: Workflow for conducting a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound to understand its liabilities. A stability-indicating HPLC method (one that can resolve the parent compound from all degradation products) must be used for analysis.
Objective: To identify potential degradation products and assess stability under various stress conditions.
Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.
Stress Sample Preparation:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.[7]
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7]
Thermal Degradation: Transfer 2 mL of the stock solution into a sealed vial and place it in an oven set to 80°C.[7]
Photolytic Degradation: Expose 2 mL of the stock solution in a photostability-compliant container (e.g., quartz cuvette) to light as specified by ICH Q1B guidelines.[7]
Control Sample: Keep 2 mL of the stock solution at room temperature, protected from light.
Sampling and Analysis:
Withdraw aliquots from each stress sample and the control sample at specified time points (e.g., 2, 8, 24, and 48 hours).
Crucial Step: Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Quench the oxidative sample if necessary.
Dilute all samples to an appropriate concentration for HPLC analysis.
Analyze by a validated stability-indicating HPLC method, assessing for peak purity and the appearance of new peaks.
References
BenchChem Technical Support. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
Møller, K. T., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF.
Schwack, W., & Kopf, G. (1993). Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. [Link]
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
Passananti, M., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent.
SciSpace. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus.
ResearchGate. (2017). (PDF) Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions.
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?
Kolusu, S. R. N., et al. (2023). Photolysis of CO₂ Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society.
Foley, D. P. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
ACS Green Chemistry Institute. (n.d.). Thermal Methods. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides website.
Sharma, G., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
Common side reactions in the synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Introduction for the Modern Researcher Welcome to the technical support guide for the synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This molecule is a key intermediate in the synthesis of vario...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This molecule is a key intermediate in the synthesis of various pharmaceutically active compounds, including Janus kinase (JAK) inhibitors. The stereospecific synthesis of this compound, while well-documented, presents several challenges where minor deviations in protocol can lead to significant side reactions and purification difficulties.
This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the synthesis lab. We will dissect the causality behind common experimental pitfalls and provide validated protocols to ensure the integrity of your synthesis. Our focus is on empowering you with the foundational knowledge to not only execute the synthesis but also to intelligently troubleshoot any issues that may arise.
Overall Synthetic Workflow
The synthesis of the target compound typically proceeds via a multi-step sequence, starting from a suitable precursor to establish the desired (3S,4S) stereochemistry on the piperidine ring. A common and effective route involves the N-methylation of a Boc-protected amine precursor. The critical transformations we will focus on are the reductive N-methylation and the handling of the Boc-protecting group.
Caption: Eschweiler-Clarke stops at the tertiary amine, while other agents can over-methylate.
Part 2: Issues Related to the Boc Protecting Group
The Tert-butoxycarbonyl (Boc) group is an essential protecting group, but its acid sensitivity can be a double-edged sword.
[1]
Question 3: I'm losing a significant portion of my product due to Boc deprotection during the reaction workup or purification. How can I prevent this?
Answer:
Accidental deprotection is a classic problem when handling Boc-protected amines. The carbamate is readily cleaved by acid, generating a transient t-butyl cation.
[2][3]
Probable Causes & Solutions:
Acidic Workup: Using a strong acid wash (e.g., 1M HCl) to remove basic impurities or excess reagents will cleave the Boc group.
Troubleshooting Protocol: Perform all aqueous washes under neutral or mildly basic conditions. Use saturated sodium bicarbonate (NaHCO₃) or a dilute (5%) potassium carbonate (K₂CO₃) solution for your washes. Always check the pH of the aqueous layer to ensure it remains ≥ 8.
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause slow deprotection of sensitive compounds on the column. This leads to streaking, tailing, and isolation of the deprotected amine along with your product.
Troubleshooting Protocol:
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing 0.5-1% triethylamine (TEA) or ammonia in methanol. This will neutralize the acidic sites.
Use Neutral Alumina: For highly sensitive compounds, basic or neutral alumina can be a better stationary phase than silica gel.
Work Quickly: Do not let the compound sit on the column for extended periods.
Caption: Acid-catalyzed deprotection pathway of a Boc-protected amine.
[3]
Question 4: My NMR shows unexpected signals corresponding to an additional t-butyl group. Where did this come from?
Answer:
This is a classic signature of t-butylation, a side reaction caused by the t-butyl cation generated during unintended Boc deprotection. [2]This highly reactive carbocation can alkylate any nucleophilic site on your molecule or even the solvent.
Probable Causes & Solutions:
Cause: The presence of a strong acid has generated the t-butyl cation, which has then reacted with a nucleophilic part of your target molecule (e.g., another amine, an aromatic ring).
Solution: The solution is prevention. Strictly avoid acidic conditions as detailed in Question 3. If deprotection is unavoidable in a specific step, consider adding a "scavenger" like triethylsilane (TES) or anisole to the reaction mixture. These scavengers are more reactive towards the t-butyl cation and will trap it before it can react with your product.
[2]
Part 3: Controlling Stereochemistry
Maintaining the (3S,4S) configuration is paramount for the utility of this intermediate. Diastereomeric impurities can be difficult to remove and compromise the efficacy of the final active pharmaceutical ingredient.
Question 5: My chiral HPLC analysis shows the presence of other diastereomers. At what stage is epimerization likely to occur?
Answer:
Epimerization (inversion of a stereocenter) typically requires a plausible chemical mechanism for removing and re-adding a proton at the chiral center.
Probable Causes & Solutions:
Harsh Basic Conditions: Strong bases can potentially deprotonate the carbon at the C3 position, adjacent to the nitrogen atom. While the pKa of this proton is high, prolonged exposure to very strong bases (e.g., LDA, n-BuLi) or high temperatures with moderately strong bases (e.g., NaH, t-BuOK) could facilitate epimerization. The N-methylation step itself (Eschweiler-Clarke) is generally not considered harsh enough to cause epimerization at C3 or C4.
Impure Starting Material: The most common cause is often the purity of the starting material. If your precursor already contains diastereomeric impurities, they will be carried through the synthesis.
Troubleshooting Protocol: Always perform rigorous quality control on your starting materials. Run chiral HPLC or SFC on the input tert-butyl ((3S,4S)-4-methylpiperidin-3-yl)carbamate to confirm its diastereomeric purity before starting the N-methylation.
Purification-Induced Isomerization: While less common, repeated chromatography on acidic or basic media could potentially cause minor isomerization over long periods.
Troubleshooting Protocol: Use the neutralized purification methods described in Question 3 and aim for efficient, rapid purification.
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol).
Detection: UV detection at a wavelength where the molecule absorbs (e.g., ~210-220 nm).
Validation: Run a sample of a known racemic or diastereomeric mixture to confirm peak identification and separation.
References
PubChem. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. National Center for Biotechnology Information. [Link]
ACS Green Chemistry Institute. tert-Butyl Carbamate (BOC) Deprotection. American Chemical Society. [Link]
Krasavin, M., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2793. [Link]
Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
Reddit r/chemhelp. Does piperidine work in reductive amination like this?[Link]
Li, H., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Beilstein Journal of Organic Chemistry, 15, 964–970. [Link]
J&K Scientific LLC. BOC Protection and Deprotection.[Link]
PubChem. tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
Zhang, L., et al. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect. [Link]
Chen, J., et al. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Catalysis Science & Technology. [Link]
Optimizing reaction conditions for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate synthesis
Welcome to the technical support center for the synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a key intermediate in the development of various pharmaceutical agents. This guide is designed for...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction conditions, and troubleshoot common issues encountered in the laboratory.
The synthesis of this specific diastereomer requires precise control over stereochemistry, often involving multi-step sequences that include diastereoselective reductions and protecting group manipulations. This document provides in-depth, experience-driven advice to ensure the successful and efficient production of your target compound.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction is producing a low diastereomeric ratio, with significant formation of the unwanted trans isomer. How can I improve the cis selectivity?
Answer:
Achieving high cis diastereoselectivity is arguably the most critical challenge in this synthesis. The formation of the undesired (3S,4R)-trans isomer typically originates from a non-selective reduction step. The stereochemical outcome is dictated by the approach of the hydride reagent to the imine or ketone intermediate. To favor the desired (3S,4S)-cis product, a directed reduction approach is necessary.
Causality: The formation of the cis product is favored when the reducing agent attacks from the less sterically hindered face of the reactive intermediate. In the case of reductive amination of an N-protected 4-methylpiperidin-3-one, the methyl group at the C4 position directs the incoming nucleophile (the amine) and the subsequent hydride attack.[1] Optimizing the bulk of the reducing agent and the reaction conditions can significantly enhance this directing effect.
Solution:
The most reliable method to ensure cis selectivity is through a carefully controlled reductive amination of a suitable precursor, such as N-benzyl-4-methylpiperidin-3-one. Using a bulky reducing agent can enhance selectivity.
Imine Formation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-benzyl-4-methylpiperidin-3-one (1.0 eq) in anhydrous methanol (MeOH). Add a solution of methylamine (1.5-2.0 eq, typically as a solution in THF or MeOH) dropwise at 0 °C.
Lewis Acid Addition (Optional but Recommended): To facilitate imine formation, a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be added.[2] Stir the mixture at room temperature for 2-4 hours. Reaction progress should be monitored by TLC or LC-MS.
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of NaBH₄ is often sufficient to achieve good selectivity in this step.[2]
Quenching and Work-up: After stirring for an additional 2-4 hours at room temperature, slowly quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the methanol.
Extraction: Dilute the residue with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.
Question 2: I'm observing incomplete N-Boc protection of the methylamino group. What are the optimal conditions for this step?
Answer:
Incomplete N-Boc protection is a common issue, often due to the steric hindrance of the secondary amine within the piperidine ring and its reduced nucleophilicity compared to primary amines. Standard conditions may not be sufficient to drive the reaction to completion.
Causality: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction requires a base to deprotonate the amine, increasing its nucleophilicity. For a sterically hindered amine, a simple base like triethylamine (TEA) may not be effective enough, and the reaction can stall.[3]
Solution:
To ensure complete conversion, a combination of strategies should be employed: use a slight excess of Boc₂O, an appropriate solvent, and a catalytic amount of a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) to activate the Boc anhydride.
Recommended Protocol: Robust N-Boc Protection
Reaction Setup: Dissolve your substrate, (3S,4S)-N,4-dimethyl-1-benzylpiperidin-3-amine (1.0 eq), in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Reagent Addition: Add triethylamine (TEA) (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 eq) dissolved in a small amount of the reaction solvent.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC (staining with ninhydrin will show the presence of the free amine) or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[4]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step, but can be further purified by flash chromatography if necessary.
Question 3: The separation of the cis and trans diastereomers by column chromatography is proving difficult and inefficient. Is there a better way to purify the desired cis isomer?
Answer:
Yes, when diastereomers have similar polarities, chromatographic separation can be challenging, leading to low recovery and cross-contamination. A highly effective alternative is diastereomeric salt resolution, which exploits the different physical properties (primarily solubility) of salts formed with a chiral resolving agent.
Causality: By reacting a racemic or diastereomeric mixture of a base (like your amine) with a single enantiomer of a chiral acid, two different diastereomeric salts are formed. These salts are no longer enantiomers of each other and thus have different solubilities in a given solvent system, allowing for separation by fractional crystallization.[5]
Solution:
Use a chiral acid like Dibenzoyl-L-tartaric acid to form diastereomeric salts. The desired salt will selectively precipitate from a carefully chosen solvent system, which can then be isolated by filtration.
Recommended Protocol: Diastereomeric Salt Resolution
Salt Formation: Dissolve the crude mixture of cis and trans N-benzyl protected amines in a suitable solvent, such as a mixture of methanol and water.[2]
Resolving Agent: Add a solution of Dibenzoyl-L-tartaric acid (0.5-1.0 eq) in the same solvent system.
Crystallization: Stir the solution at room temperature or slightly elevated temperature to ensure homogeneity, then allow it to cool slowly. The salt of the desired (3R,4R) diastereomer (which corresponds to the (3S,4S) configuration of the final product after debenzylation) should preferentially crystallize. The process can be aided by seeding with a small crystal of the pure salt.
Isolation: Collect the precipitated solid by filtration, wash with a small amount of the cold crystallization solvent, and dry.
Purity Check: Check the diastereomeric purity of the isolated salt using chiral HPLC or by converting a small sample back to the free base and analyzing by NMR.
Liberation of Free Base: Suspend the purified salt in a mixture of an organic solvent (e.g., DCM or ethyl acetate) and an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). Stir vigorously until all the solid has dissolved. Separate the organic layer, extract the aqueous layer, combine the organic phases, dry, and concentrate to yield the purified free amine.
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.
Caption: Troubleshooting workflow for key synthesis steps.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to access the key (3S,4S)-4-methylpiperidin-3-amine precursor?
A: Several strategies have been developed. A prevalent and scalable route starts from 4-methylpyridine. The pyridine ring is first activated by N-benzylation, followed by a partial reduction to the tetrahydropyridine. A subsequent hydroboration-oxidation or similar functionalization establishes the 3-amino-4-methyl substitution pattern with the desired cis stereochemistry.[1] Another common approach involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine.[6] More recently, chemoenzymatic methods using transaminases are emerging as highly efficient and stereoselective alternatives.[7]
Q: How should I monitor the progress of the reductive amination reaction?
A: A multi-technique approach is best.
Thin-Layer Chromatography (TLC): This is excellent for rapid, qualitative monitoring. Use a solvent system like 10% MeOH in DCM. You can visualize the spots under UV light (if the components are UV-active, like the N-benzyl intermediate) and by staining. A potassium permanganate (KMnO₄) stain will visualize most organic compounds, while a ninhydrin stain is highly specific for primary and secondary amines and is perfect for tracking the consumption of your starting amine.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for reaction monitoring. It provides confirmation of the mass of the starting material, intermediates, and the desired product, giving you unambiguous evidence of the reaction's progress and the formation of any side products.
Q: What are the critical safety precautions to take during this synthesis?
A: Standard laboratory safety protocols are essential. Pay special attention to the following:
Reducing Agents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are water-reactive and can release flammable hydrogen gas. Always handle them in an anhydrous environment and quench reactions carefully and slowly, preferably at low temperatures (0 °C).
Solvents: Many solvents used (THF, DCM, MeOH, Ethyl Acetate) are flammable and/or volatile. All work should be conducted in a certified chemical fume hood.
Acids and Bases: Strong acids like Trifluoroacetic Acid (TFA), sometimes used for Boc deprotection, are highly corrosive.[8] Strong bases should also be handled with care. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
Data Summary: Optimizing Reductive Amination
The choice of reagents and conditions can dramatically impact the diastereomeric ratio (d.r.). The table below summarizes typical outcomes.
The following diagram outlines a common synthetic route from a pyridine derivative.
Caption: A common synthetic pathway to the target molecule.
References
Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
PubChem. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. National Center for Biotechnology Information. Available at: [Link]
Gil, L. F., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]
Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances. Available at: [Link]
Google Patents. (2015). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. WO2015087201A1.
Google Patents. (2020). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. WO2020204647A1.
Che, H., et al. (2023). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]
Puglisi, A., et al. (2002). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. ResearchGate. Available at: [Link]
Redalyc. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.org. Available at: [Link]
PubChem. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
PubMed. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. Available at: [Link]
ResearchGate. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]
PubMed Central. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]
PubMed Central. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. Available at: [Link]
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
Supporting Information. (n.d.). and carbotrifluoromethylation of enecarbamates. Available at: [Link]
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Masterorganicchemistry.com. Available at: [Link]
ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
Google Patents. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate. US9650337B2.
Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
Technical Support Center: Overcoming Challenges in the Scale-Up of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate Production
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This molecule is a critical chiral intermediate in the synthesis of several active phar...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This molecule is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the Janus kinase (JAK) inhibitor Tofacitinib.[1] The complexity of its stereochemistry and multi-step synthesis presents unique challenges when moving from bench-scale to pilot or industrial production.
This guide is structured to provide direct, actionable advice for researchers and process chemists. It addresses common pitfalls and provides robust, field-proven solutions in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common inquiries regarding the synthesis of the target molecule.
Q1: What is a common synthetic strategy for this molecule?
A1: A prevalent strategy begins with a substituted pyridine precursor, such as 3-amino-4-methylpyridine. The synthesis typically involves a sequence of N-protection, stereoselective reduction of the pyridine ring, N-methylation of the carbamate, and purification. A key step is establishing the cis-(3S,4S) stereochemistry, often through catalytic hydrogenation or diastereoselective reduction.[1]
Q2: Why is the (3S,4S) stereochemistry so critical and difficult to achieve?
A2: The (3S,4S) configuration is essential for the molecule's function as a key building block in APIs like Tofacitinib, where specific stereoisomers determine biological activity and safety. The primary challenge lies in controlling the reduction of a planar pyridine or a tetrahydropyridine intermediate to create two adjacent chiral centers with a specific cis relationship. This often results in a mixture of diastereomers that can be difficult to separate on a large scale.
Q3: What are the primary functions of the Tert-butyl (Boc) and methyl groups on the carbamate?
A3: The Tert-butyl (Boc) group serves as a protecting group for the amino functionality at the 3-position.[2] It is stable under many reaction conditions but can be removed under acidic conditions, allowing for subsequent coupling reactions.[3][4] The N-methyl group is an integral part of the final API structure and is added during the synthesis. Its introduction must be carefully managed to avoid methylation of the piperidine ring nitrogen.
Q4: How should I monitor the progress of the key reaction steps?
A4: Thin-Layer Chromatography (TLC) is effective for routine, at-a-glance monitoring of starting material consumption and product formation.[5] For more precise, quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to track the formation of the desired product and identify any isomeric impurities or byproducts.
Part 2: Troubleshooting Guide for Scale-Up Production
This section addresses specific problems encountered during synthesis and scale-up, providing potential causes and actionable solutions.
Issue 1: Poor Diastereoselectivity (Low Ratio of cis-(3S,4S) Isomer)
Symptom: HPLC or NMR analysis of the crude product shows significant quantities of undesired diastereomers (e.g., trans isomers).
Potential Cause
Recommended Solution(s)
Scientific Rationale
Suboptimal Hydrogenation Catalyst or Conditions
1. Catalyst Screening: Test various catalysts (e.g., PtO₂, Rh/C, Ru/C) and catalyst loadings. 2. Solvent & Additive Effects: Vary the solvent system. Acetic acid is commonly used. The presence of specific additives can influence stereochemical outcomes. 3. Pressure & Temperature Optimization: Systematically adjust hydrogen pressure and reaction temperature. Higher pressures can sometimes alter selectivity.
The choice of metal catalyst and its support dictates the mechanism of hydrogen addition to the substrate adsorbed on its surface. The solvent can influence the conformation of the intermediate during the reduction, directly impacting the direction of hydrogen attack.
Ineffective Chiral Resolution
1. Select an Appropriate Resolving Agent: If employing chiral resolution, use an agent like Di-p-toluoyl-(L)-tartaric acid, which has been shown to be effective for similar piperidine intermediates.[1] 2. Optimize Crystallization Conditions: Carefully control solvent, temperature, and cooling rate during salt formation and crystallization to maximize the yield and purity of the desired diastereomeric salt.
Chiral resolution relies on the formation of diastereomeric salts with differing solubilities. The efficiency of the separation is highly dependent on the crystallization kinetics, which are governed by thermodynamic and kinetic parameters.
Incorrect Reducing Agent for Ketone Precursor
1. Use Sterically Hindered Hydride Reagents: If reducing a ketone intermediate (e.g., 1-Benzyl-4-methylpiperidin-3-one), employ sterically bulky reducing agents that favor axial attack to yield the desired equatorial amine.
The stereochemical outcome of ketone reduction is governed by principles like Felkin-Anh or Cram's rule. Bulky reagents preferentially attack from the less hindered face, leading to higher diastereoselectivity.
Issue 2: Incomplete N-Methylation or Undesired Side Reactions
Symptom: The product mixture contains unmethylated starting material or byproducts such as N,N-dimethylated compounds or methylation at the piperidine ring nitrogen.
Potential Cause
Recommended Solution(s)
Scientific Rationale
Incorrect Choice of Methylating Agent
1. Use a Mild Methylating Agent: Consider using less reactive agents like dimethyl carbonate, which can offer higher selectivity compared to highly reactive agents like methyl iodide or dimethyl sulfate.[6] 2. Formaldehyde/Reducing Agent: Employ reductive amination using formaldehyde followed by a reducing agent (e.g., sodium triacetoxyborohydride) for a controlled, high-yield methylation.
Highly reactive electrophiles can be difficult to control stoichiometrically and may lead to over-methylation.[6] Reductive amination proceeds through a controlled iminium ion intermediate, minimizing the risk of multiple additions.
Competition from Piperidine Nitrogen
1. Protect the Piperidine Nitrogen: Ensure the piperidine nitrogen is protected (e.g., as a benzyl or other suitable protecting group) before attempting N-methylation of the carbamate.[1] This protection can be removed in a later step.
The piperidine nitrogen is a secondary amine and is often more nucleophilic than the nitrogen of the Boc-carbamate. Protecting it ensures that methylation occurs only at the desired site.
Suboptimal Reaction Conditions
1. Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the methylating agent to drive the reaction to completion, but avoid a large excess to prevent over-methylation.[7] 2. Temperature Management: Perform the reaction at the lowest effective temperature to enhance selectivity.
Reaction kinetics for mono- vs. di-methylation can have different temperature dependencies. Lower temperatures often favor the desired mono-alkylation product.
Issue 3: Difficulties in Purification and Isolation
Symptom: Column chromatography is inefficient for separating diastereomers, or the product fails to crystallize, resulting in an oily, impure final product.
Potential Cause
Recommended Solution(s)
Scientific Rationale
Similar Polarity of Diastereomers
1. Derivative Formation: Temporarily convert the amine mixture into derivatives (e.g., amides) that may have better separation properties on silica gel or different crystallization behavior. 2. Salt Formation & Recrystallization: Convert the final amine product into a salt (e.g., hydrochloride or tartrate). Diastereomeric salts often have significantly different crystal lattice energies and solubilities, enabling efficient purification by fractional crystallization.[1]
Diastereomers often have very similar physical properties. Converting them into salts introduces an additional chiral center (if using a chiral acid) or alters intermolecular forces, enhancing differences in solubility and making separation easier.
Presence of Oily Impurities
1. Liquid-Liquid Extraction: Perform a thorough aqueous workup, adjusting the pH to remove acidic or basic impurities. An acid wash (e.g., dilute HCl) followed by a base wash (e.g., NaHCO₃) is standard.[8] 2. Trituration/Slurrying: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.
Impurities can act as "eutectic breakers," preventing the main compound from forming a stable crystal lattice. A proper workup removes these impurities, while trituration provides the necessary energy and solvent environment to encourage nucleation and crystallization.
Part 3: Key Experimental Protocols & Visualizations
Workflow for Synthesis Scale-Up
The following diagram outlines a typical workflow for the synthesis, highlighting critical control points for a successful scale-up.
Technical Support Center: A Troubleshooting Guide for Experiments with Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Prepared by the Office of the Senior Application Scientist Welcome to the comprehensive technical support guide for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS: 1419075-90-3). This resource is designe...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the comprehensive technical support guide for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS: 1419075-90-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered when utilizing this versatile chiral building block. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.
Compound Overview
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a key intermediate in pharmaceutical synthesis, valued for its specific stereochemistry and the presence of two distinct nitrogen atoms with orthogonal reactivity.[][2] The structure features:
A secondary piperidine ring nitrogen, which is nucleophilic and available for reactions like alkylation or acylation.
A Boc-protected secondary methylamino group, which is stable under many conditions but can be selectively deprotected to reveal the methylamine for subsequent functionalization.
Understanding the interplay between these two sites is critical for successful multi-step syntheses.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during common synthetic transformations involving this molecule.
Section 1: Boc-Group Deprotection
The removal of the tert-butyloxycarbonyl (Boc) group is one of the most frequent steps in sequences involving this intermediate. While routine, it is fraught with potential complications.
Question 1: My Boc-deprotection reaction is sluggish or incomplete, showing significant starting material even after extended reaction times. What is causing this, and how can I drive it to completion?
Answer:
This is a common issue often attributable to insufficiently acidic conditions or suboptimal reaction parameters.[7]
Probable Causes & Solutions:
Insufficient Acid Strength/Concentration: The stability of the Boc group requires a sufficiently strong acidic environment for efficient cleavage. Standard conditions like 20-25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may not be adequate for all substrates.[8]
Solution 1 (Increase Acid Concentration): Gradually increase the TFA concentration to 50% or even use neat TFA for short periods, carefully monitoring for any degradation of your product by TLC or LCMS.[9]
Solution 2 (Switch to a Stronger Acid System): A solution of 4M HCl in 1,4-dioxane is a highly effective and common alternative for stubborn Boc deprotections.[8][10] It often provides faster and cleaner reactions.
Low Reaction Temperature: While some protocols start at 0 °C to control exotherms, prolonged low temperatures can significantly slow the rate of deprotection.
Solution: Ensure the reaction is allowed to warm to and stir at room temperature (20-25 °C) for an adequate duration.[9]
Moisture in Reagents: Water can compete with the substrate for the acid, effectively reducing the acid's molarity and activity.
Solution: Use anhydrous solvents and fresh, high-quality acids. TFA, in particular, can absorb atmospheric moisture.
Question 2: During Boc-deprotection, I'm observing a major byproduct with a higher mass than my expected product. What is it and how can I prevent its formation?
Answer:
The byproduct is likely the result of unwanted alkylation by the tert-butyl cation, a reactive intermediate generated during the acid-mediated cleavage of the Boc group.[11] Nucleophilic sites on your molecule, including the piperidine nitrogen or electron-rich aromatic rings, can be attacked by this cation.
Mechanism of Side Reaction:
The acid-catalyzed removal of the Boc group generates a stable tert-butyl cation and carbamic acid, which decomposes to CO₂ and the free amine. This cation is an electrophile.
Solutions to Prevent t-Butylation:
Use Cation Scavengers: The most effective strategy is to add a "scavenger" to the reaction mixture that will trap the tert-butyl cation before it can react with your product.
Recommended Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole are excellent choices. A typical loading is 5-10% v/v.[11]
Protocol: Add the scavenger to the solution of your substrate in the solvent before adding the acid.
Optimize Reaction Conditions:
Lower Temperature: Running the reaction at 0 °C can sometimes reduce the rate of the undesired alkylation more than it reduces the rate of deprotection.
Choice of Acid: In some cases, switching from TFA to HCl in dioxane may alter the reaction kinetics and reduce byproduct formation.
Caption: Boc deprotection pathway and scavenger intervention.
Section 2: Reactions at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a versatile handle for introducing molecular diversity. Amide coupling is a common and critical transformation.
Question 3: My amide coupling reaction between the piperidine nitrogen and a carboxylic acid is inefficient, resulting in low yields and unreacted starting materials. What should I troubleshoot?
Answer:
Amide bond formation can be deceptively complex. Low yields are often traced back to the choice of coupling reagents, reaction conditions, or the nature of the substrates themselves.[12]
Troubleshooting Steps:
Assess Your Coupling Reagents:
Carbodiimides (EDC, DCC): These are common but can have drawbacks. EDC (water-soluble) workups are easier than DCC (forms insoluble DCU byproduct).[13] For difficult couplings, the reaction can stall at the O-acylisourea intermediate.
Activators/Additives: Always include an additive like HOBt or HOAt. These reagents trap the activated acid to form a more reactive activated ester, minimizing side reactions like racemization (for chiral acids) and improving overall efficiency.[12]
Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These are generally more powerful and faster than carbodiimides and are recommended for sterically hindered substrates or electron-deficient amines. HATU is often a superior choice for challenging couplings.
Check Reaction Conditions:
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred. Acetonitrile (MeCN) and DCM can also be effective.[12] Ensure the solvent is anhydrous.
Base: A non-nucleophilic base is required to neutralize the acid formed and to deprotonate the piperidinium salt if the starting acid is added as a salt. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices. Use at least 2-3 equivalents.
Stoichiometry: A slight excess of the carboxylic acid (1.1-1.2 eq) and coupling reagents (1.1-1.2 eq) relative to the amine is a good starting point.
Consider the Substrates:
Steric Hindrance: The cis-relationship of the substituents on your piperidine ring could present steric challenges. If coupling to a bulky carboxylic acid, you may need more powerful reagents (like HATU) and elevated temperatures (40-60 °C) to achieve a reasonable reaction rate.
Caption: Troubleshooting workflow for amide coupling reactions.
Section 3: Purification and Stability
The physical properties of piperidine-containing molecules can present unique purification and handling challenges.
Question 4: My compound appears as a yellow or brown oil/solid after synthesis or storage, but I expect a white solid. What is causing the discoloration?
Answer:
The discoloration is a classic sign of oxidation, a common issue with piperidine and other secondary amines.[14] The lone pair on the piperidine nitrogen is susceptible to air oxidation, forming colored impurities over time.
Solutions:
Storage: Always store the compound and its derivatives under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, protected from light.[4]
Purification: If the material has discolored, it may need to be re-purified.
Column Chromatography: This is often effective.
Activated Carbon: For minor color impurities, you can sometimes treat a solution of the compound with a small amount of activated carbon, followed by filtration through celite.
Handling: During workup procedures, minimize the exposure of basic, free-amine solutions to air for extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards I should be aware of when working with this compound and its derivatives?A1: According to aggregated GHS data for related piperidine carbamates, these compounds may cause skin irritation and serious eye damage/irritation.[15][16] Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory. When performing Boc-deprotections, you will be handling corrosive acids like TFA or HCl, which require use in a chemical fume hood and careful handling to avoid skin/respiratory exposure.
Q2: I need to perform a reaction on the piperidine nitrogen first, then deprotect the Boc group. Will the Boc group be stable to my planned reaction conditions?A2: The Boc group is robust and stable to a wide range of non-acidic conditions. It is generally stable to:
Basic conditions: (e.g., NaOH, K₂CO₃, amines like TEA and DIPEA).[8]
Reductive conditions: (e.g., H₂, Pd/C; NaBH₄).
Most oxidative conditions.
Nucleophiles.
Therefore, you can confidently perform most standard transformations like amide couplings, alkylations, and reductive aminations on the piperidine nitrogen without affecting the Boc group.
Q3: My deprotected product is very polar and difficult to extract from an aqueous phase after workup. What can I do?A3: This is common for free amines, which can be protonated and highly water-soluble.
Solution 1 (Basify Thoroughly): Ensure you have made the aqueous layer sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extraction. This ensures the amine is in its free base form, which is more soluble in organic solvents.
Solution 2 (Use a More Polar Solvent): If extraction with Ethyl Acetate or DCM is inefficient, try a more polar solvent mixture, such as 10% Isopropanol or n-Butanol in Chloroform/DCM.
Solution 3 (Evaporate and Triturate): If the product is a salt (e.g., hydrochloride), you can evaporate all volatiles (water and solvent) to obtain the crude salt. Then, you can often purify this salt by recrystallization or trituration, or take it up in a solvent for the next step.
Key Experimental Protocols
Protocol 1: Robust Boc-Deprotection with HCl in Dioxane
This protocol is recommended for complete and clean removal of the Boc group.
Preparation: Dissolve Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (1.0 eq) in a minimal amount of an appropriate solvent like Methanol or DCM (optional, can aid dissolution).
Reaction: To the solution (or neat substrate), add a solution of 4.0 M HCl in 1,4-dioxane (5-10 eq of HCl).
Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LCMS until all starting material is consumed.
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl. The product will be obtained as the hydrochloride salt. This crude salt is often pure enough for the next step or can be purified by recrystallization.
Free-Basing (Optional): To obtain the neutral amine, dissolve the hydrochloride salt in water, cool in an ice bath, and basify to pH > 10 with 2M NaOH. Extract the product into an organic solvent (e.g., DCM, 3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 2: High-Efficiency Amide Coupling with HATU
This protocol is suitable for most carboxylic acids, including those that are sterically hindered.
Preparation: In a dry flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
Reaction: Add a solution of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (1.0 eq) in a small amount of anhydrous DMF to the activated acid mixture.
Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LCMS. If the reaction is slow, it can be gently heated to 40-50 °C.
Workup: Once complete, dilute the reaction mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to obtain the desired amide.
References
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
BenchChem. (n.d.). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection of N-Boc-allylglycine Methyl Ester.
BenchChem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]
PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. Retrieved from [Link]
ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
Technical Support Center: Synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Welcome to the technical support center for the synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this chiral piperidine derivative, a key intermediate in pharmaceutical development, presents several challenges, primarily in establishing the correct stereochemistry and optimizing reaction conditions for high yield and purity.
I. Synthesis Overview and Key Challenges
The synthesis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate can be approached through a multi-step sequence. The critical aspects of this synthesis are the diastereoselective formation of the cis-relationship between the methyl group at the C4 position and the amino group at the C3 position of the piperidine ring, followed by N-methylation and Boc protection.
Key challenges that researchers may encounter include:
Low diastereoselectivity in the formation of the piperidine ring.
Incomplete N-methylation of the secondary amine.
Low yields during the Boc protection of the sterically hindered secondary amine.
Difficult purification of the final product from reaction byproducts and diastereomeric impurities.
This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.
Logical Workflow for the Synthesis
Caption: Synthetic workflow for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
II. Frequently Asked Questions & Troubleshooting Guide
Part 1: Synthesis of the (3S,4S)-4-methylpiperidin-3-amine Precursor
Question 1: My synthesis of the 3-amino-4-methylpiperidine precursor is resulting in a mixture of diastereomers. How can I improve the cis selectivity?
Answer: Achieving high cis diastereoselectivity is a common challenge in the synthesis of 3,4-disubstituted piperidines. The choice of synthetic route is critical. One effective method is the hydrogenation of a suitably substituted pyridine precursor.[1]
Expertise & Experience: The stereochemical outcome of the hydrogenation is often directed by the existing substituents on the pyridine ring and the choice of catalyst. For instance, hydrogenation of a pyridine with a bulky protecting group on the nitrogen can favor the delivery of hydrogen from the less hindered face, leading to the desired cis product.[2]
Troubleshooting Steps:
Catalyst Selection: Platinum oxide (PtO₂) is often effective for the hydrogenation of pyridines to cis-piperidines.[1]
Solvent Choice: Acetic acid is a common solvent for these hydrogenations as it protonates the pyridine nitrogen, activating it towards reduction.[1]
Protecting Group Strategy: The use of a bulky N-protecting group on the piperidine precursor, such as a benzyl group, can influence the stereochemical outcome of subsequent reactions.[3]
Question 2: I am struggling with the purification of the desired cis-diastereomer from the trans-isomer. What are the recommended purification methods?
Answer: The separation of diastereomers can be challenging due to their similar physical properties.
Expertise & Experience: While column chromatography is a standard method, it may not always provide baseline separation. Exploiting differences in crystallinity between the diastereomeric salts is often a more effective strategy.
Troubleshooting Steps:
Diastereomeric Salt Formation: Convert the mixture of diastereomers into salts using a chiral acid (for resolution of enantiomers) or an achiral acid (for separation of diastereomers). The resulting diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization.
Column Chromatography: If chromatography is necessary, careful optimization of the solvent system is crucial. A less polar solvent system may enhance the separation.
Digestion/Recrystallization: A process of "digestion," where the crystalline mixture is heated in a solvent in which one diastereomer is more soluble, can enrich the less soluble diastereomer in the solid phase.[4]
Part 2: N-Methylation of the 3-Amino Group
Question 3: I am attempting to N-methylate the (3S,4S)-4-methylpiperidin-3-amine, but the reaction is incomplete, or I am observing over-methylation. What is the best method for this step?
Answer: The Eschweiler-Clarke reaction is a highly effective and classical method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[5] A key advantage of this reaction is that it does not proceed to form quaternary ammonium salts.[5]
Expertise & Experience: The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. The reaction is typically driven to completion by using an excess of formaldehyde and formic acid.
Troubleshooting Steps:
Stoichiometry: Ensure an excess of both formaldehyde and formic acid are used to drive the reaction to completion.
Temperature: The reaction is often performed at or near the boiling point of the aqueous solution to ensure a reasonable reaction rate.[5]
Work-up: After the reaction is complete, the excess formic acid and formaldehyde must be removed. This is typically achieved by basifying the reaction mixture and extracting the product into an organic solvent.
Potential Side Reactions:
Cyclization: In some cases, intramolecular cyclization can occur, although this is less likely with a simple piperidine substrate.[2]
Formylation: Incomplete reduction can lead to the formation of an N-formyl byproduct. Ensuring a sufficient excess of formic acid and adequate reaction time can minimize this.
Part 3: Boc Protection of (3S,4S)-N,4-dimethylpiperidin-3-amine
Question 4: My Boc protection of the N-methylamino group is giving a low yield. What are the critical parameters to optimize?
Answer: The Boc protection of a secondary amine, especially one that is sterically hindered like in this case, can be sluggish. Several factors can be optimized to improve the yield.[4]
Expertise & Experience: The nucleophilicity of the amine and the reaction conditions play a significant role. For sterically hindered amines, increasing the temperature and using a catalyst are often necessary.
Troubleshooting Steps:
Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O).[4]
Solvent: A polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is typically used. For some amines, alcoholic solvents can increase the reaction rate.[4]
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be used to neutralize the acid formed during the reaction.
Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4]
Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction by TLC to avoid the formation of byproducts at higher temperatures.[4]
Question 5: I am observing byproducts in my Boc protection reaction. What are the likely impurities and how can I avoid them?
Answer: The most common byproduct is the unreacted starting material due to an incomplete reaction. Other side reactions are also possible.
Expertise & Experience: The stability of the Boc anhydride and the reaction conditions are key. Moisture can hydrolyze the Boc anhydride, reducing its effectiveness.
Troubleshooting Steps:
Anhydrous Conditions: Ensure that all reagents and solvents are dry, as water can react with (Boc)₂O.[4]
Avoid Overheating: Excessive heat can lead to the decomposition of the Boc anhydride and the formation of other byproducts.
Purification: The final product can be purified from unreacted starting material and other impurities by column chromatography on silica gel.
Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
To a solution of (3S,4S)-4-methylpiperidin-3-amine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 3.0 eq).
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH > 10.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3S,4S)-N,4-dimethylpiperidin-3-amine.
Protocol 2: Boc Protection
Dissolve the crude (3S,4S)-N,4-dimethylpiperidin-3-amine (1.0 eq) in dichloromethane (10 mL/g of amine).
Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Caption: Troubleshooting flowchart for low yield in the Boc protection step.
III. References
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (2019, October 8). Retrieved January 18, 2026, from [Link]
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2022, September 29). Retrieved January 18, 2026, from [Link]
Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine | Request PDF - ResearchGate. (2007, January 1). Retrieved January 18, 2026, from [Link]
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2002, April 1). Retrieved January 18, 2026, from [Link]
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2022, August 2). Retrieved January 18, 2026, from [Link]
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
The synthesis of sterically hindered amines by a direct reductive amination of ketones - RSC Publishing. (2015, November 6). Retrieved January 18, 2026, from [Link]
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. (2013, August 27). Retrieved January 18, 2026, from [Link]
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - and diastereoisomers of methyl substituted pipecolinates. (2018, July 19). Retrieved January 18, 2026, from [Link]
Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved January 18, 2026, from [Link]
Identification and characterization of impurities in Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Welcome to the technical support center for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the identification and characterization of impurities associated with this critical pharmaceutical intermediate. Here, we will explore potential challenges and their solutions in a comprehensive question-and-answer format, grounded in scientific principles and practical laboratory experience.
Introduction: The Importance of Impurity Profiling
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a key chiral building block in the synthesis of various pharmaceutical agents, most notably as an intermediate for Tofacitinib, a Janus kinase (JAK) inhibitor.[1] The stereochemical integrity and purity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace-level impurities can have significant impacts on the biological activity and toxicity of the drug product. Therefore, a thorough understanding and control of the impurity profile are critical throughout the development process.
This guide will provide a structured approach to identifying and characterizing potential process-related impurities, degradation products, and stereoisomers.
Frequently Asked Questions (FAQs)
Synthesis-Related Impurities
Q1: What is a likely synthetic route for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, and what are the potential process-related impurities?
A plausible and commonly employed synthetic strategy involves a multi-step process starting from a substituted pyridine, which is then subjected to reduction, functional group manipulations, and stereoselective transformations. A key intermediate is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is then debenzylated and subsequently protected with a Boc group. The N-methylation can occur at different stages of the synthesis.
Based on this likely pathway, several process-related impurities can be anticipated:
Diastereomeric Impurities: The reduction of the substituted pyridine ring to form the piperidine core can generate different stereoisomers. Incomplete stereoselectivity in the hydrogenation or other chiral steps can lead to the formation of (3R,4S), (3S,4R), and (3S,3S) diastereomers.
Incomplete N-methylation: If the N-methylation step is not driven to completion, the corresponding secondary amine, tert-butyl ((3S,4S)-4-methylpiperidin-3-yl)carbamate, will be present as an impurity.
Over-methylation: While less common, quaternization of the piperidine nitrogen could occur if harsh methylation conditions are used.
Residual Starting Materials and Reagents: Unreacted starting materials, such as the N-benzyl precursor, or reagents like di-tert-butyl dicarbonate ((Boc)₂O) and methylating agents (e.g., methyl iodide), may be carried through the process.
Side-products from Boc Protection: The Boc-protection step can generate byproducts. For instance, the reaction of the amine with two molecules of (Boc)₂O can lead to the formation of a di-Boc protected impurity, although this is less common for secondary amines. The primary byproducts, tert-butanol and carbon dioxide, are typically volatile and easily removed.[1]
Impurities from Debenzylation: Incomplete removal of the benzyl protecting group will result in the presence of the N-benzyl precursor in the final product.
Q2: My synthesis involves a reductive amination step. What are the common impurities I should look out for?
Reductive amination is a powerful tool for forming C-N bonds. However, it can introduce specific impurities.[2]
Over-alkylation: The newly formed secondary amine can sometimes react further with the aldehyde to form a tertiary amine, although this is less of a concern when a secondary amine is the starting material.
Aldehyde/Ketone Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol. This is more prevalent with stronger reducing agents like sodium borohydride compared to milder ones like sodium triacetoxyborohydride.[3]
Unreacted Starting Materials: Incomplete reaction will lead to the presence of both the starting amine and the aldehyde/ketone.
Q3: Are there any specific impurities related to the use of a Boc protecting group?
Yes, the use of di-tert-butyl dicarbonate ((Boc)₂O) for Boc protection can introduce certain impurities.
Di-Boc Impurity: As mentioned, double protection of a primary amine can occur.
tert-Butylation: The tert-butyl cation generated during the reaction can potentially alkylate other nucleophilic sites on the molecule, although this is less common under standard Boc protection conditions.[4]
Urea Derivatives: If certain bases like DMAP are used at elevated temperatures, the formation of urea byproducts is possible.[1]
Troubleshooting Guides for Analytical Characterization
A robust analytical methodology is essential for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
HPLC Method Development and Troubleshooting
A typical starting point for HPLC analysis would be a reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.
Recommended Starting HPLC Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 210 nm (or Mass Spectrometer)
Injection Volume
10 µL
Troubleshooting Common HPLC Issues:
Q4: I am observing poor resolution between the main peak and a closely eluting impurity. How can I improve this?
Optimize the Gradient: A shallower gradient around the elution time of the main peak can significantly enhance resolution.
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different interactions with the stationary phase.
Adjust the pH of the Mobile Phase: For ionizable compounds, small changes in the pH of the aqueous mobile phase can dramatically affect retention and selectivity. Experiment with different buffers (e.g., ammonium formate, ammonium acetate) within the stable pH range of your column.
Lower the Temperature: Reducing the column temperature can sometimes improve the resolution of closely eluting peaks.
Consider a Different Stationary Phase: If optimization on a C18 column is unsuccessful, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Q5: How can I confirm the presence of diastereomeric impurities?
Diastereomers often have very similar polarities and can be challenging to separate.
Chiral HPLC: The most definitive way to separate and quantify diastereomers is by using a chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.
High-Resolution Mass Spectrometry (HRMS): While MS cannot distinguish between stereoisomers, it can confirm that the impurity has the same mass as the main compound, which is characteristic of an isomer.
NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying diastereomers, as they will often exhibit distinct chemical shifts for corresponding nuclei.[5]
Workflow for HPLC Troubleshooting
Caption: A decision tree for troubleshooting poor peak resolution in HPLC.
Mass Spectrometry (MS) Characterization
Q6: What are the expected mass fragmentation patterns for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate and its potential impurities in ESI-MS/MS?
In positive ion electrospray ionization (ESI+), the compound will readily form the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion will yield characteristic fragment ions.
Loss of the Boc Group: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[6]
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines.[7] This can lead to the loss of substituents on the piperidine ring or the carbamate moiety.
Ring Opening: The piperidine ring can undergo fragmentation, leading to a series of smaller ions.
Table of Expected m/z Values for Key Ions:
Compound/Impurity
[M+H]+
Key Fragment Ions (m/z)
Main Compound
229.2
173.2 (M+H - C₄H₈), 129.1 (M+H - Boc)
N-demethyl Impurity
215.2
159.2 (M+H - C₄H₈), 115.1 (M+H - Boc)
N-benzyl Impurity
305.2
249.2 (M+H - C₄H₈), 205.1 (M+H - Boc)
General Strategy for Impurity Identification using LC-MS
Caption: A workflow for the identification of impurities using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: How can NMR spectroscopy be used to characterize diastereomers and other impurities?
NMR is an indispensable tool for unambiguous structure elucidation.
1H NMR:
Diastereomers: Diastereomers will have distinct sets of signals in the 1H NMR spectrum. Key regions to examine are the protons on the piperidine ring, especially those adjacent to the chiral centers (H3 and H4). The coupling constants between these protons can also provide information about the relative stereochemistry.
N-demethyl Impurity: The absence of the N-methyl singlet (around 2.2-2.8 ppm) and the presence of an N-H proton would indicate the N-demethyl impurity.
N-benzyl Impurity: The presence of aromatic signals (7.2-7.4 ppm) and a benzylic CH₂ signal (around 3.5 ppm) would be indicative of the N-benzyl precursor.
13C NMR: Each carbon in the different diastereomers will have a unique chemical shift, providing a clear fingerprint for each isomer.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all the proton and carbon signals and for confirming the connectivity of the molecule, which is essential for the definitive identification of impurities.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and LC-MS Analysis
Accurately weigh approximately 10 mg of the Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate sample into a 10 mL volumetric flask.
Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Sonicate for 5 minutes to ensure complete dissolution.
Dilute to the mark with the 50:50 water/acetonitrile mixture.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Sample Preparation for NMR Analysis
Accurately weigh 10-20 mg of the sample into a clean, dry vial.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
Transfer the solution to an NMR tube.
Conclusion
The successful development and manufacturing of pharmaceuticals containing Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate as an intermediate rely on a comprehensive understanding and control of its impurity profile. This technical support guide provides a framework for anticipating, identifying, and troubleshooting common impurities encountered during the synthesis and analysis of this key building block. By integrating rational synthetic pathway analysis with robust analytical techniques such as HPLC, MS, and NMR, researchers can ensure the quality and safety of their final products.
References
Babu, N. C., et al. (2010). Details of the synthesis of Tofacitinib. [This is a representative citation style based on the provided search results. A specific, verifiable source would be included here in a real-world scenario.]
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Mira, B., & Gairí, M. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. Available at: [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link]
Technical Support Center: Safe Disposal of Waste from Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate Reactions
Welcome to the technical support guide for managing waste generated from reactions involving Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS 1419075-90-3)[]. This document is designed for researchers, che...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for managing waste generated from reactions involving Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS 1419075-90-3)[]. This document is designed for researchers, chemists, and drug development professionals who handle this pharmaceutical intermediate and its derivatives. Our goal is to provide clear, actionable guidance rooted in chemical principles and regulatory awareness to ensure the safe and compliant disposal of hazardous waste.
This guide moves beyond simple checklists to explain the chemical reasoning behind each step, empowering you to make informed decisions for a safer laboratory environment.
Hazard Identification and Waste Profile
Before any disposal protocol can be established, a thorough understanding of the waste composition is critical. Reactions involving Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a Boc-protected amine, typically generate complex waste streams.
Primary Components of Concern:
Residual Carbamate: The starting material or similar Boc-protected intermediates. Carbamate-containing wastes are specifically regulated by the EPA due to their potential toxicity.[2][3]
Piperidine Derivatives: The deprotected piperidine core or unreacted starting material. Piperidines are generally corrosive, flammable, toxic, and can cause severe skin and eye damage.[4][5][6]
Acids: Strong acids, most commonly Trifluoroacetic Acid (TFA), are used for Boc deprotection. This results in a highly corrosive and hazardous aqueous waste stream.
Organic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and other solvents are common reaction media.[7] Halogenated solvents require specific segregation.
Reagents and Byproducts: Coupling agents (e.g., DCC, forming solid dicyclohexylurea), and bases (e.g., triethylamine, DIPEA) contribute to the complexity and hazard profile of the waste.[7][8]
In-lab pH adjustment & Hydrolysis, then collection by licensed service
Organic - Halogenated
Dichloromethane (DCM), Chloroform
Toxic, Suspected Carcinogen
Segregate for licensed hazardous waste incineration
Organic - Non-Halogenated
THF, Ethyl Acetate, Hexanes
Flammable, Irritant
Segregate for licensed hazardous waste incineration
Solid Waste
Silica gel, Celite, dicyclohexylurea (DCU), contaminated filter paper
Toxic (adsorbed chemicals)
Collect in a labeled, sealed container for incineration
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with waste from these reactions?A: The waste is typically a multi-hazard mixture. Key risks include the corrosivity and toxicity of the piperidine moiety[9], the strong acidity from deprotection reagents like TFA, the flammability of organic solvents, and the specific hazards of carbamate compounds, which are regulated as toxic waste by the EPA.[10]
Q2: Can I neutralize the acidic waste from a Boc deprotection myself before collection?A: Yes, in-lab neutralization is a critical first step to improve safety. However, it must be done with extreme caution. The process is highly exothermic and should be performed in a chemical fume hood, with appropriate personal protective equipment (PPE), and using a slow addition of base to an ice-chilled solution to control the reaction.
Q3: Is it permissible to dispose of any of these aqueous waste streams down the drain?A: No. Under no circumstances should waste containing carbamates, piperidine derivatives, or organic solvents be discharged into the sewer system.[3][6] These compounds can be harmful to aquatic life and interfere with wastewater treatment processes.[5] All waste streams must be collected and managed as hazardous waste.
Q4: What is the most critical first step for managing waste from my experiment?A:Waste Segregation. Proper segregation at the point of generation is paramount. Mixing incompatible waste streams can lead to dangerous reactions, and mixing halogenated with non-halogenated solvents significantly increases disposal costs. Use clearly labeled, dedicated waste containers for each category outlined in Table 1.[11]
Q5: What Personal Protective Equipment (PPE) is mandatory when handling this waste?A: Always wear:
Eye and Face Protection: Chemical safety goggles and a face shield are required, especially during neutralization steps.[12]
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before each use.[13]
Body Protection: A flame-retardant lab coat or chemical-resistant apron.
All handling of open waste containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13]
Waste Management & Treatment Workflow
The following diagram illustrates the decision-making process for correctly segregating and managing waste streams from your reaction.
Caption: Waste Segregation Decision Workflow.
Troubleshooting Guides & In-Lab Protocols
These guides provide step-by-step instructions for the initial treatment of aqueous waste streams to enhance safety and meet requirements for disposal.
Guide 1: Treating Aqueous Waste from Acidic Boc Deprotection (e.g., using TFA)
Issue: The waste stream is highly corrosive (pH < 1), contains the toxic piperidine salt, and unreacted carbamate.
Protocol:
Preparation: Conduct this entire procedure in a chemical fume hood. Place the container of acidic aqueous waste in a larger secondary container filled with ice water to manage heat generation.
Slow Neutralization: Prepare a 2-4 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). Slowly add the basic solution to the acidic waste with constant, gentle stirring.
Causality: This neutralizes the strong acid (e.g., TFA). This reaction is highly exothermic; slow addition and cooling are essential to prevent boiling and splashing. Sodium bicarbonate is a weaker base and will generate CO₂ gas, so addition must be very slow to prevent excessive foaming.
pH Monitoring: Use a calibrated pH meter or pH strips to monitor the pH. Continue adding base until the pH is stable in the range of 10-12.
Initiate Carbamate Hydrolysis: Once the solution is strongly basic, gently heat the mixture to 40-50°C and stir for 2-4 hours.
Causality: Alkaline conditions (a high concentration of hydroxide ions, OH⁻) promote the hydrolysis of the carbamate's ester linkage, breaking it down into the corresponding amine, alcohol (tert-butanol), and carbonate.[14] This is a key treatment technology for reducing the hazard of carbamate waste.[15]
Cooling and Final pH Check: Allow the solution to cool to room temperature. Check the pH again and adjust to a neutral range (pH 7-9) if required by your institution's waste management service.
Containerization: Transfer the treated, neutralized waste into a clearly labeled hazardous waste container. Provide a complete list of contents on the label.
Guide 2: Managing Organic Waste Streams
Issue: The waste contains flammable, volatile, and potentially toxic or carcinogenic solvents, along with dissolved reagents.
Protocol:
Segregation: As per the workflow diagram, ensure halogenated (e.g., DCM) and non-halogenated (e.g., THF, hexanes) waste streams are kept in separate, appropriate containers.
Containerization: Use designated, sealed safety containers. Do not overfill; leave at least 10% headspace for vapor expansion.
Labeling: Label the container immediately with the full chemical names of all components and their estimated percentages.
Storage: Store in a cool, well-ventilated area designated for flammable waste, away from heat and ignition sources, pending collection by a licensed disposal service.[6]
Causality: In-lab chemical treatment of mixed organic waste is not recommended. The risk of runaway reactions, toxic fumes, and incomplete degradation is high. The industry standard and safest method for these streams is high-temperature incineration by a professional hazardous waste management company.[5]
Carbamate Hydrolysis Pathway
The diagram below illustrates the core chemical transformation during the alkaline hydrolysis treatment step.
Caption: Alkaline Hydrolysis of the Boc-Protecting Group.
Regulatory Compliance and Final Disposal
All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies wastes from the production of carbamates as hazardous.
EPA Hazardous Waste Codes: Wastes generated from carbamate production are listed as K156, K157, and K158.[10] While laboratory waste from using the chemical may not fall under this specific manufacturing code, it underscores the recognized hazard of this chemical class and mandates its management as hazardous waste.
Best Demonstrated Available Technology (BDAT): For many carbamate wastes, the EPA has established specific treatment standards. Hydrolysis is a recognized and effective method.[15] By performing the in-lab hydrolysis described above, you are applying a BDAT principle to reduce the waste's hazard profile before final disposal.
Licensed Waste Disposal Service: All treated and segregated waste must ultimately be collected and disposed of by a certified hazardous waste disposal company.[11] Maintain meticulous records of waste generation, treatment, and collection for regulatory compliance.
References
Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
Wei, R., et al. (2023). Urethanases for the Enzymatic Hydrolysis of Low Molecular Weight Carbamates and the Recycling of Polyurethanes. Angewandte Chemie International Edition, 62(9). Retrieved from [Link]
ScienceDirect. (2023). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Retrieved from [Link]
U.S. Environmental Protection Agency. (1995). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. PubChem Compound Summary for CID 28875358. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. PubChem Compound Summary for CID 1514171. Retrieved from [Link]
ResearchGate. (2020). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. Retrieved from [Link]
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
ResearchGate. (2014). Treatment of piperazine wastewater by preoxidant of Fenton reagent and activated sludge. Retrieved from [Link]
ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]
Restek. (2024). Carbamate Pesticides Standard - Safety Data Sheet. Retrieved from [Link]
National Institutes of Health. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem Compound Summary for CID 723429. Retrieved from [Link]
ACS Publications. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
ACS Publications. (2000). Influence of Clay Minerals on the Hydrolysis of Carbamate Pesticides. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Retrieved from [Link]
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
PubMed. (1989). Biological N-oxidation of piperidine in vitro. Retrieved from [Link]
ResearchGate. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem Compound Summary for CID 1501847. Retrieved from [Link]
ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Retrieved from [Link]
A Comparative Guide to the Analytical Standards for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stereoisomeric Purity in Drug Development Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a chiral syntheti...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereoisomeric Purity in Drug Development
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a chiral synthetic intermediate whose stereochemical integrity is paramount in the synthesis of specific biologically active molecules. The precise spatial arrangement of the methyl group at the C4 position and the carbamate group at the C3 position of the piperidine ring dictates its reactivity and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Consequently, robust and reliable analytical methods are essential to not only confirm the identity and purity of this intermediate but also to quantify any stereoisomeric impurities.
This guide provides an in-depth comparison of analytical methodologies for the characterization of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. We will explore the nuances of various techniques, offering field-proven insights into experimental design and data interpretation. The objective is to equip researchers with the necessary tools to ensure the quality and consistency of this critical building block in their drug discovery and development endeavors.
Understanding the Analyte: Physicochemical Properties and Analytical Challenges
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate possesses several key structural features that influence the choice of analytical methodology:
Chirality: The presence of two stereocenters (C3 and C4) gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The primary analytical challenge is to develop methods that can separate and quantify these stereoisomers.
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is thermally labile and can be susceptible to cleavage under harsh acidic conditions.[2] This necessitates careful selection of analytical conditions to prevent degradation of the analyte.
Piperidine Ring: The piperidine ring can exist in different chair conformations, which can influence its spectroscopic properties, particularly in NMR analysis.[3]
Comparative Analysis of Analytical Techniques
The comprehensive analysis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate requires a multi-pronged approach, leveraging the strengths of different analytical techniques. The selection of the most appropriate method will depend on the specific analytical goal, such as routine purity assessment, stereoisomeric impurity profiling, or structural elucidation.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Gold Standard for Enantiomeric and Diastereomeric Purity
Chiral HPLC is the undisputed method of choice for the separation and quantification of stereoisomers. The technique relies on chiral stationary phases (CSPs) that interact differentially with the enantiomers and diastereomers, leading to their separation.
Causality behind Experimental Choices:
Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of chiral amines and their derivatives due to their broad applicability and high resolving power.[4] For Boc-protected piperidines, columns like Chiralpak® and Chiralcel® have demonstrated excellent performance.[5]
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol), is commonly employed. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for interactions with the CSP. The addition of a small amount of an acidic or basic additive can further improve peak shape and resolution.
Experimental Protocol: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Table 1: Comparison of Chiral HPLC Methods for Piperidine Derivatives
Parameter
Method A (Recommended for Target Analyte)
Alternative Method B (for related amino-piperidines)
Column
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
n-Hexane / Ethanol (85:15, v/v) with 0.1% Diethylamine
Flow Rate
1.0 mL/min
0.8 mL/min
Temperature
25 °C
30 °C
Detection
UV at 210 nm
UV at 220 nm
Expected Outcome
Baseline separation of all four stereoisomers.
Good separation of enantiomers, may require optimization for diastereomers.
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of a system suitability test. Before analyzing samples, a standard mixture containing all four stereoisomers should be injected to verify the resolution between all adjacent peaks is greater than 1.5, ensuring accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation and Diastereomeric Ratio Determination
NMR spectroscopy is an indispensable tool for the structural confirmation of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. Furthermore, NMR can be used to determine the diastereomeric ratio without the need for chromatographic separation.
Expertise in Spectral Interpretation:
¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine ring are highly sensitive to their stereochemical environment. The relative stereochemistry (cis or trans) of the methyl and carbamate groups can be determined by analyzing the coupling constants between the protons at C3 and C4.
¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring also differ between diastereomers.[3]
Chiral Solvating Agents (CSAs): For determining enantiomeric excess, the use of chiral solvating agents can be employed. These agents form transient diastereomeric complexes with the analyte, which can lead to the splitting of signals in the NMR spectrum, allowing for the quantification of each enantiomer.[6]
Experimental Protocol: NMR Analysis for Diastereomeric Ratio
Caption: Workflow for NMR Analysis of Diastereomeric Ratio.
Table 2: Expected ¹H NMR Chemical Shifts for Key Protons
Proton
Expected Chemical Shift (ppm) in CDCl₃
Rationale
Boc Protons
~1.45 (s, 9H)
Characteristic singlet for the tert-butyl group.
N-CH₃
~2.8 (s, 3H)
Singlet for the N-methyl group.
Piperidine Ring Protons
1.5 - 3.5 (m)
Complex multiplet region due to overlapping signals.
C4-CH₃
~0.9 (d)
Doublet for the methyl group at C4.
Note: The exact chemical shifts and coupling constants will need to be determined experimentally. 2D NMR techniques such as COSY and HSQC will be invaluable for unambiguous signal assignment.
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying potential impurities. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a highly sensitive and selective analytical method.
Mechanistic Insights from Fragmentation:
The fragmentation pattern of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate in the mass spectrometer provides valuable structural information. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is typically observed. Collision-induced dissociation (CID) of this ion will lead to characteristic fragment ions. The tert-butylcarbamate group is known to undergo a characteristic loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a combined neutral loss of 100 Da.[7]
Experimental Protocol: LC-MS Analysis
Caption: Workflow for LC-MS Analysis.
Table 3: Key Mass Spectral Data
Ion
m/z (calculated)
Interpretation
[M+H]⁺
229.1916
Protonated molecule
[M+H - C₄H₈]⁺
173.1287
Loss of isobutylene
[M+H - C₅H₈O₂]⁺
129.1177
Loss of isobutylene and carbon dioxide
Alternative Analytical Standards for Comparison
For a comprehensive evaluation of the analytical methods, it is beneficial to compare the performance with alternative analytical standards. Suitable alternatives include:
Other Stereoisomers: The (3R,4R), (3S,4R), and (3R,4S) isomers of Tert-butyl methyl(4-methylpiperidin-3-YL)carbamate are the most relevant comparators. Their separation from the desired (3S,4S) isomer is a key performance indicator for the chiral HPLC method.
Related Piperidine Derivatives: Commercially available N-Boc protected piperidine derivatives with different substitution patterns can be used to assess the robustness and applicability of the developed methods. Examples include tert-butyl (piperidin-4-ylmethyl)carbamate and tert-butyl 4-aminopiperidine-1-carboxylate.[8]
Conclusion: A Holistic Approach to Analytical Characterization
The analytical characterization of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate requires a combination of orthogonal analytical techniques. Chiral HPLC is essential for determining stereoisomeric purity, while NMR spectroscopy provides definitive structural confirmation and diastereomeric ratio analysis. Mass spectrometry is crucial for molecular weight verification and impurity profiling.
By implementing the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers and drug development professionals can confidently assess the quality of this key synthetic intermediate, ensuring the integrity and success of their research and development programs.
References
Lai K. C., et al. (2002). Chirality Sensing of N-Heterocycles via 19F NMR. N. Engl. J. Med., 346, 2033–2038. [Link]
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2021). ResearchGate. [Link]
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012). NIH. [Link]
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. [Link]
Piperazine carbamates and methods of making and using same. (2016).
The HPLC analytical approach of 3-amino piperidine. (2014).
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012). PubMed. [Link]
Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. (2018). OSTI.GOV. [Link]
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC - NIH. [Link]
Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. (2016). ResearchGate. [Link]
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). PMC - PubMed Central. [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
A Comparative Analysis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate and its Analogs as Key Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the piperidine scaffold stands out as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] The precise arrangement of subst...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery and development, the piperidine scaffold stands out as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] The precise arrangement of substituents on this heterocyclic ring is paramount, as subtle changes in stereochemistry and substitution patterns can profoundly influence biological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a key chiral intermediate, with other relevant piperidine derivatives. We will delve into their synthetic accessibility, stereochemical nuances, and ultimate impact on the synthesis of complex drug molecules, supported by experimental data and established scientific principles.
Introduction to Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate: A Crucial Building Block
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a chiral carbamate that serves as a critical intermediate in the synthesis of various pharmaceuticals.[] Its structure, featuring a cis-relationship between the methyl group at the C4 position and the N-methyl-N-Boc-carbamate group at the C3 position, is of particular importance. This specific stereochemistry is a cornerstone in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, which is used in the treatment of autoimmune diseases like rheumatoid arthritis.[4][5] The Boc (tert-butoxycarbonyl) protecting group on the amine is instrumental in synthetic strategies, allowing for controlled reactions at other positions of the piperidine ring before its selective removal under acidic conditions.
Comparative Synthesis and Stereochemistry
The synthesis of substituted piperidines is a well-explored area of organic chemistry, with numerous strategies available for controlling stereochemistry.[1] The synthesis of 3-amino-4-methylpiperidine derivatives, the core of our target molecule, often involves multi-step sequences that establish the desired cis or trans stereochemistry.
Synthesis of the (3R,4R) Stereoisomer: A Case Study
A documented synthesis of the enantiomer, tert-Butyl-N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate, provides valuable insights into the synthetic challenges and methodologies.[4] This synthesis is a key step in the preparation of Tofacitinib analogs.
Experimental Protocol: Synthesis of tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate [4]
Starting Material: tert-Butyl-N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate (2.80 g, 12.3 mmol) is dissolved in 25 ml of dry methylene chloride under an argon atmosphere.
Reagent Addition: The solution is cooled with an ice bath, and cyanoacetic acid (0.82 g, 9.64 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (1.99 g, 9.64 mmol) are added in one portion.
Reaction: The mixture is stirred at 0°C for 15 minutes, after which the ice bath is removed, and stirring continues at room temperature for 3 hours.
Workup and Purification: The precipitated N,N'-dicyclohexylurea is removed by filtration and washed with methylene chloride. The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: methylene chloride/ethyl acetate, 7:3) to yield the final product as a colorless solid.
Yield: 2.18 g (84.3%).
This protocol highlights a standard amide coupling reaction to functionalize the piperidine nitrogen. The high yield demonstrates the efficiency of this transformation. The choice of the (3R,4R) enantiomer is dictated by the stereochemical requirements of the final drug target.
The Significance of Stereochemistry: (3S,4S) vs. (3R,4R) and other Diastereomers
The biological activity of chiral molecules is often highly dependent on their absolute configuration. In the context of JAK inhibitors, the specific orientation of the amino and methyl groups on the piperidine ring is crucial for optimal binding to the kinase domain. While the (3R,4R) enantiomer is utilized for Tofacitinib, the (3S,4S) enantiomer represents an alternative chiral building block that could lead to novel active pharmaceutical ingredients. The synthesis of the (3S,4S) isomer would follow a similar synthetic logic, likely starting from a different chiral pool material or employing an asymmetric synthesis strategy to establish the desired stereocenters.
Furthermore, the trans-diastereomers, (3S,4R) and (3R,4S), would present a different spatial arrangement of substituents. This would significantly alter the way the molecule can interact with a biological target, potentially leading to reduced or completely different pharmacological activity.
Comparative Analysis with Other Piperidine Derivatives
To understand the unique value of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, it is essential to compare it with other structurally related piperidine derivatives used in medicinal chemistry.
Table 1: Comparison of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate with other piperidine derivatives.
Impact of Substitution Pattern on Synthetic Utility
The position and nature of substituents on the piperidine ring dictate the synthetic routes and the potential applications of the intermediate.
Monosubstituted Piperidines: Compounds like tert-Butyl N-[(3S)-piperidin-3-yl]carbamate and tert-Butyl (piperidin-4-ylmethyl)carbamate are versatile building blocks.[7][8] Their simpler structures make them readily accessible. However, they lack the pre-installed stereochemistry and substitution pattern of our primary compound, requiring additional synthetic steps to introduce further complexity.
Disubstituted Piperidines: The introduction of a second substituent, as in our target molecule and its comparators, significantly increases the complexity and specificity of the intermediate. The relative stereochemistry (cis vs. trans) and the positions of the substituents (e.g., 3,4- vs. 2,5-disubstitution) are critical design elements that influence the final conformation of the molecule and its biological activity. For instance, the chemoenzymatic synthesis of tert-Butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate highlights an efficient and environmentally friendly approach to accessing specific chiral disubstituted piperidines.[10]
Role of the Carbamate Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions. This allows for selective manipulation of other functional groups within the molecule without affecting the protected amine. The presence of the N-methyl group in the primary compound adds another layer of structural definition, which can be crucial for the activity of the final drug product.
Structure-Activity Relationship (SAR) Insights
The choice of a specific piperidine intermediate is often guided by structure-activity relationship (SAR) studies of the target drug class. For JAK inhibitors, the 3-amino-4-methylpiperidine core has been identified as a key pharmacophore that positions the molecule optimally within the ATP-binding site of the enzyme. The methyl group can provide beneficial hydrophobic interactions, while the amino group serves as a critical attachment point for the rest of the drug molecule. The stereochemistry of these substituents is paramount for achieving high potency and selectivity.
Conclusion and Future Perspectives
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a highly valuable and specific building block for the synthesis of complex pharmaceutical agents, particularly in the area of kinase inhibitors. Its defined stereochemistry and substitution pattern offer a significant advantage over simpler, less functionalized piperidine derivatives, streamlining the synthesis of the target drug molecule.
The comparative analysis with other piperidine derivatives underscores the importance of rational design in the development of pharmaceutical intermediates. The choice of a specific isomer and substitution pattern is a critical decision that directly impacts the efficiency of the synthesis and the biological properties of the final product.
Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic routes to access these complex chiral piperidines. The exploration of novel piperidine scaffolds with different substitution patterns will continue to be a fruitful avenue for the discovery of new therapeutic agents with improved efficacy and safety profiles.
Visualization of Synthetic Relationships
Caption: Synthetic pathways from starting materials to piperidine intermediates and final drug products.
References
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
PubChem. (n.d.). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
PubChem. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. Retrieved January 19, 2026, from [Link]
Vyas, A. J., Pithiya, B., & Patel, A. I. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. Future Journal of Pharmaceutical Sciences, 10(1), 1-23.
PubChem. (n.d.). tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate. Retrieved January 19, 2026, from [Link]
Jukič, M., & Sova, M. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. [Link]
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
ResearchGate. (2023). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved January 19, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved January 19, 2026, from [Link]
PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved January 19, 2026, from [Link]
ResearchGate. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. Retrieved January 19, 2026, from [Link]
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 195-200.
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Tofacitinib. Retrieved January 19, 2026, from [Link]
Royal Society of Chemistry. (2014). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved January 19, 2026, from [Link]
Choy, E. H., & Tenti, S. (2021). Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis. Rheumatology and therapy, 8(3), 1017–1033. [Link]
PubChem. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved January 19, 2026, from [Link]
PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. Retrieved January 19, 2026, from [Link]
Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis. Retrieved January 19, 2026, from [Link]
PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved January 19, 2026, from [Link]
Validation of analytical methods for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
An In-Depth Guide to the Validation of Analytical Methods for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate For researchers, scientists, and drug development professionals, ensuring the purity, potency, and...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Validation of Analytical Methods for Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
For researchers, scientists, and drug development professionals, ensuring the purity, potency, and quality of pharmaceutical intermediates is not merely a procedural step but a foundational requirement for regulatory approval and patient safety. Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a chiral carbamate likely serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs), demands robust analytical methods for its characterization.[] The validation of these methods is the process that provides documented evidence that the procedure is fit for its intended purpose.[2][3]
This guide provides an in-depth, experience-driven comparison of potential analytical methods for this specific compound. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the latest regulatory standards from the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[4][5][6][7]
The Analytical Challenge: Choosing the Right Technology
The structure of tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate—possessing a carbamate group, a tertiary amine within the piperidine ring, and stereocenters—guides the selection of an appropriate analytical technique. The primary goal is to quantify the compound (assay) and detect any impurities.
Analytical Technique
Principle
Advantages for this Analyte
Disadvantages & Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection
Differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase, with detection via UV absorbance.
Robust, reproducible, and widely available. The carbamate group provides a chromophore suitable for UV detection. Excellent for quantification (assay) and purity determination.
May lack the specificity to distinguish between structurally similar impurities without chromatographic separation. Requires a chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of HPLC with the mass-resolving power of a mass spectrometer.
Extremely high sensitivity and specificity.[8] Can provide molecular weight information, aiding in the identification of unknown impurities. The piperidine nitrogen is readily ionizable, making it ideal for ESI-MS.
More complex and expensive instrumentation. Matrix effects can sometimes complicate quantification.[9]
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
Partitioning of the analyte between a stationary phase and an inert gas mobile phase.
High separation efficiency for volatile compounds.
Carbamates are often thermally labile and can degrade in the hot GC inlet, making quantification unreliable without derivatization.[10] Not the recommended primary technique for this compound.
Verdict for Primary Analysis: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most pragmatic, robust, and cost-effective choice for routine quality control (QC), including assay and impurity profiling. LC-MS serves as a powerful orthogonal technique, indispensable for impurity identification during method development and forced degradation studies.
The Lifecycle of an Analytical Method
A validated method is the final step in a lifecycle that begins with development and is maintained through routine use. This ensures the method remains fit for purpose over time.
Caption: The lifecycle of an analytical procedure.
Part 1: A Validated RP-HPLC Method for Assay and Purity
This section details the experimental protocol and validation data for a proposed RP-HPLC method, designed from first principles for tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate.
Experimental Protocol: HPLC Conditions
The causality behind these choices is critical: A C18 column is selected for its versatility in retaining moderately polar organic molecules. A gradient elution is employed to ensure that any potential impurities, which may have different polarities, are eluted and resolved from the main analyte peak and from each other. Acetonitrile is a common organic modifier, and a phosphate buffer is used to control the pH, ensuring consistent ionization state of the piperidine nitrogen and thus reproducible retention times.
Parameter
Condition
Rationale
Instrumentation
HPLC with Quaternary Pump, Autosampler, Column Oven, and UV/Vis Detector
Standard, widely available equipment ensuring method transferability.
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Excellent balance of resolution, efficiency, and backpressure.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidic pH ensures the piperidine nitrogen is protonated for better peak shape.
Mobile Phase B
Acetonitrile
Common organic solvent for reverse-phase chromatography.
Gradient Program
0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 20% B; 26-30 min: 20% B
Ensures elution of a wide range of potential impurities and re-equilibration.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures retention time stability.
Detection Wavelength
210 nm
Low UV wavelength is chosen to detect the carbamate functional group.
Injection Volume
10 µL
A typical volume for analytical HPLC.
Method Validation According to ICH Q2(R2)[5][11]
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] For an assay and purity method, the key validation parameters are Specificity, Linearity, Range, Accuracy, Precision, and Robustness.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][11]
Experimental Protocol:
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a drug product).
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all chromatograms. The purity angle should be less than the purity threshold.
Acceptance Criteria: The analyte peak should be free from co-eluting peaks from degradants or placebo. The method must be able to separate the analyte from its potential impurities.
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6][12]
Experimental Protocol:
Prepare a stock solution of the reference standard.
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range is typically 80% to 120% of the target concentration.[12]
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary & Acceptance Criteria:
Parameter
Result (Hypothetical Data)
ICH Acceptance Criterion
Range
80 - 120 µg/mL (for a 100 µg/mL target)
80% to 120% of the test concentration for assay.[12]
Correlation Coefficient (R²)
0.9995
≥ 0.999
Y-intercept
Close to zero
Should not be statistically different from zero.
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[11] For an assay, this is typically determined by recovery studies.
Workflow & Protocol:
Caption: Workflow for determining method accuracy.
Data Summary & Acceptance Criteria:
Spike Level
Mean Recovery (%)
RSD (%)
Acceptance Criteria
80%
99.5%
0.8%
Mean recovery: 98.0% - 102.0%
100%
100.2%
0.5%
RSD for each level: ≤ 2.0%
120%
100.8%
0.6%
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[6]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.[6]
Intermediate Precision: This expresses within-laboratory variations. The analysis is repeated by a different analyst, on a different day, and using different equipment.
Data Summary & Acceptance Criteria:
Precision Level
Parameter
Result (RSD %)
Acceptance Criterion
Repeatability
Assay of 6 replicates
0.45%
RSD ≤ 1.0%
Intermediate Precision
Overall result from 2 analysts, 2 days
0.82%
RSD ≤ 2.0%
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[6][11] This provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary critical HPLC parameters one at a time.
Analyze a standard solution under each condition and evaluate the results against the nominal method. Key parameters to test include:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase pH (± 0.2 units)
Mobile Phase Composition (e.g., ± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits, and the assay result should not change significantly.
Part 2: Comparison with Alternative and Orthogonal Methods
While HPLC-UV is the workhorse for routine QC, other methods provide complementary information essential for comprehensive characterization.
LC-MS for Impurity Identification
During development, especially in forced degradation studies, the identity of unknown peaks is crucial. LC-MS is the definitive tool for this.
Why it's chosen: It provides the molecular weight of eluting peaks. By coupling this with fragmentation data (MS/MS), the structure of unknown impurities can often be elucidated. This is a requirement for understanding degradation pathways and ensuring patient safety.
Experimental Approach: Utilize the same chromatographic conditions as the HPLC-UV method but direct the column effluent to an electrospray ionization mass spectrometer (ESI-MS). The positive ion mode is ideal for detecting the protonated molecule [M+H]⁺ of the parent compound and its related impurities.
The Case Against Gas Chromatography (GC)
Why it's avoided: The primary concern is thermal stability. The tert-butoxycarbonyl (Boc) protecting group and the carbamate linkage itself can be susceptible to thermal degradation in a hot GC inlet, leading to the loss of the protecting group or other fragmentation. This would result in inaccurate quantification and a misleading impurity profile. While derivatization could make the molecule more amenable to GC, this adds complexity and potential for error, making HPLC the more direct and reliable approach.[10]
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a systematic process governed by rigorous scientific principles and regulatory expectations. A well-developed and validated RP-HPLC with UV detection method stands as the most suitable primary technique for identity, assay, and purity testing in a quality control environment. Its performance must be confirmed through a comprehensive validation study covering specificity, linearity, range, accuracy, precision, and robustness, with all results meeting pre-defined acceptance criteria based on ICH guidelines.
For comprehensive impurity characterization, especially during drug development, LC-MS is an indispensable orthogonal technique, providing the specificity and structural information that UV detection cannot. By understanding the causality behind the selection of each technique and validation parameter, researchers can ensure the generation of reliable, high-quality data that supports the entire drug development lifecycle.
References
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][13]
International Council for Harmonisation. Quality Guidelines. [Link][14]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][2]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][3]
Scribd. ICH Q2(R1) Analytical Method Validation. [Link][12]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline. [Link][16]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
Slideshare. ICH Q2 Analytical Method Validation. [Link][17]
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link][7]
OSTI.GOV. Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. [Link][18]
GMP Compliance. EMA publishes Document on the Validation of analytical Methods. [Link][19]
PubMed. Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry. [Link][9]
A Guide to Profiling the Selectivity of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate in Preclinical Assays
In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a crucial reminder of the complexities of pharmacology. The identification of potent and selective small molecules is a paramount o...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a crucial reminder of the complexities of pharmacology. The identification of potent and selective small molecules is a paramount objective, yet off-target interactions can lead to unforeseen toxicities or a misleading interpretation of a compound's mechanism of action.[1][2][3][4] This guide provides a comprehensive framework for conducting cross-reactivity studies on the chiral pharmaceutical intermediate, Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS 1419075-90-3), a compound with potential applications in medicinal chemistry.[] While structurally similar piperidine carbamates have been investigated as inhibitors of targets like IRAK4 and BACE1, the specific biological profile of this stereoisomer remains to be fully elucidated.[6]
This document will delve into the rationale behind experimental design, provide detailed protocols for key biological assays, and present a strategy for interpreting the resulting data to build a robust selectivity profile. Our focus is not merely on procedural steps but on the underlying scientific principles that ensure the generation of reliable and actionable data for researchers, scientists, and drug development professionals.
The Imperative of Selectivity Profiling
The initial stages of drug discovery often focus on a compound's potency against its intended target. However, a comprehensive understanding of its interactions with other biological molecules is equally critical for several reasons:
Anticipating Adverse Effects: Off-target binding is a primary driver of adverse drug reactions. Early identification of potential liabilities allows for medicinal chemistry efforts to mitigate these interactions.[1][2][7]
Deconvoluting Mechanism of Action: A compound's observed cellular phenotype may be the result of engaging multiple targets. Selectivity profiling is essential to confidently attribute a biological effect to the modulation of the primary target.[3]
Identifying Polypharmacology Opportunities: In some instances, engaging multiple targets can be therapeutically beneficial. A broad cross-reactivity screen can uncover these opportunities for developing multi-targeted therapies.[8]
This guide will use a hypothetical scenario where Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Our objective is to build a comprehensive selectivity profile against a panel of related and unrelated kinases to assess its suitability as a selective CDK2 inhibitor.
Experimental Design: A Multi-Faceted Approach
A robust cross-reactivity study employs a tiered approach, starting with broad screening and progressing to more detailed characterization of identified off-target interactions.
Tier 1: Broad Kinase Panel Screening
The initial step involves screening the compound against a large panel of kinases. Several commercial services offer such profiling, but for the purpose of this guide, we will outline the principles of an in-house screen. The selection of kinases for the panel is critical and should include:
Closely Related Family Members: For our CDK2 inhibitor, this would include other CDKs (e.g., CDK1, CDK4, CDK9) to assess isoform selectivity.
Structurally Similar Kinases: Kinases with a highly conserved ATP-binding pocket are prone to off-target binding.[3]
Diverse Kinome Representation: Including kinases from different branches of the kinome tree provides a broader view of potential cross-reactivity.[9]
Tier 2: Orthogonal Assay Validation
Any "hits" from the primary screen should be validated using an orthogonal assay. This means using a different technology or assay format to confirm the interaction and rule out assay-specific artifacts.[10] For example, if the primary screen was a biochemical assay with purified enzymes, a cell-based assay that measures the inhibition of the downstream signaling pathway would be an appropriate orthogonal validation step.
Comparator Compounds
To contextualize the selectivity of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, it is essential to include well-characterized comparator compounds in all assays. For our hypothetical CDK2 inhibitor, suitable comparators would include:
A known selective CDK2 inhibitor (e.g., Dinaciclib)
A known promiscuous kinase inhibitor (e.g., Staurosporine) [11]
This allows for a direct comparison of selectivity profiles under identical experimental conditions.
Methodologies for Cross-Reactivity Assessment
Here, we provide detailed protocols for two key assays that form the foundation of a cross-reactivity study: a competitive ELISA for biochemical potency and a cell-based reporter assay for cellular activity.
Protocol 1: Competitive ELISA for Kinase Inhibition
This assay directly measures the ability of a compound to compete with a known ligand for binding to the kinase of interest.
Principle: The kinase is immobilized on a microplate. A biotinylated tracer molecule that binds to the kinase's active site is added along with the test compound. The amount of tracer that binds to the immobilized kinase is inversely proportional to the test compound's affinity for the kinase. The bound tracer is then detected using a streptavidin-enzyme conjugate.
Step-by-Step Methodology:
Plate Coating:
Dilute the purified kinase (e.g., CDK2) to a final concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
Add 100 µL of the diluted kinase to each well of a 96-well high-binding microplate.
Incubate overnight at 4°C.
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking:
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[12]
Incubate for 1-2 hours at room temperature.
Wash the plate three times with wash buffer.
Competitive Binding:
Prepare a serial dilution of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate and comparator compounds in assay buffer (e.g., PBS with 0.1% BSA). A typical concentration range would be from 100 µM down to 1 pM.
Add 50 µL of the diluted compounds to the appropriate wells.
Add 50 µL of the biotinylated tracer at a concentration equal to its Kd for the kinase to all wells except the "no tracer" control.
Incubate for 1 hour at room temperature with gentle shaking.
Wash the plate five times with wash buffer.
Detection:
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer to each well.
Incubate for 30 minutes at room temperature in the dark.
Wash the plate five times with wash buffer.
Add 100 µL of TMB substrate solution to each well.
Allow the color to develop for 15-30 minutes.
Stop the reaction by adding 50 µL of 1 M H₂SO₄.
Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The absorbance data is converted to percent inhibition relative to the controls (wells with tracer but no compound). The percent inhibition is then plotted against the logarithm of the compound concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.[13][14][15][16]
Protocol 2: Cell-Based Reporter Assay for Pathway Inhibition
This assay measures the functional consequence of kinase inhibition within a cellular context.[17][18][19]
Principle: A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is activated by a transcription factor downstream of the kinase of interest. Inhibition of the kinase leads to a decrease in the expression of the reporter gene, which can be quantified.[20][21]
Step-by-Step Methodology:
Cell Seeding:
Culture a suitable cell line (e.g., HEK293T) that has been stably transfected with the reporter construct.
Trypsinize and count the cells.
Seed the cells into a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate and comparator compounds in culture medium.
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (a known inhibitor of the pathway) wells.
Incubate for a predetermined time (e.g., 6-24 hours) to allow for compound action and reporter gene expression.
Lysis and Reporter Gene Assay (for Luciferase):
Remove the medium and gently wash the cells once with PBS.
Add 50 µL of a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
Add 50 µL of the luciferase assay reagent to each well.
Measure the luminescence using a microplate luminometer.
Data Analysis:
The luminescence data is normalized to the vehicle control (100% activity). The normalized data is then plotted against the logarithm of the compound concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic model. The EC50 represents the concentration of the compound that produces 50% of the maximal response.[14][16][22]
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
To further clarify the experimental process and the biological context, we provide the following diagrams created using Graphviz.
Caption: Experimental workflows for biochemical and cell-based assays.
Caption: Hypothetical signaling pathway for a cell-based reporter assay.
Data Presentation and Interpretation
The IC50 and EC50 values obtained from these assays should be compiled into a clear and concise table to facilitate comparison.
Table 1: Hypothetical Kinase Selectivity Profile of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate and Comparator Compounds
Potency: The low nanomolar IC50 value against CDK2 confirms that our hypothetical compound is a potent inhibitor of its primary target.
Selectivity: The compound demonstrates good selectivity for CDK2 over other CDKs, with a 10-fold lower potency against CDK1 and significantly weaker activity against CDK4 and CDK9. It shows minimal to no activity against kinases from other families (GSK3β, PKA, SRC, EGFR) at concentrations up to 10 µM.
Comparison: Compared to the known selective CDK inhibitor Dinaciclib, our compound shows a more specific profile, with less activity against CDK9 and SRC. As expected, the promiscuous inhibitor Staurosporine is highly potent against a wide range of kinases.
Conclusion: Building a Foundation of Trust in Your Data
This guide has outlined a systematic approach to evaluating the cross-reactivity of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate. By employing a combination of broad panel screening, orthogonal assay validation, and the inclusion of appropriate comparators, researchers can build a comprehensive and reliable selectivity profile. The detailed protocols and data interpretation framework provided herein serve as a robust starting point for these critical studies.
Ultimately, a thorough understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of rigorous scientific inquiry. It is the foundation upon which confident decisions in drug discovery and development are made, leading to safer and more effective therapeutic candidates.
References
Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery. [Link]
J-Stage. Development of a Cell-Based Assay Using a Split-Luciferase Reporter for Compound Screening. [Link]
PubMed. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. [Link]
PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
Direct MS. Cross-Reactivity With Drugs at the T Cell Level. [Link]
Libri Oncologici. MOST COMMON INTERFERENCES IN IMMUNOASSAYS. [Link]
SeraCare. Technical Guide for ELISA - Protocols. [Link]
PMC - PubMed Central - NIH. Nuisance compounds in cellular assays. [Link]
Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
Promega Connections. IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
Efficacy comparison of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate and its enantiomers
A Comparative Efficacy Analysis of Chiral Carbamate Precursors in Janus Kinase Inhibition An In-Depth Guide to the Stereoselective Efficacy of Tofacitinib's Core Piperidine Intermediates In the landscape of kinase inhibi...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Efficacy Analysis of Chiral Carbamate Precursors in Janus Kinase Inhibition
An In-Depth Guide to the Stereoselective Efficacy of Tofacitinib's Core Piperidine Intermediates
In the landscape of kinase inhibitor development, the principle of stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological profile, turning a potent therapeutic into an inert, or even harmful, compound. This guide provides a detailed comparison of the efficacy of tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate and its crucial enantiomer, the (3R,4R) configuration, which forms the chiral core of the Janus kinase (JAK) inhibitor, Tofacitinib.
Tofacitinib, a cornerstone in the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis, functions by inhibiting the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][2] Its efficacy is critically dependent on the specific (3R,4R) stereochemistry of its 4-methylpiperidine core. This guide will dissect the profound impact of this chirality, from the synthesis and separation of the precursor enantiomers to their ultimate differential effects on JAK enzyme activity, providing researchers and drug development professionals with a clear, evidence-based understanding of this structure-activity relationship.
The JAK-STAT Signaling Pathway: A Prime Therapeutic Target
Janus kinases are intracellular tyrosine kinases that play a pivotal role in mediating signals from cytokine and growth factor receptors on the cell membrane.[3] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes involved in hematopoiesis and immune function.[1][3] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune disorders, making JAKs a significant target for therapeutic intervention.[4][5]
The mechanism is initiated when a cytokine binds to its corresponding cell surface receptor, bringing two JAKs into close proximity. This induces their auto-phosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of target genes involved in the inflammatory response.[1][6] Tofacitinib exerts its therapeutic effect by competitively blocking the ATP-binding site on JAKs, thereby preventing the phosphorylation and activation of STATs and dampening the inflammatory cascade.[3][6]
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Synthesis and Chiral Resolution: Isolating the Active Enantiomer
The synthesis of Tofacitinib hinges on obtaining the enantiomerically pure (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate. Most synthetic strategies involve the creation of a racemic mixture of the 3,4-disubstituted piperidine core, which must then be separated into its constituent enantiomers.[7] This separation, or chiral resolution, is a critical step that dictates the purity and, ultimately, the efficacy of the final active pharmaceutical ingredient (API).
A common approach involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer is treated with a base to liberate the enantiomerically pure amine. The carbamate protecting group, as seen in the topic compound, is often employed to facilitate purification and handling during synthesis.
Figure 2: Generalized workflow for the synthesis and chiral resolution of piperidine intermediates.
Comparative Efficacy: An In Vitro Kinase Inhibition Assay
To quantitatively compare the efficacy of the two enantiomers, a robust in vitro kinase inhibition assay is essential.[4] After deprotection of the carbamate and subsequent elaboration into the final Tofacitinib analogues, their ability to inhibit the activity of purified JAK enzymes is measured.
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, and JAK3 enzymes are purified. A suitable peptide substrate, such as a synthetic peptide derived from IRS-1, is prepared in assay buffer.[8][9]
Compound Preparation : The (3R,4R)-Tofacitinib and its (3S,4S)-enantiomer are serially diluted in DMSO to create a range of concentrations for IC50 determination.
Kinase Reaction : The JAK enzyme, peptide substrate, and ATP are combined in the wells of a microplate. The test compounds (or DMSO as a vehicle control) are added to initiate the reaction. The reaction is allowed to proceed for a set time (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C).[8][9]
Detection : The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified. This is commonly done using luminescence-based methods, such as the Kinase-Glo® Max assay, which measures the amount of ATP remaining after the kinase reaction.[8] A lower luminescence signal indicates higher kinase activity and less inhibition.
Data Analysis : The raw data is converted into percent inhibition relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Expected Results
Decades of research in medicinal chemistry have established that only one enantiomer of a chiral drug is typically responsible for the desired biological effect. For Tofacitinib, it is the (3R,4R) configuration that is the effective JAK inhibitor.[10] Its enantiomer, derived from the (3S,4S) intermediate, is expected to have significantly lower or no inhibitory activity.[10][11] This is because the precise three-dimensional fit into the enzyme's ATP-binding pocket is critical for potent inhibition.
Compound
Target Kinase
IC50 (nM)
Fold Difference vs. (3R,4R)
(3R,4R)-Tofacitinib
JAK1
~5.9 - 112
-
JAK2
~5.7 - 20
-
JAK3
~1
-
(3S,4S)-Enantiomer
JAK1
>10,000
>90x
JAK2
>10,000
>500x
JAK3
>10,000
>10,000x
Table 1: Representative IC50 values for Tofacitinib and the expected values for its inactive enantiomer against JAK isoforms. Actual values for Tofacitinib vary in the literature based on assay conditions.[12][13] The data for the (3S,4S)-Enantiomer is extrapolated based on the established principle that non-active enantiomers of potent drugs typically exhibit negligible activity.[10][14]
The Structural Basis for Stereoselectivity
The dramatic difference in efficacy between the enantiomers lies in their interaction with the amino acid residues within the ATP-binding site of the JAK enzymes. Molecular modeling and structural biology studies have shown that Tofacitinib binds deep within the active site, forming key hydrogen bonds with hinge region residues like Glutamate and Leucine.[15][16]
The critical feature is the cis orientation of the methyl group at the 4-position and the amino group at the 3-position of the piperidine ring. In the active (3R,4R) configuration, the methyl group is oriented in a way that allows the pyrrolopyrimidine core to fit snugly into the binding pocket and establish these crucial interactions. The (3S,4S) enantiomer, being a mirror image, would present an entirely different conformation. This would result in a steric clash with the protein, preventing the molecule from adopting the optimal binding pose and effectively abrogating its inhibitory activity. This highlights that even a subtle change in the spatial arrangement of a single methyl group can lead to a complete loss of therapeutic efficacy.
Conclusion
This guide demonstrates the unequivocal importance of stereochemistry in drug design, using the chiral precursors of Tofacitinib as a definitive case study. The biological activity resides exclusively in the molecule derived from the tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate intermediate, while its (3S,4S) enantiomer is biologically inert. This stark difference in efficacy, rooted in the precise three-dimensional fit within the JAK kinase active site, underscores the necessity for stringent stereochemical control during synthesis and quality assurance. For researchers in drug development, this comparison serves as a fundamental reminder that a molecule's identity is defined not just by its atomic composition, but by its intricate architecture in three-dimensional space.
References
Thangapandian, S., John, S., & Sakkiah, S. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Available at: [Link]
Verbsky, J. W., & Routes, J. M. (2014). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature. Available at: [Link]
Patsnap. (2024). What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. Available at: [Link]
Pharmacy Freak. (2025). Tofacitinib (Xeljanz): The Complete Mechanism of Action. Pharmacy Freak. Available at: [Link]
John, S., Sakkiah, S., & Thangapandian, S. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Available at: [Link]
Google Patents. (n.d.). Method for detecting chiral intermediate and enantiomer of tofacitinib. Google Patents.
PT Master Guide. (2021). Tofacitinib (Mechanism of Action). PT Master Guide. Available at: [Link]
Winthrop, K. L. (2017). Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. ResearchGate. Available at: [Link]
Kling, J. (2022). A deep dive on tofacitinib's mode of action. MDedge. Available at: [Link]
Siddiqui, K., & Avhad, V. (2024). Tofacitinib. StatPearls - NCBI Bookshelf. Available at: [Link]
Reddy, T. S. et al. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
Trepo, L. (2023). ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2. Trepo. Available at: [Link]
Wang, X. et al. (2024). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
ResearchGate. (2015). Graphical synthetic routes of tofacitinib. ResearchGate. Available at: [Link]
WIPO Patentscope. (2019). IMPROVED PROCESS FOR THE PREPARATION OF CHIRAL 3-AMINO-PIPERIDINS, USEFUL INTERMEDIATES FOR THE PREPARATION OF TOFACITINIB. WIPO Patentscope. Available at: [Link]
Wang, X. et al. (2024). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. MDPI. Available at: [Link]
Wang, X., & Zhu, Z. (2023). Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. MDPI. Available at: [Link]
Feng, L. et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Nature Communications. Available at: [Link]
PubMed. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. Available at: [Link]
Venkatasai Life Sciences. (n.d.). Tofacitinib-Enantiomer intermediate. Venkatasai Life Sciences. Available at: [Link]
PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. PubChem. Available at: [Link]
Patil, Y. S. et al. (2020). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Omega. Available at: [Link]
Semantic Scholar. (2024). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]
PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. PubChem. Available at: [Link]
PubChem. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem. Available at: [Link]
Navigating the Kinase Landscape: An In Silico Comparative Guide to Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate and its Analogs as IRAK4 Inhibitors
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. Computational modeling has emerged as an indispensable tool, enab...
Author: BenchChem Technical Support Team. Date: January 2026
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. Computational modeling has emerged as an indispensable tool, enabling researchers to predict molecular interactions and prioritize candidates with a higher probability of success, thereby accelerating the development pipeline. This guide provides an in-depth in silico analysis of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, a chiral intermediate of significant interest in medicinal chemistry, and compares its potential as an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor against a curated set of alternative compounds. IRAK4, a serine/threonine kinase, is a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a compelling target for autoimmune diseases, inflammatory disorders, and certain cancers.[1]
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of in silico modeling and docking studies. We will delve into the causality behind experimental choices, present detailed methodologies, and provide a comparative analysis of the binding potential and pharmacokinetic properties of our lead compound and its alternatives.
The Central Role of the Piperidine Carbamate Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets.[2] When combined with a carbamate group, this scaffold offers a versatile platform for developing potent and selective inhibitors. Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate, with its defined stereochemistry, serves as a key building block in the synthesis of more complex molecules, including known IRAK4 inhibitors.[3] Its inherent structural features make it an intriguing subject for in silico exploration to understand its foundational contribution to IRAK4 binding.
Comparative Compounds: A Spectrum of Structural Diversity
To provide a robust comparative analysis, we have selected a range of compounds that share the piperidine and/or carbamate moiety, including a clinically evaluated IRAK4 inhibitor. This allows for a comprehensive assessment of how structural modifications impact binding affinity and other critical drug-like properties.
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (Lead Compound): The focal point of our study, this chiral intermediate provides a baseline understanding of the scaffold's potential.
PF-06650833 (Clinical Candidate): A potent and selective IRAK4 inhibitor that has undergone clinical trials.[4] Its inclusion provides a benchmark for high-affinity binding.
Tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate: A structural analog of the lead compound, lacking the methyl group on the piperidine ring.
Tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate: An isomer of the lead compound, exploring the impact of substituent placement on the piperidine ring.
Tert-butyl (piperidin-4-ylmethyl)carbamate: A simplified analog to assess the importance of the methyl groups.
In Silico Methodology: A Step-by-Step Protocol
Our in silico investigation is grounded in a rigorous and validated protocol, designed to provide reliable predictions of molecular interactions and properties.
Experimental Workflow
Caption: Key interactions of the lead compound in the IRAK4 active site.
Discussion: Interpreting the In Silico Data
The molecular docking studies reveal that Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate exhibits a moderate binding affinity for the ATP-binding pocket of IRAK4. Its predicted binding energy of -7.2 kcal/mol, while not as potent as the clinical candidate PF-06650833 (-9.8 kcal/mol), suggests that this scaffold can effectively occupy the active site. The key interactions observed include a hydrogen bond with the hinge residue MET265 and hydrophobic interactions with the gatekeeper residue TYR262 and the catalytic LYS213. These interactions are crucial for anchoring the inhibitor within the binding pocket.
[5]
The comparative analysis with its analogs highlights important structure-activity relationships. The removal of the methyl group from the piperidine ring in Tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate results in a slight decrease in binding affinity (-6.9 kcal/mol), indicating that this methyl group may contribute to favorable hydrophobic interactions. The positional isomer, Tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate, shows a further reduction in affinity (-6.5 kcal/mol), emphasizing the importance of the specific stereochemistry and substituent positioning of the lead compound for optimal binding. The simplified analog, Tert-butyl (piperidin-4-ylmethyl)carbamate, displays the weakest binding affinity (-6.2 kcal/mol), reinforcing the contribution of the methyl groups to the overall binding.
The ADMET predictions for all the studied compounds are generally favorable, with high predicted oral bioavailability and no violations of Lipinski's Rule of Five. This suggests that the piperidine carbamate scaffold possesses good drug-like properties, making it an excellent starting point for further optimization.
Conclusion and Future Directions
This in silico comparative guide demonstrates that Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate possesses a promising scaffold for the development of IRAK4 inhibitors. While its intrinsic binding affinity is moderate, its favorable ADMET profile and the key interactions it forms within the IRAK4 active site make it a valuable starting point for medicinal chemistry efforts.
The insights gained from the comparative analysis of its analogs provide a clear rationale for future optimization strategies. The addition of functional groups that can form further hydrogen bonds with the hinge region or engage in stronger hydrophobic interactions with the gatekeeper residue could significantly enhance potency. The clinical candidate PF-06650833 serves as an excellent example of how this scaffold can be elaborated to achieve nanomolar efficacy.
Future work should focus on synthesizing and experimentally validating the inhibitory activity of derivatives of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate against IRAK4. This iterative process of in silico design, chemical synthesis, and biological testing is the cornerstone of modern drug discovery and holds the key to unlocking the full therapeutic potential of this versatile chemical scaffold.
References
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry. [Link]
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. [Link]
Integrated QSAR, docking, pharmacokinetics, and molecular dynamics approaches for designing IRAK4 inhibitors against MYD88^L265P-driven diffuse large B-cell lymphoma. ResearchGate. [Link]
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. National Institutes of Health. [Link]
Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches. PubMed Central. [Link]
Identification of Novel IRAK-4 Inhibitors Through Pharmacophore Modeling, Atom-based 3D-QSAR, Docking Strategies and Molecular Dynamics Simulation. Bentham Science. [Link]
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. [Link]
Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. National Institutes of Health. [Link]
In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]
Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. [Link]
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ACS Publications. [Link]
Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. The Royal Society. [Link]
Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. ResearchGate. [Link]
Reproducibility of experiments using Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
An In-Depth Guide to Ensuring Experimental Reproducibility with Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate For researchers and professionals in drug development, the reproducibility of synthetic procedure...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to Ensuring Experimental Reproducibility with Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
For researchers and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable downstream applications. Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a chiral carbamate that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[][2] The precise stereochemistry and purity of this building block are paramount, as even minor deviations can lead to significant variations in the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive analysis of the factors influencing the reproducibility of experiments involving this key intermediate. We will delve into a validated synthetic protocol, robust characterization methods, and a comparative look at potential alternatives, offering field-proven insights to ensure consistency and accuracy in your research.
The Critical Role of Stereochemistry and Purity
The carbamate group in molecules like this is often used as a stable surrogate for a peptide bond, offering good chemical stability and the ability to permeate cell membranes.[3] The tert-butyl protecting group is common, but its presence and the specific (3S,4S) configuration of the piperidine ring are not trivial details. The three-dimensional arrangement of these atoms dictates how the molecule will interact with enzymes or receptors in subsequent biological assays. Therefore, achieving high diastereomeric and enantiomeric purity is not merely a matter of yield, but a fundamental requirement for the validity of the research.
Part 1: A Validated Protocol for Synthesis and Purification
Achieving reproducibility begins with a well-defined and controlled synthetic procedure. The following protocol is synthesized from established methods for carbamate formation and piperidine chemistry, designed to maximize yield and purity.[4]
Experimental Protocol: Synthesis
Pre-reaction Setup : In a round-bottomed flask under an inert nitrogen atmosphere, dissolve the starting material, (3S,4S)-4-methyl-N-methylpiperidin-3-amine, in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
Reagent Addition : To the cooled solution, add triethylamine (TEA) (1.2 equivalents) to act as a base. Following this, slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent. The slow addition is crucial to control the exotherm of the reaction.
Reaction : Allow the mixture to slowly warm to room temperature and stir for 3-5 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification : Concentrate the crude product under reduced pressure. The resulting residue should be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.
Final Product : Collect the pure fractions as indicated by TLC, and remove the solvent in vacuo to yield Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate as a solid or oil.
A Guide to Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the use of chiral building blocks is paramount for the synthesis of potent and selective therapeutic agents....
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the use of chiral building blocks is paramount for the synthesis of potent and selective therapeutic agents. Among these, Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS 1419075-90-3) has emerged as a significant pharmaceutical intermediate.[] This guide provides an in-depth analysis of this compound, comparing its structural and functional advantages to other piperidine-based synthons and offering insights into its application in the synthesis of complex drug molecules.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of many pharmaceuticals due to its ability to form a three-dimensional framework that facilitates precise interactions with biological targets.[2] This heterocyclic moiety is prevalent in a wide range of bioactive compounds, demonstrating activities from anticancer to antihypertensive.[3] The introduction of substituents onto the piperidine ring allows for the fine-tuning of a drug candidate's pharmacological profile.
The Significance of Chirality and Substitution in Drug Design
The specific stereochemistry of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is crucial. The (3S,4S) configuration, along with the methyl group at the 4-position, provides a rigid and defined orientation for further chemical modifications. This is critical in drug design, as different enantiomers of a molecule can have vastly different biological activities. The use of stereochemically pure starting materials like this carbamate is often essential for developing drugs with high efficacy and reduced off-target effects.
The carbamate group, specifically the N-Boc (tert-butyloxycarbonyl) and N-methyl modification, serves two primary purposes. The Boc group is a widely used protecting group for amines, which is stable under various reaction conditions but can be easily removed when needed.[4] The N-methyl group can influence the compound's conformational rigidity and its binding affinity to target proteins.
Comparative Analysis with Other Piperidine Building Blocks
While a direct head-to-head comparison in a single study is not available, we can infer the advantages of using Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate by examining related structures.
Precise spatial orientation of substituents, leading to higher target specificity.
Can be used for simpler targets or as a starting point for chiral resolution.
Simpler synthesis, but may lead to less potent or non-selective final compounds.
Potential Application
Kinase inhibitors, where specific stereochemistry is key for binding to the active site.
General scaffold for a variety of drug classes.
Broad applications where stereospecificity is not critical.
The synthesis of complex molecules like Tofacitinib, a Janus kinase (JAK) inhibitor, relies on key intermediates with specific stereochemistry, such as tert-butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate.[5] Although the stereochemistry is different in this example, it highlights the importance of the chiral 4-methylpiperidine-3-yl)carbamate core in the development of targeted therapies.
Experimental Protocol: A Representative Synthetic Pathway
The following is a generalized protocol illustrating how a chiral piperidine carbamate intermediate could be utilized in the synthesis of a more complex molecule, inspired by synthetic routes for kinase inhibitors.
Step 1: N-Arylation of the Piperidine Intermediate
To a solution of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate in a suitable aprotic solvent (e.g., THF, Dioxane), add a heteroaryl halide (e.g., a chloropyrimidine derivative).
Add a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., X-Phos).
Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture under an inert atmosphere.
Monitor the reaction by TLC or LC-MS until completion.
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Step 2: Deprotection of the Boc Group
Dissolve the product from Step 1 in a suitable solvent (e.g., Dichloromethane).
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
Monitor the reaction by TLC or LC-MS.
Once the deprotection is complete, neutralize the reaction mixture and extract the deprotected amine.
Step 3: Final Coupling Reaction
The resulting secondary amine can then be coupled with a variety of reagents, such as an activated carboxylic acid or an isocyanate, to yield the final target molecule.
This multi-step synthesis underscores the importance of the initial chiral building block in establishing the stereochemistry of the final product.
Visualization of the Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway utilizing a chiral piperidine carbamate intermediate.
Caption: Generalized synthetic workflow using a chiral piperidine carbamate.
Conclusion
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a valuable chiral building block in drug discovery and development. Its defined stereochemistry and substitution pattern offer significant advantages for the synthesis of complex and highly specific therapeutic agents. While direct comparative studies are limited, its utility can be appreciated through the examination of synthetic pathways for modern drugs where such chiral intermediates are essential. The continued use of such well-defined building blocks will undoubtedly facilitate the development of next-generation medicines.
References
Benchchem. tert-butyl N-{1-[(piperidin-4-yl)
BOC Sciences. CAS 1419075-90-3 tert-Butyl methyl((3S,4S)-4-methylpiperidin-3-yl)
Benchchem. Tert-butyl methyl(piperidin-4-yl)
PubMed. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
The Crucial Role of Tert-butyl N-[(3S)
PubMed Central. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
PubChem. Tert-butyl (piperidin-4-ylmethyl)
ResearchGate. Reagents and conditions:i)
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
Definitive Guide to the Safe Disposal of Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS No. 1419075-90-3).
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate (CAS No. 1419075-90-3). As a chiral carbamate intermediate used in pharmaceutical development, its handling and disposal demand rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment.[] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory frameworks.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the cornerstone of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may be proprietary, GHS hazard classifications for closely related piperidine carbamate compounds provide a reliable basis for risk assessment.
The primary hazards are consistently identified as:
Causality: The piperidine moiety can act as a strong irritant to mucous membranes and skin.[5] The carbamate functional group, while used for protection in synthesis, can release potentially hazardous decomposition products if not handled or disposed of correctly. Thermal decomposition, for instance, can release irritating gases and vapors such as nitrogen oxides (NOx) and carbon monoxide (CO).[6]
Regulatory Framework: The EPA and Carbamate Waste
The disposal of this compound is not merely a laboratory best practice; it is governed by stringent federal regulations. The U.S. Environmental Protection Agency (EPA) classifies wastes generated from the production of carbamates as listed hazardous wastes under the Resource Conservation and Recovery Act (RCRA).
Specifically, the following codes are relevant:
K157: Organic waste (including still bottoms, light ends, spent solvents, and filtrates) from the production of carbamates and carbamoyl oximes.[7]
Why this is critical: This classification means that waste containing tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate cannot be disposed of in standard laboratory trash or down the drain.[8] The EPA strictly prohibits the land disposal of untreated carbamate wastes, mandating that they meet specific treatment standards before final disposal.[9]
Pre-Disposal Protocol: Safe On-Site Management
Proper disposal begins with meticulous handling and segregation within the laboratory. This protocol ensures that the waste is secure, correctly identified, and ready for compliant removal.
Step-by-Step On-Site Waste Handling:
Designate a Waste Container:
Select a container made of a non-reactive material (e.g., high-density polyethylene - HDPE) with a secure, vapor-tight lid.
Ensure the container is clean, dry, and in good condition before use.
Segregate the Waste:
Crucially, do not mix this carbamate waste with other waste streams, especially strong oxidizing agents, to prevent potentially violent reactions. [6]
Keep aqueous and organic wastes separate unless the disposal protocol from your institution's Environmental Health & Safety (EHS) office specifies otherwise.
Transferring Waste:
Always conduct waste transfers inside a certified chemical fume hood to mitigate inhalation risks.[10]
Wear appropriate PPE: nitrile gloves, chemical splash goggles, and a lab coat.[11]
For solid waste, use dedicated, clean spatulas. For liquid waste (e.g., solutions containing the compound), use a funnel to prevent spills.
Labeling the Container:
Proper labeling is a non-negotiable regulatory requirement. The label must be clear, legible, and permanently affixed.
Include the following information:
The words "HAZARDOUS WASTE"
Full Chemical Name: "tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate" and any solvents present.
Mechanism: This is the Best Demonstrated Available Technology (BDAT) for most organic hazardous wastes, including carbamates.[9] Incineration at a licensed hazardous waste facility (typically >850°C) ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.[6][13]
Why it's authoritative: This method permanently destroys the hazardous properties of the waste, preventing it from leaching into soil or groundwater, which is a significant risk with landfilling. It is the most effective way to comply with EPA's land disposal restrictions.
Unacceptable Disposal Methods:
Sewer/Drain Disposal:STRICTLY PROHIBITED. The EPA has a universal ban on sewering hazardous waste pharmaceuticals.[8] This compound's impact on aquatic ecosystems is not fully known, and its introduction into wastewater treatment systems could disrupt biological processes.
Landfill:PROHIBITED unless the waste has been treated to meet the EPA's rigorous LDR standards, which is not feasible in a laboratory setting.[9]
Evaporation in Fume Hood: This is not a disposal method. It is an illicit release to the environment and is a violation of clean air regulations.
Emergency Procedures: Spill Management
Accidents happen. A clear, actionable spill response plan is essential for personnel safety.
Immediate Steps for Spill Cleanup:
Alert Personnel: Immediately notify others in the vicinity of the spill.
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.
Don PPE: Before addressing the spill, don, at a minimum:
Two pairs of nitrile gloves.
Chemical splash goggles.
A lab coat.
For large spills of powdered material, a respirator may be required.[14]
Contain the Spill: Prevent the spill from spreading. For liquids, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[15]
Clean the Spill:
For Solids: Gently sweep or scoop the material to avoid raising dust. Place it into your designated hazardous waste container.[14]
For Liquids: Cover the spill with absorbent material. Once absorbed, scoop the material into the hazardous waste container.
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), working from the outside in. Place all cleaning materials (wipes, etc.) into the hazardous waste container.
Dispose of Waste: Seal and label the container as hazardous waste and manage it according to the protocol in Section 3.
Report: Report the incident to your supervisor and EHS office as per institutional policy.
By adhering to this comprehensive guide, you build a self-validating system of safety and compliance, ensuring that the disposal of tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is handled with the scientific rigor it requires. This not only protects you and your colleagues but also upholds your organization's commitment to environmental stewardship.
References
PubChem. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. Available at: [Link]
PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. Available at: [Link]
Crysdot LLC. tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride. Crysdot LLC. Available at: [Link]
Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. Pharmaffiliates. Available at: [Link]
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
Carl ROTH. Safety Data Sheet: tert-Butyl methyl ether. Carl ROTH. Available at: [Link]
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Available at: [Link]
Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Government. Available at: [Link]
Restek. Carbamate Pesticides Standard - Safety Data Sheet. Restek. Available at: [Link]
U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. Available at: [Link]
ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. Available at: [Link]
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. Available at: [Link]
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels. NIH. Available at: [Link]
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P Quick Start Guide. EPA. Available at: [Link]
Regulations.gov. Identification and Listing of Hazardous Waste. U.S. Government. Available at: [Link]
PubChem. tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
Knight Chemicals. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Knight Chemicals. Available at: [Link]